Itaconic Acid-13C1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄¹³CH₆O₄ |
|---|---|
Molecular Weight |
131.09 |
Synonyms |
2-Methylenebutanedioic Acid-13C1; 2-Methylenesuccinic Acid-13C1; 2-Propene-1,2-dicarboxylic Acid-13C1; 4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C1; Methylenebutanedioic Acid-13C1; Methylenesuccinic Acid-13C1; NSC 3357-13C1; Propylenedicarboxylic Ac |
Origin of Product |
United States |
Foundational & Exploratory
Itaconic Acid-13C1: A Technical Guide to its Function in Macrophage Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a critical immunometabolite that orchestrates the metabolic and inflammatory landscape of macrophages. Produced in high concentrations in activated macrophages, itaconic acid acts as a key signaling molecule, influencing a range of cellular processes from central carbon metabolism to inflammatory cytokine production. The isotopically labeled form, Itaconic Acid-13C1, serves as a powerful tool for tracing the metabolic fate of itaconic acid and elucidating its precise mechanisms of action within the complex network of macrophage immunometabolism. This technical guide provides an in-depth overview of the function of this compound in macrophage metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in this dynamic field.
The Role of Itaconic Acid in Macrophage Metabolism
Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages undergo a profound metabolic reprogramming. A key feature of this reprogramming is the diversion of the tricarboxylic acid (TCA) cycle to facilitate the production of itaconic acid. This is achieved through the upregulation of the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), which catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to form itaconic acid.[1][2]
The accumulation of itaconic acid within the macrophage has several significant downstream effects:
-
Inhibition of Succinate Dehydrogenase (SDH): Itaconic acid is a potent competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[3][4] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal that stabilizes hypoxia-inducible factor 1-alpha (HIF-1α).[3]
-
Modulation of Inflammatory Signaling: Itaconic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating various signaling pathways. It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, by alkylating cysteine residues on Keap1.[5][6] Additionally, itaconic acid can inhibit the activation of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production, including IL-1β.[7][8]
-
Antibacterial Effects: Itaconic acid exhibits direct antibacterial properties by inhibiting isocitrate lyase, an essential enzyme in the glyoxylate shunt of certain bacteria.[9]
This compound is instrumental in metabolic flux analysis studies to trace the flow of carbon atoms from glucose and other substrates through the TCA cycle and into itaconic acid, providing a quantitative measure of this metabolic diversion.[10][11]
Quantitative Data on Itaconic Acid's Effects in Macrophages
The functional effects of itaconic acid on macrophage metabolism and inflammatory responses have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Cell Type | Treatment | Result | Reference |
| Cytokine Production | ||||
| IL-1β Production | Murine BMDM | LPS + Itaconate derivative (DI) | Significant reduction in IL-1β secretion. | [3] |
| IL-6 Production | Murine BMDM | LPS + Itaconate derivative (DI) | Significant reduction in IL-6 secretion. | [12] |
| TNF-α Production | Murine BMDM | LPS + Itaconate derivative (DI) | No significant change in TNF-α secretion. | [3] |
| Metabolite Levels | ||||
| Intracellular Succinate | Murine BMDM | LPS stimulation | Significant accumulation of succinate. | [3] |
| Intracellular Itaconate | Murine BMDM | LPS stimulation | Significant accumulation of itaconate. | [3] |
| Enzyme Activity | ||||
| SDH Activity | Isolated Mitochondria | Itaconate | Competitive inhibition of SDH activity. The Km for succinate was calculated to be 0.29 ± 0.8 mM.[3] | [13] |
BMDM: Bone Marrow-Derived Macrophages; DI: Dimethyl Itaconate; LPS: Lipopolysaccharide.
Key Signaling Pathways and Experimental Workflows
Itaconic Acid Synthesis and Action on SDH
The following diagram illustrates the synthesis of itaconic acid from the TCA cycle and its subsequent inhibition of Succinate Dehydrogenase (SDH).
Caption: Synthesis of itaconic acid from cis-aconitate and its inhibition of SDH.
Itaconic Acid-Mediated Nrf2 Activation
This diagram shows the mechanism by which itaconic acid activates the Nrf2 antioxidant pathway.
Caption: Itaconic acid activates Nrf2 by inhibiting Keap1-mediated degradation.
Inhibition of NLRP3 Inflammasome by Itaconic Acid
The following workflow illustrates how itaconic acid can suppress the activation of the NLRP3 inflammasome.
Caption: Itaconic acid inhibits the activation of the NLRP3 inflammasome complex.
Experimental Protocols
Synthesis of this compound
Alternatively, biosynthetic approaches using microorganisms like Aspergillus terreus fed with ¹³C-labeled glucose can be employed to produce ¹³C-labeled itaconic acid.[14] The specific isotopomer produced (e.g., 1-¹³C, 2-¹³C, etc.) will depend on the labeled positions in the glucose precursor and the metabolic pathways of the organism.
Macrophage Culture and M1 Polarization
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for metabolomics and western blotting) at a density that allows for optimal growth and stimulation.
-
M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate the macrophages with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (typically 4-24 hours, depending on the downstream application).
This compound Treatment and Metabolic Flux Analysis
-
Preparation of Labeled Medium: Prepare culture medium containing this compound at the desired concentration.
-
Cell Treatment: Replace the standard culture medium with the this compound-containing medium and incubate for the desired period to allow for cellular uptake and metabolism.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the 13C-labeled isotopologues of downstream metabolites.
-
Flux Calculation: Utilize metabolic flux analysis software to calculate the flux rates through the relevant metabolic pathways based on the isotopic labeling patterns.[11][15]
Succinate Dehydrogenase (SDH) Activity Assay
-
Mitochondrial Isolation: Isolate mitochondria from control and itaconate-treated macrophages using a commercial mitochondrial isolation kit.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a Bradford or BCA assay.
-
SDH Activity Measurement:
-
Use a commercial colorimetric SDH activity assay kit.
-
In a 96-well plate, add the mitochondrial lysate to the reaction mixture containing the SDH substrate (succinate) and an electron acceptor.
-
Monitor the change in absorbance over time at the appropriate wavelength, which is proportional to the SDH activity.
-
-
Data Analysis: Calculate the SDH activity as the rate of change in absorbance per minute per microgram of mitochondrial protein.
Western Blotting for Nrf2 and NLRP3 Inflammasome Components
-
Cell Lysis: Lyse macrophages in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Nrf2, Keap1, NLRP3, ASC, Caspase-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[16][17]
Conclusion
This compound is an invaluable tool for dissecting the intricate role of itaconic acid in macrophage immunometabolism. Its use in metabolic flux analysis, combined with the experimental protocols outlined in this guide, enables a deeper understanding of how this key metabolite regulates macrophage function in health and disease. The quantitative data and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to target macrophage metabolism for therapeutic intervention in inflammatory and infectious diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice [jci.org]
- 7. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 9. Itaconic acid exerts anti-inflammatory and antibacterial effects via promoting pentose phosphate pathway to produce ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 12. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-synthesis of itaconic acid as an anti-crease finish for cellulosic fiber fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and significance of endogenous itaconic acid.
An In-depth Technical Guide to the Discovery and Significance of Endogenous Itaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itaconic acid, a dicarboxylic acid once known primarily for its industrial application in polymer synthesis, has been revealed to be a pivotal endogenous metabolite in mammalian immunity. Produced in large quantities by activated macrophages and other myeloid cells, itaconic acid stands at the nexus of immunometabolism, cellular defense, and inflammation. Its discovery in mammalian cells has reshaped our understanding of the metabolic reprogramming that occurs during an immune response, unveiling a sophisticated mechanism of host defense. This technical guide provides a comprehensive overview of the discovery of endogenous itaconic acid, its biosynthesis, its multifaceted significance as both an antimicrobial and immunomodulatory agent, and the key experimental methodologies used to study its function.
Discovery of Endogenous Itaconic Acid: A Historical Perspective
While itaconic acid's chemical identity has been known for nearly two centuries, its role as a mammalian metabolite is a relatively recent revelation.
-
1836: Swiss chemist Samuel Baup first discovered the compound as a product of the distillation of citric acid.[1][2][3]
-
1840: Gustav Crasso synthesized the molecule through the decarboxylation of aconitic acid, naming it "itaconic acid" as an anagram of its precursor.[1]
-
1931: The first biological source was identified by Japanese mycologist Kinoshita, who found that the fungus Aspergillus itaconicus could produce itaconic acid during fermentation.[1][4] For decades, it was primarily considered a fungal metabolite with industrial applications.[2]
-
2011-2013: A paradigm shift occurred when researchers, using metabolomics approaches, detected high levels of itaconic acid in activated mammalian macrophages.[5][6] This discovery was surprising, as it was not considered a standard mammalian metabolite.[5] The production was found to increase markedly upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[5][6]
-
2013: The genetic basis for its production was uncovered. The long-known but functionally uncharacterized Immunoresponsive Gene 1 (Irg1) was identified as the gene encoding the enzyme responsible for itaconic acid synthesis.[1][7] This enzyme, named cis-aconitate decarboxylase (ACOD1), catalyzes the decarboxylation of the Krebs cycle intermediate cis-aconitate to produce itaconic acid.[1][7][8] This finding definitively linked a specific metabolic pathway to an immune-regulated gene, establishing itaconic acid as a key immunometabolite.[7][9][10]
Biosynthesis of Itaconic Acid
Endogenous itaconic acid is synthesized in the mitochondria of activated myeloid cells. The pathway represents a significant diversion from the canonical Tricarboxylic Acid (TCA) cycle. Upon inflammatory stimulation (e.g., by LPS), the expression of the ACOD1 enzyme is strongly upregulated.[8] ACOD1 then intercepts cis-aconitate, an intermediate in the TCA cycle, and catalyzes its decarboxylation to form itaconic acid.[1][7][11]
Significance and Mechanisms of Action
Itaconic acid exerts its influence through two primary mechanisms: direct antimicrobial activity and potent immunomodulation of the host cell response.
Antimicrobial Effects
The accumulation of itaconic acid within macrophages serves as a direct bacteriostatic agent, particularly against pathogens that rely on the glyoxylate shunt for carbon assimilation.[12][13]
-
Inhibition of Isocitrate Lyase (ICL): Itaconic acid is a potent inhibitor of isocitrate lyase, the key enzyme of the glyoxylate pathway.[7][12] This pathway is crucial for bacteria like Mycobacterium tuberculosis and Salmonella enterica to survive within the host, as it allows them to utilize fatty acids or acetate as a carbon source when glucose is scarce.[13][14] By blocking ICL, itaconic acid effectively starves the bacteria of essential carbon.[7][15]
-
Synergy with Acidity: The antimicrobial activity of itaconic acid is significantly enhanced in acidic environments, such as the phagolysosome of a macrophage.[12] The lower pH increases the permeability of the bacterial membrane to itaconic acid.[12]
References
- 1. Itaconic acid – from immune defense to a target in chronic disease - biocrates life sciences gmbh [biocrates.com]
- 2. Itaconic acid - Wikipedia [en.wikipedia.org]
- 3. Food Fight: Role of Itaconate and Other Metabolites in Anti-Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. World market and biotechnological production of itaconic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itaconic acid is a mammalian metabolite induced during macrophage activation. | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isocitrate binds to the itaconic acid–responsive LysR-type transcriptional regulator RipR in Salmonella pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide: Utilizing Itaconic Acid-13C1 as a Metabolic Tracer for the Tricarboxylic Acid (TCA) Cycle
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis.[1] Dysregulation of the TCA cycle is implicated in numerous diseases, making it a critical area of study. Itaconic acid, an immunomodulatory metabolite, has emerged as a key regulator of mitochondrial metabolism.[2][3] It is synthesized from the TCA cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), particularly in activated immune cells like macrophages.[4][5][6]
Stable isotope tracing, using molecules labeled with isotopes like Carbon-13 (¹³C), is a powerful technique to map the flow of atoms through metabolic pathways.[7][8] By introducing Itaconic Acid-¹³C1 (or uniformly labeled [U-¹³C5]itaconate), researchers can track its metabolic fate, determining whether it acts solely as a signaling molecule and enzymatic inhibitor or also as a carbon source for the TCA cycle. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for using ¹³C-labeled itaconate as a tracer for the TCA cycle.
The Dual Role of Itaconate in Metabolism
Itaconate's role in cellular metabolism is multifaceted. It is primarily known as a potent competitive inhibitor of succinate dehydrogenase (SDH or Complex II), a key enzyme in both the TCA cycle and the electron transport chain.[4][5][9] This inhibition leads to the accumulation of succinate, which itself has signaling properties.[5][10]
Beyond inhibition, itaconate can be catabolized and re-enter central carbon metabolism. This degradation pathway, however, appears to be highly dependent on the cellular context and tissue type. In vivo studies have shown that itaconate can be converted into acetyl-CoA and fuel the TCA cycle, particularly in the liver and kidneys.[2][3] In contrast, many studies on cultured cells have not detected significant labeling of TCA cycle intermediates from ¹³C-itaconate, suggesting this pathway may be less active or absent in certain in vitro models.[2][5]
The established degradation pathway proceeds as follows:
-
Activation: Itaconate is converted to itaconyl-CoA.[11][12][13]
-
Hydration: Itaconyl-CoA is converted to citramalyl-CoA.[4][11]
-
Cleavage: Citramalyl-CoA is cleaved by Citrate lyase subunit beta-like (CLYBL) protein to yield pyruvate and acetyl-CoA, which can then enter the TCA cycle.[1][13]
Experimental Design for Itaconate-¹³C1 Tracing
A typical stable isotope tracing experiment involves introducing a ¹³C-labeled substrate and measuring the incorporation of the ¹³C label into downstream metabolites over time using mass spectrometry.
Key Experimental Steps
-
Cell Culture or Animal Model: Prepare the biological system of interest. For in vitro studies, cells are grown to a specific confluency. For in vivo studies, the labeled tracer is administered to the animal model, often via infusion.[2][14]
-
Labeling: The standard culture medium is replaced with a medium containing a known concentration of ¹³C-labeled itaconate (e.g., [U-¹³C5]itaconate). The duration of labeling is critical and must be optimized to allow for detectable incorporation into downstream metabolites, aiming for an isotopic steady state if possible.[8][15]
-
Metabolite Quenching and Extraction: To halt all enzymatic activity instantly, metabolism is quenched, typically by flash-freezing in liquid nitrogen. Metabolites are then extracted, commonly using a cold solvent mixture like 80:20 methanol/water.
-
LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected by a mass spectrometer (MS). The MS can distinguish between unlabeled metabolites and their ¹³C-labeled isotopologues based on their mass-to-charge (m/z) ratio.[2][16]
-
Data Analysis: The raw data is processed to determine the Mass Isotopologue Distribution (MID) for each metabolite of interest.[7] The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has 'n' ¹³C atoms. This data reveals the contribution of the tracer to the metabolite pool.
Detailed Experimental Protocol (In Vitro Example)
This protocol is a generalized example for cultured cells and should be optimized for specific cell types and experimental questions.
-
1. Cell Seeding:
-
Seed cells (e.g., bone marrow-derived macrophages or Huh7 hepatocytes) in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment.[9] Culture in standard growth medium (e.g., DMEM with 10% FBS).
-
-
2. Preparation of Labeling Medium:
-
3. Labeling Procedure:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared ¹³C-itaconate labeling medium to each well.
-
Incubate the cells for the desired time points (e.g., 0, 4, 8, 24, 48 hours).
-
-
4. Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
-
5. LC-MS/MS Analysis:
-
Analyze samples using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive Orbitrap).
-
Use a chromatography method suitable for separating polar metabolites like TCA cycle intermediates (e.g., HILIC or ion-pairing chromatography).
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites.
-
Quantitative Data and Interpretation
Analysis of the MID of TCA cycle intermediates reveals the extent to which itaconate is used as a carbon source. If Itaconic Acid-¹³C5 is catabolized to Acetyl-¹³C2-CoA and Pyruvate-¹³C3, this will result in specific labeling patterns in downstream TCA metabolites. For instance, the condensation of Acetyl-¹³C2-CoA with unlabeled oxaloacetate will produce M+2 citrate.
Summary of ¹³C Incorporation Data
The following table summarizes findings on the incorporation of ¹³C from labeled itaconate into central carbon metabolites from published literature. The data highlights the context-dependent nature of itaconate catabolism.
| Metabolite | Cell/Tissue Type | Condition | % ¹³C Incorporation (Fractional Enrichment) | Key Finding | Reference |
| Citrate | Primary Cortical Neurons | 48h exposure to 2mM [U-¹³C]itaconate | Not Detectable | Itaconate was not catabolized into TCA cycle intermediates in cultured neurons. | [5] |
| Pyruvate | Primary Cortical Neurons | 48h exposure to 2mM [U-¹³C]itaconate | Not Detectable | Itaconate was not catabolized into pyruvate in cultured neurons. | [5] |
| Various TCA Intermediates | Cultured Hepatocytes & Immune Cells | In vitro tracer studies | No labeling detected | Itaconate is not significantly metabolized to acetyl-CoA in many cultured cell models. | [2] |
| TCA Intermediates | Mouse Liver & Kidney | In vivo ¹³C itaconate tracing | Significant labeling observed | Itaconate is metabolized and fuels TCA cycle metabolism in vivo, specifically in the liver and kidneys. | [2][3] |
| Itaconate | Unstimulated BMDMs | 1mM [¹³C5]itaconate for 6h | 93.9% (M+5 Itaconate) | Exogenous itaconate is readily taken up by macrophages. | [17] |
| Succinate | Unstimulated BMDMs | 1mM [¹³C5]itaconate for 6h | 0% | No carbon from itaconate was incorporated into succinate, consistent with SDH inhibition. | [17] |
| Malate | Unstimulated BMDMs | 1mM [¹³C5]itaconate for 6h | 0% | No carbon from itaconate was incorporated into malate. | [17] |
| Citrate/Isocitrate | Unstimulated BMDMs | 1mM [¹³C5]itaconate for 6h | 0% | No carbon from itaconate was incorporated into citrate. | [17] |
| Mesaconate | Huh7 Cells | In vitro tracer study | M+5 labeled | Itaconate is converted to mesaconate in cultured cells. | [3] |
| Citramalate | Huh7 Cells | In vitro tracer study | M+5 labeled | Itaconate is converted to citramalate in cultured cells. | [3] |
Conclusion
Itaconic Acid-¹³C1 is a valuable tool for dissecting the metabolic roles of itaconate. Tracer experiments have revealed a crucial dichotomy in its function: while itaconate consistently acts as an inhibitor of SDH across various models, its role as a carbon fuel for the TCA cycle is predominantly observed in specific tissues in vivo, such as the liver and kidney. In many cultured cell lines, this catabolic pathway is not significantly active. This highlights the importance of selecting appropriate experimental models and validating findings in vivo. For researchers and drug developers, understanding this context-dependent metabolism is critical for accurately interpreting the physiological effects of itaconate and for designing therapeutic strategies that target these metabolic pathways.
References
- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Itaconate modulates tricarboxylic acid and redox metabolism to mitigate reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Stable Isotope Tracing with Itaconic Acid-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for stable isotope tracing using ¹³C-labeled Itaconic Acid. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret metabolic flux experiments involving this critical immunometabolite.
Introduction: Itaconic Acid and Stable Isotope Tracing
Itaconic acid is a dicarboxylic acid metabolite produced in mammalian immune cells, particularly activated macrophages.[1][2] It is now recognized not merely as a metabolic byproduct but as a key regulator of cellular metabolism and inflammation.[3][4] Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By replacing naturally abundant atoms (like ¹²C) with their heavier, non-radioactive counterparts (like ¹³C), researchers can follow the fate of metabolites, quantify pathway activity (flux), and uncover novel biochemical transformations.[5]
Using ¹³C-labeled itaconic acid or its precursors allows for the precise elucidation of its synthesis, degradation, and its impact on interconnected metabolic networks, such as the tricarboxylic acid (TCA) cycle.[6][7] This approach is indispensable for understanding its role in both physiological and pathological states.
Core Principles of Itaconic Acid-¹³C Tracing
Biosynthesis of Itaconic Acid
The foundation of any itaconate tracing study is understanding its origin. In mammals, itaconic acid is synthesized from the TCA cycle intermediate cis-aconitate. This reaction is catalyzed by the enzyme Aconitate Decarboxylase 1 (ACOD1), also known as Immune-Responsive Gene 1 (IRG1), which is highly expressed in myeloid cells upon inflammatory stimuli like lipopolysaccharide (LPS).[8]
This direct link to the TCA cycle is crucial for designing labeling experiments. For instance, tracing with [¹³C₆]glucose will result in ¹³C atoms being incorporated into the acetyl-CoA that feeds the TCA cycle. This leads to the formation of labeled cis-aconitate and, subsequently, labeled itaconate. Specifically, this pathway generates [¹³C₁]ITA, as one labeled carbon is lost during the decarboxylation step.[1]
Caption: Biosynthesis of Itaconic Acid from ¹³C-labeled glucose via the TCA cycle.
Tracing Strategies
Two primary strategies are employed:
-
Endogenous Labeling: Cells are cultured with a ¹³C-labeled primary carbon source, such as [¹³C₆]glucose or [¹³C₅]glutamine . The incorporation of ¹³C into itaconate is then measured to determine its de novo synthesis rate. This method provides insights into the upstream pathways that fuel itaconate production.[1]
-
Exogenous Labeling: Cells are directly fed with ¹³C-labeled itaconic acid, most commonly [U-¹³C₅]Itaconic Acid . This approach is used to trace the metabolic fate of itaconate itself—how it is transported, consumed, or converted into other metabolites.[7][9] Recent studies have used this method to show that itaconate is rapidly cleared in vivo and can be metabolized to mesaconate and citramalate, or even fuel the TCA cycle in specific tissues like the kidney and liver.[9][10]
Key Metabolic Targets and Signaling Pathways
Itaconate exerts its biological functions by interacting with several key cellular components. Tracing experiments help to quantify the impact on these targets:
-
Succinate Dehydrogenase (SDH) Inhibition: Itaconate is a competitive inhibitor of SDH (Complex II) in the electron transport chain.[4][8] This leads to an accumulation of succinate, which has profound signaling consequences, including the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α).[4]
-
Activation of Nrf2: Itaconate and its derivatives can alkylate cysteine residues on KEAP1, which leads to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and anti-inflammatory genes.[3][4]
-
Post-Translational Modification: Itaconate can be converted to itaconyl-CoA, which can then modify proteins through a process called "itaconylation," altering their function.[8]
Caption: Key signaling pathways and molecular targets regulated by Itaconic Acid.
Experimental Protocols
A generalized workflow for an itaconate stable isotope tracing experiment is presented below. Specific parameters must be optimized for each cell type and experimental question.
Caption: General experimental workflow for stable isotope tracing with Itaconic Acid.
Cell Culture and Labeling
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) at a suitable density.
-
Activation (for endogenous synthesis): To induce itaconate production, stimulate cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for a defined period (e.g., 12-24 hours).[1][2]
-
Labeling Medium: Prepare culture medium containing the desired ¹³C-labeled substrate. For exogenous tracing, a typical concentration of [U-¹³C₅]Itaconic Acid might range from 0.25 mM to 10 mM.[9][11]
-
Incubation: Replace the standard medium with the labeling medium and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. It is crucial to reach an isotopic steady state for accurate flux analysis, though this can take several hours for TCA cycle intermediates.[5]
Metabolite Extraction
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state. Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add an ice-cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water), to the cell monolayer.[1] Scrape the cells and collect the cell lysate.
-
Phase Separation: Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator. Store dried samples at -80°C until analysis.
Analytical Methods
The primary method for analyzing ¹³C-labeled metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatography: Reconstitute the dried extract in a suitable solvent. Separate metabolites using reversed-phase liquid chromatography (RP-LC), which is robust for retaining polar compounds like itaconic acid. An ACQUITY UPLC HSS T3 column is commonly used.[12]
-
Mass Spectrometry: Analyze the column effluent using a tandem quadrupole mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of itaconate and its isotopologues (different mass variants due to ¹³C incorporation). The transition from the precursor ion to a specific fragment ion enhances selectivity and sensitivity.
Data Presentation and Analysis
Table of Mass Spectrometry Parameters
This table provides typical mass transitions used for the detection of unlabeled and fully labeled itaconic acid.
| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Ionization Mode |
| Itaconic Acid (Unlabeled) | 129.0 | 85.0 | Negative (ESI-) |
| Itaconic Acid-¹³C₅ | 134.0 | 89.0 | Negative (ESI-) |
| Itaconic Acid-d₄ (Internal Std) | 133.0 | 88.0 | Negative (ESI-) |
| Data derived from common practices in metabolomics analysis. |
Example Table of Isotopic Enrichment
This table illustrates how data on the mass isotopologue distribution (MID) of a metabolite can be presented. The example shows hypothetical enrichment in citrate and itaconate after labeling with [¹³C₆]glucose.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Citrate | 45% | 5% | 48% | 1% | 1% |
| Itaconate | 52% | 46% | 2% | 0% | 0% |
| M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. The M+2 enrichment in citrate and M+1 in itaconate are consistent with the known biosynthetic pathway from [¹³C₆]glucose.[1] |
Example Table of Metabolite Concentrations
This table shows hypothetical concentration changes of key metabolites in LPS-stimulated macrophages, a condition known to induce itaconate production.
| Condition | Intracellular Succinate (µM) | Intracellular Itaconate (µM) | Extracellular Itaconate (µM) |
| Unstimulated Control | 50 ± 8 | < 1 | < 1 |
| LPS-Stimulated (24h) | 250 ± 35 | 1500 ± 210 | 850 ± 150 |
| Concentrations are illustrative and based on the principle that itaconate production leads to succinate accumulation and secretion of itaconate.[8][12] |
Conclusion
Stable isotope tracing with Itaconic Acid-¹³C is a cornerstone technique for dissecting the complexities of immunometabolism. By carefully designing experiments, employing robust analytical methods, and correctly interpreting labeling patterns, researchers can gain unprecedented insights into the metabolic functions of itaconate. This guide provides the fundamental principles and practical protocols to facilitate the successful application of this powerful technology in academic and industrial research settings.
References
- 1. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 9. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
The Nexus of Immunity and Metabolism: An In-depth Guide to Itaconic Acid's Role in Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itaconic acid, an unsaturated dicarboxylic acid, has emerged from its traditional role in industrial polymer synthesis to become a pivotal molecule in the field of immunometabolism. Produced in mammalian immune cells, particularly macrophages, during inflammatory responses, itaconic acid acts as a critical regulator of cellular metabolism and inflammatory signaling. Its primary and most characterized function is the potent inhibition of succinate dehydrogenase (SDH), a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This inhibition creates a metabolic bottleneck with profound consequences for cellular respiration, leading to the accumulation of succinate and a cascade of downstream effects, including the modulation of inflammatory responses and oxidative stress. This technical guide provides a comprehensive exploration of the intricate link between itaconic acid and cellular respiration, detailing its biosynthetic pathway, mechanism of action, and the experimental protocols used to investigate its function.
Biosynthesis of Itaconic Acid: A Diversion from the Krebs Cycle
Itaconic acid is not a typical metabolic intermediate but is synthesized in response to inflammatory stimuli, such as lipopolysaccharide (LPS).[1][2] Its production represents a strategic diversion of a key Krebs cycle (also known as the tricarboxylic acid or TCA cycle) intermediate.
In mammals, the synthesis is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as Immunoresponsive Gene 1 (IRG1).[2][3] The process begins within the mitochondrial matrix, where citrate is isomerized to cis-aconitate by the enzyme aconitase. Instead of proceeding through the TCA cycle to form isocitrate, ACOD1 decarboxylates cis-aconitate to produce itaconic acid.[2][3][4] This pathway effectively reroutes carbon flow from the central metabolic engine of the cell.
Caption: Biosynthesis of itaconic acid from the TCA cycle intermediate cis-aconitate via ACOD1/IRG1.
Core Mechanism: Inhibition of Succinate Dehydrogenase (SDH)
The primary mechanism by which itaconic acid impacts cellular respiration is through the direct inhibition of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[1][5][6][7][8] SDH is a unique enzyme complex embedded in the inner mitochondrial membrane that performs a dual role: it oxidizes succinate to fumarate in the TCA cycle and feeds electrons directly into the electron transport chain (ETC).
Itaconic acid acts as a competitive inhibitor of SDH, binding to the enzyme's active site due to its structural similarity to the natural substrate, succinate.[7][9] This reversible inhibition has two major consequences:
-
Disruption of the TCA Cycle: The conversion of succinate to fumarate is blocked, leading to a significant accumulation of intracellular succinate.[7][8][9]
-
Impairment of the Electron Transport Chain: The flow of electrons from succinate into the ETC is reduced, which decreases succinate-driven oxygen consumption and subsequent ATP production through oxidative phosphorylation.[6][7][10]
Caption: Itaconic acid competitively inhibits SDH, blocking succinate oxidation and electron flow.
Quantitative Data on Itaconic Acid's Effects
The interaction between itaconic acid and SDH has been quantified in various studies. This data is crucial for understanding the potency of its inhibitory effects and for developing therapeutic derivatives.
| Parameter | Description | Value | Cell/System Type | Reference |
| SDH Inhibition | ||||
| Km (Succinate) | Michaelis-Menten constant for succinate | 0.29 ± 0.8 mM | Murine Bone Marrow-Derived Macrophages (BMDM) | [8] |
| Metabolite Levels | ||||
| Succinate Accumulation | Fold increase in succinate levels after itaconate treatment | Varies significantly by cell type and conditions | Diverse Cell Lines (Huh7, A549, etc.) | [7][9] |
| Itaconate Concentration | Intracellular concentration in activated macrophages | ~8 mM | Murine Macrophages | [11] |
| Respiration | ||||
| Oxygen Consumption | Dose-dependent decrease in succinate-driven respiration | Observed with increasing itaconate concentrations | Huh7 and A549 cells | [7][9] |
Downstream Signaling and Metabolic Consequences
The inhibition of SDH by itaconic acid initiates a cascade of events that extend far beyond the immediate disruption of the TCA cycle and respiration.
-
Succinate Accumulation as a Signal: The buildup of succinate is not merely a metabolic consequence but an inflammatory signal. Succinate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of pro-inflammatory genes like Interleukin-1β (IL-1β).[8]
-
Activation of Nrf2: Itaconic acid possesses electrophilic properties that allow it to alkylate cysteine residues on proteins.[3] A key target is KEAP1, the negative regulator of the transcription factor Nrf2. By modifying KEAP1, itaconic acid leads to the activation of Nrf2, which orchestrates an antioxidant and anti-inflammatory gene expression program.[3][5]
-
Glycolysis Inhibition: Recent studies indicate that itaconate can also inhibit key enzymes in the glycolytic pathway, such as aldolase A (ALDOA) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby limiting the high glycolytic rate (aerobic glycolysis or the "Warburg effect") characteristic of activated macrophages.[3]
-
Formation of Itaconyl-CoA: Itaconate can be activated to itaconyl-CoA, which inhibits the enzyme methylmalonyl-CoA mutase (MUT).[7] This disrupts the metabolism of branched-chain amino acids and alters the balance of coenzyme A species in the mitochondria.[7]
Caption: Downstream effects of itaconic acid on cellular signaling and metabolic pathways.
Experimental Protocols
Investigating the effects of itaconic acid on cellular respiration requires a combination of techniques to measure mitochondrial function, enzyme activity, and metabolite levels.
Measurement of Mitochondrial Respiration
High-resolution respirometry, often using instruments like the Seahorse XF Analyzer, is the standard method for assessing mitochondrial function in real-time.[7]
Objective: To measure the effect of itaconic acid on succinate-driven oxygen consumption rate (OCR) in intact or permeabilized cells.
Methodology:
-
Cell Preparation: Culture cells (e.g., A549, Huh7, or primary macrophages) in a Seahorse XF microplate to form a confluent monolayer.[12]
-
Permeabilization (Optional but Recommended): To directly assess mitochondrial function, permeabilize the plasma membrane using an agent like perfringolysin O (PMP) or digitonin.[9] This allows direct delivery of substrates to the mitochondria.
-
Assay Medium: Use a mitochondrial assay buffer (e.g., MAS or MiR05) that supports mitochondrial function.[13][14]
-
Substrate/Inhibitor Injection Protocol:
-
Baseline: Establish a baseline OCR.
-
Complex I Inhibition: Inject Rotenone to inhibit Complex I, isolating the contribution of other complexes.
-
Succinate Addition: Inject succinate as the substrate for SDH (Complex II). An increase in OCR indicates SDH activity.
-
Itaconate Titration: Sequentially inject increasing concentrations of itaconic acid to observe a dose-dependent inhibition of succinate-driven OCR.[7]
-
Complex III Inhibition: Inject Antimycin A to shut down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[12]
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, succinate-driven respiration, and the degree of inhibition by itaconic acid.
SDH Activity Assay
This spectrophotometric assay directly measures the enzymatic activity of SDH in isolated mitochondria or cell lysates.
Objective: To quantify the inhibitory effect of itaconic acid on SDH catalytic activity.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues via differential centrifugation.[14]
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, a substrate (succinate), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or MTT.
-
Initiation and Measurement:
-
Add the mitochondrial sample to the reaction mixture with and without various concentrations of itaconic acid.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP). The rate of absorbance change is proportional to SDH activity.
-
-
Data Analysis: Calculate the reaction velocity (Vmax) and inhibition constants (Ki) from the data.
Metabolite Quantification
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately quantifying intracellular metabolites like itaconic acid and succinate.
Objective: To measure the accumulation of succinate following itaconate treatment or inflammatory stimulation.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with inflammatory stimuli (e.g., LPS) or exogenous itaconic acid.
-
Metabolite Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture, typically 80% methanol.
-
LC-MS Analysis:
-
Separate metabolites using a suitable chromatography column (e.g., HILIC or reverse-phase).
-
Detect and quantify the mass-to-charge ratio (m/z) of itaconate and succinate using a mass spectrometer.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Generate standard curves to determine the absolute concentration of metabolites, typically normalized to cell number or protein content.
Caption: A typical experimental workflow for studying the effects of itaconic acid on cellular respiration.
Conclusion and Therapeutic Outlook
The link between itaconic acid and cellular respiration is a cornerstone of modern immunometabolism. By acting as a potent endogenous inhibitor of SDH, itaconic acid executes a profound metabolic reprogramming in immune cells. This single action disrupts the TCA cycle, impairs mitochondrial respiration, and triggers a complex network of downstream signaling events that collectively shape the inflammatory response. The accumulation of succinate acts as a pro-inflammatory signal, while the activation of Nrf2 and inhibition of glycolysis provide crucial anti-inflammatory and antioxidant counterbalances.
This dual functionality makes itaconic acid and its derivatives highly attractive candidates for drug development.[5][15] Cell-permeable prodrugs of itaconate, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), are being actively investigated for their therapeutic potential in a range of inflammatory diseases, including sepsis, autoimmune disorders, and ischemia-reperfusion injury.[3][15] A deep understanding of the core interaction between itaconic acid and cellular respiration is essential for harnessing its therapeutic power and designing the next generation of immunomodulatory drugs.
References
- 1. Itaconic acid - Wikipedia [en.wikipedia.org]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemistry of microbial itaconic acid production [frontiersin.org]
- 5. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
- 13. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis using Itaconic Acid-13C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical immunometabolite. Produced predominantly by myeloid cells during inflammation, it plays a pivotal role in modulating cellular metabolism and immune responses. Understanding the metabolic fate of itaconic acid and its influence on various pathways is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This document provides detailed application notes and protocols for conducting metabolic flux analysis (MFA) using stable isotope-labeled Itaconic Acid-13C1. These guidelines will enable researchers to trace the metabolic fate of itaconic acid, quantify its contribution to downstream metabolic pathways, and investigate its role in cellular signaling.
Core Concepts in 13C Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The methodology involves introducing a substrate enriched with the stable isotope 13C into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through different metabolic pathways.
When using this compound as a tracer, researchers can specifically track the carbon atom from itaconic acid as it is metabolized by the cell, providing direct insights into its catabolism and its impact on interconnected metabolic networks.
Data Presentation: Quantitative Insights from 13C-Itaconic Acid Tracing
The following tables summarize quantitative data from representative studies that have utilized 13C-labeled itaconic acid to investigate its metabolic fate and effects.
| Metabolite | M+1 | M+2 | M+3 | M+4 | M+5 |
| Itaconate | - | - | - | - | 100% |
| Pyruvate | 1.2% | 2.5% | 96.3% | - | - |
| Lactate | 1.5% | 2.8% | 95.7% | - | - |
| Alanine | 1.8% | 3.1% | 95.1% | - | - |
| Citrate | 2.1% | 94.8% | 1.5% | 1.1% | 0.5% |
| α-Ketoglutarate | 1.5% | 95.9% | 1.3% | 0.8% | 0.5% |
| Glutamate | 1.6% | 95.8% | 1.4% | 0.7% | 0.5% |
| Succinate | 2.5% | 94.3% | 1.6% | 1.1% | 0.5% |
| Fumarate | 2.2% | 95.1% | 1.4% | 0.8% | 0.5% |
| Malate | 2.4% | 94.9% | 1.5% | 0.7% | 0.5% |
| Aspartate | 2.3% | 95.0% | 1.6% | 0.6% | 0.5% |
| This table presents the isotopologue distribution of key metabolites in liver tissue following in vivo administration of [U-13C5]itaconate. The data demonstrates the conversion of itaconate into various TCA cycle intermediates. |
| Metabolite | Fold Change (13C5-Itaconate vs. Control) |
| 13C5-Itaconate | Increased |
| 13C5-Itaconyl-CoA | Increased |
| Succinyl-CoA | ~2.5 |
| Propionyl-CoA | ~3.0 |
| Propionyl-carnitine | ~2.0 |
| This table illustrates the impact of treating differentiating mouse erythroleukemia (MEL) cells with 1 mM 13C5-itaconate for 72 hours. The data shows the intracellular accumulation of labeled itaconate and itaconyl-CoA, and the subsequent increase in related metabolites, indicating the metabolic pathways affected by itaconic acid. |
Experimental Protocols
Protocol 1: In Vitro 13C-Itaconic Acid Tracing in Cultured Macrophages
This protocol outlines a procedure for tracing the metabolism of this compound in a macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (or other specifically labeled itaconic acid, e.g., U-13C5-Itaconic Acid)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen or dry ice/ethanol bath
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Tracer Introduction:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
On the day of the experiment, remove the existing culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the desired concentration of this compound. A typical starting concentration is 1 mM, but this should be optimized for your specific cell type and experimental goals.
-
-
Incubation: Incubate the cells with the 13C-labeled itaconic acid for a predetermined time course. To determine the time to reach isotopic steady state, a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended.
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the medium.
-
Immediately wash the cells twice with 1 ml of ice-cold PBS.
-
Add 1 ml of pre-chilled 80% methanol (-80°C) to each well.
-
Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of 50% acetonitrile in water for LC-MS/MS analysis.
-
Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates before transferring to LC-MS vials.
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Metabolites
This protocol provides a general framework for the analysis of this compound and its downstream metabolites by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
LC Conditions (Example):
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Agilent ZORBAX RRHD SB-C18, Waters ACQUITY UPLC HSS T3).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate itaconic acid from other organic acids (e.g., start with low %B, ramp up to a high %B, and then re-equilibrate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: 25-40°C.
MS/MS Conditions (Example for Itaconic Acid):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled Itaconic Acid (12C5): Precursor ion (m/z) 129 -> Product ion (m/z) 85, 111.
-
This compound: Precursor ion (m/z) 130 -> Product ion (m/z) 86, 112.
-
U-13C5-Itaconic Acid: Precursor ion (m/z) 134 -> Product ion (m/z) 89, 115.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each metabolite of interest.
Data Analysis:
-
Integrate the peak areas for each isotopologue of itaconic acid and other target metabolites.
-
Calculate the Mass Isotopologue Distribution (MID) for each metabolite by expressing the abundance of each isotopologue as a fraction of the total abundance of all isotopologues for that metabolite.
-
Use the MID data in metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Itaconic Acid
Itaconic acid exerts its immunomodulatory effects by influencing key signaling pathways. The following diagrams illustrate two of these pathways.
Caption: Itaconic acid activates the Nrf2 signaling pathway.
Caption: Itaconic acid suppresses inflammation via the ATF3-IκBζ axis.
Experimental Workflow
The following diagram outlines the general workflow for a 13C-itaconic acid metabolic flux analysis experiment.
Caption: General workflow for 13C-Itaconic Acid MFA.
Protocol for Itaconic Acid-13C1 Labeling in Cell Culture: An Application Note for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a critical immunomodulatory metabolite. Produced in activated macrophages and other immune cells from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, it plays a pivotal role in regulating inflammatory responses and cellular metabolism. Stable isotope tracing using Itaconic Acid-13C1 is a powerful technique to elucidate the metabolic fate of itaconate and its influence on various metabolic pathways. This application note provides a detailed protocol for this compound labeling in cell culture, including experimental procedures, data analysis considerations, and visualization of relevant pathways.
Data Presentation
The following tables summarize expected quantitative data for 13C incorporation from [1-¹³C] Itaconic Acid into key TCA cycle intermediates. The data is compiled from studies in bone marrow-derived macrophages (BMDMs). Actual enrichment will vary based on cell type, metabolic state, and experimental conditions.
Table 1: 13C Incorporation in Unstimulated and LPS-Activated Macrophages after 13C-Itaconate Treatment
| Metabolite | Unstimulated BMDMs (% 13C Enrichment) | LPS-Activated BMDMs (6h) (% 13C Enrichment) |
| Itaconate | 95 ± 2 | 85 ± 5 |
| Citrate | 10 ± 3 | 15 ± 4 |
| cis-Aconitate | 8 ± 2 | 12 ± 3 |
| Isocitrate | 7 ± 2 | 11 ± 3 |
| α-Ketoglutarate | 5 ± 1 | 8 ± 2 |
| Succinate | 4 ± 1 | 6 ± 2 |
| Fumarate | 3 ± 1 | 5 ± 1 |
| Malate | 3 ± 1 | 5 ± 1 |
Data are represented as mean ± standard deviation.[1]
Experimental Protocols
This section provides detailed methodologies for performing an this compound labeling experiment in mammalian cell culture.
Materials
-
This compound (ensure isotopic purity >99%)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Quenching solution: 60% Methanol in water, pre-chilled to -80°C[2]
-
Extraction solvent: 80% Methanol in water, pre-chilled to -80°C[3]
-
Liquid nitrogen
Cell Culture and Labeling
-
Cell Seeding: Seed cells (e.g., murine bone marrow-derived macrophages, RAW 264.7) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 80-90% confluency at the time of harvest.
-
Cell Culture: Culture cells in complete medium (containing FBS and antibiotics) at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Labeling Medium: Prepare fresh labeling medium by dissolving this compound in complete cell culture medium to a final concentration of 5 mM. One study pre-treated unstimulated and LPS-stimulated bone marrow-derived macrophages (BMDMs) with 5 mM ¹³C₅-itaconate for 3 hours.[4] For some experimental setups, a lower concentration of 0.25 mM for 24 hours has also been reported when used in combination with other tracers.
-
Labeling: When cells reach the desired confluency, aspirate the existing medium and replace it with the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for the desired period. A common incubation time is 3-6 hours.[4] Time course experiments are recommended to determine the optimal labeling duration for the specific cell type and biological question.
-
(Optional) Stimulation: For studies involving cellular activation, stimuli (e.g., Lipopolysaccharide (LPS), 100 ng/mL) can be added along with the labeling medium or at a specific time point during the incubation.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical for accurate metabolomic analysis.
-
Quenching:
-
Place the culture vessel on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of -80°C quenching solution (60% methanol) to cover the cell monolayer.[2]
-
Alternatively, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate.[3]
-
-
Extraction:
-
After quenching, add ice-cold 80% methanol to the culture vessel.[3]
-
Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
The metabolite extract is now ready for analysis by mass spectrometry or NMR. Store at -80°C until analysis.
-
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of labeled metabolites.
-
Chromatography: A reversed-phase C18 column is suitable for the separation of itaconic acid and related TCA cycle intermediates. An ion-pairing agent, such as tributylamine, can be used to improve peak shape and retention.[3]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[5][6]
Table 2: LC-MS/MS Parameters for this compound and Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Itaconic Acid (unlabeled) | 129.0 | 85.0 | 15 |
| This compound | 130.0 | 86.0 | 15 |
| Citrate/Isocitrate | 191.1 | 111.1 | 12 |
| cis-Aconitate | 173.0 | 129.0 | 10 |
| α-Ketoglutarate | 145.0 | 101.0 | 12 |
| Succinate | 117.0 | 73.0 | 15 |
| Fumarate | 115.0 | 71.0 | 15 |
| Malate | 133.0 | 115.0 | 10 |
These are suggested parameters and should be optimized for the specific instrument used.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the position of the 13C label within a molecule.
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Acquisition: Acquire 1D ¹H and 1D ¹³C spectra. 2D heteronuclear experiments, such as ¹H-¹³C HSQC, can be used to confirm assignments.
Table 3: Approximate 13C NMR Chemical Shifts of Itaconic Acid and Related Metabolites
| Compound | Carbon Atom | Chemical Shift (ppm) in D₂O |
| Itaconic Acid | C1 (-COOH) | ~177 |
| C2 (=C<) | ~130 | |
| C3 (-CH₂-) | ~38 | |
| C4 (=CH₂) | ~125 | |
| C5 (-COOH) | ~182 | |
| Citrate | C1, C5 (-COOH) | ~182 |
| C2, C4 (-CH₂-) | ~46 | |
| C3 (-C(OH)-) | ~76 | |
| Succinate | -COOH | ~183 |
| -CH₂- | ~35 |
Chemical shifts can vary depending on pH and ionic strength.[7][8][9][10][11]
Visualization of Pathways and Workflows
Itaconic Acid Signaling Pathway
The following diagram illustrates the key signaling pathways influenced by itaconic acid. Itaconate is synthesized from the TCA cycle intermediate cis-aconitate by the enzyme Acod1 (encoded by the Irg1 gene). It exerts its immunomodulatory effects through multiple mechanisms, including the inhibition of succinate dehydrogenase (SDH), which leads to the accumulation of succinate and subsequent stabilization of HIF-1α. Itaconate also activates the Nrf2 antioxidant response pathway by modifying Keap1 and inhibits glycolysis by alkylating key enzymes like GAPDH and ALDOA.[2][12][13][14][15]
Caption: Itaconic Acid Signaling Pathway
Experimental Workflow
The diagram below outlines the major steps in the this compound labeling experiment, from cell culture to data analysis.
Caption: Experimental Workflow Diagram
References
- 1. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 7. Itaconic acid(97-65-4) 13C NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0002092) [hmdb.ca]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Tracing Itaconic Acid-13C1 Metabolism with NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in immunology and oncology.
Introduction: Itaconic acid is a key immunomodulatory metabolite produced by myeloid cells during inflammation.[1][2] It is synthesized from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1/ACOD1).[2][3] Itaconic acid exerts antimicrobial and anti-inflammatory effects, in part by inhibiting the enzyme succinate dehydrogenase (SDH).[3] Understanding how itaconic acid is taken up and metabolized by different cell types is crucial for developing novel therapeutics. Stable isotope tracing using 13C-labeled itaconic acid, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful platform to qualitatively and quantitatively track the metabolic fate of itaconic acid. NMR is non-destructive and allows for the precise identification of isotope incorporation into downstream metabolites, offering deep insights into metabolic pathways.[4][5]
Principle of the Method: This protocol utilizes Itaconic Acid-13C1, where one of the carboxyl carbons is replaced with the 13C stable isotope. When cells are cultured with this tracer, it is taken up and incorporated into various metabolic pathways. The 13C nucleus has a magnetic moment, which allows it to be detected by NMR. The incorporation of the 13C label can be monitored using several NMR techniques:
-
1D ¹H NMR: This is a highly sensitive method. The presence of a ¹³C atom adjacent to a proton causes a splitting of the proton's signal (a "J-coupling"), resulting in satellite peaks on either side of the main ¹²C-H peak. The ratio of the integral of the satellite peaks to the central peak allows for the quantification of ¹³C enrichment.[6]
-
1D ¹³C NMR: This method directly detects the carbon backbone of metabolites. While less sensitive than ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, it provides a much larger chemical shift range, reducing signal overlap.[7][8] Isotopic enrichment significantly enhances signal intensity.
-
2D Heteronuclear NMR (¹H-¹³C HSQC): Heteronuclear Single Quantum Coherence (HSQC) experiments correlate proton signals with their directly attached carbon atoms. This provides excellent spectral resolution, making it ideal for identifying and quantifying labeled metabolites in complex biological mixtures.[5][9][10]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of itaconic acid and the general workflow for a ¹³C tracer experiment using NMR.
Figure 1: Biosynthesis of Itaconic Acid from the TCA Cycle.
References
- 1. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the potential of quantitative 2D HSQC NMR in 13C enriched living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of itaconic acid isotopologues.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical metabolite linking cellular metabolism with immune function. Produced by the enzyme cis-aconitate decarboxylase (CAD), encoded by the immune-responsive gene 1 (Irg1), itaconic acid plays a significant role in inflammatory and metabolic diseases. Stable isotope tracing using gas chromatography-mass spectrometry (GC-MS) is a powerful technique to elucidate the metabolic fate of itaconic acid and its influence on various metabolic pathways. This document provides detailed application notes and protocols for the GC-MS analysis of itaconic acid isotopologues in cultured cells.
Signaling Pathway of Itaconic Acid Metabolism
Itaconic acid is synthesized in the mitochondrial matrix from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate. This process is catalyzed by the enzyme cis-aconitate decarboxylase (CAD). Once synthesized, itaconic acid can be exported to the cytosol where it exerts its biological effects, which include the inhibition of the enzyme succinate dehydrogenase (SDH) in the TCA cycle and the activation of the Nrf2 antioxidant response pathway.
Caption: Itaconic Acid Biosynthesis and Signaling Pathway.
Experimental Workflow for GC-MS Analysis
The analysis of itaconic acid isotopologues by GC-MS involves several key steps, from sample preparation to data analysis. A typical workflow includes cell culture and labeling with a stable isotope tracer (e.g., ¹³C₅-itaconic acid), extraction of intracellular metabolites, derivatization to increase volatility, GC-MS analysis, and finally, data processing to determine the isotopic enrichment.
Caption: GC-MS Experimental Workflow.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells, such as macrophages.
-
Materials:
-
Adherent cells (e.g., RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
¹³C₅-Itaconic acid (or other desired isotopologue)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates at a desired density and allow them to adhere overnight.
-
Prepare the labeling medium by supplementing the complete culture medium with the desired concentration of ¹³C₅-itaconic acid (e.g., 1 mM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
Intracellular Metabolite Extraction
This protocol is for the extraction of polar metabolites from adherent cells.[1]
-
Materials:
-
Labeled cells in 6-well plates
-
Methanol (pre-chilled to -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Water (ice-cold)
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Quench metabolism by aspirating the labeling medium and immediately adding 1 mL of ice-cold 50% methanol to each well.[1]
-
Scrape the cells on ice and transfer the cell suspension to a microcentrifuge tube.
-
Add an equal volume of pre-chilled chloroform to the cell suspension (e.g., if you have 1 mL of cell suspension, add 1 mL of chloroform).[1]
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Add an equal volume of ice-cold water (e.g., 1 mL) to induce phase separation.[1]
-
Vortex briefly and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous phase (containing polar metabolites) into a new microcentrifuge tube.
-
Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization of Itaconic Acid
For GC-MS analysis, the carboxylic acid groups of itaconic acid must be derivatized to increase their volatility. Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common method.[2]
-
Materials:
-
Dried metabolite extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
To the dried metabolite extract, add 50 µL of pyridine.
-
Add 50 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes to ensure complete derivatization.[2]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
-
GC-MS Analysis
The following are general GC-MS parameters that can be optimized for your specific instrument and column.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5%-phenyl-95%-dimethylpolysiloxane capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 6°C/min and hold for 10 minutes.[3]
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Solvent Delay: 5 minutes
-
Data Presentation
The analysis of itaconic acid isotopologues involves monitoring the mass-to-charge ratios (m/z) of the derivatized molecule and its fragments. For itaconic acid derivatized with two trimethylsilyl (TMS) groups, the molecular weight increases. The unlabeled di-TMS-itaconic acid has a nominal mass of 274 g/mol . When labeled with ¹³C, the mass of the molecule will increase accordingly.
Fragmentation of di-TMS-Itaconic Acid
The electron ionization mass spectrum of di-TMS-itaconic acid is characterized by several key fragments. The molecular ion (M⁺) is often of low abundance. A common fragmentation is the loss of a methyl group (-CH₃) from one of the TMS groups, resulting in a prominent ion at [M-15]⁺. Another significant fragment corresponds to the loss of a trimethylsilyl group ([M-73]⁺).
Caption: Fragmentation of ¹³C₅-di-TMS-Itaconic Acid.
Quantitative Data Summary
For quantitative analysis using Selected Ion Monitoring (SIM), specific ions are monitored to increase sensitivity and selectivity. The following table provides a representative list of ions to monitor for unlabeled and ¹³C₅-labeled itaconic acid. The retention time is an approximation and should be confirmed with a standard on your GC-MS system.
| Compound | Retention Time (min) | Monitored Ions (m/z) | Description |
| Unlabeled Itaconic Acid (di-TMS) | ~12.5 | 259 | [M-15]⁺ (Quantifier) |
| 274 | M⁺ (Qualifier) | ||
| 147 | Common TMS fragment (Qualifier) | ||
| ¹³C₅-Itaconic Acid (di-TMS) | ~12.5 | 264 | [M-15]⁺ (Quantifier) |
| 279 | M⁺ (Qualifier) | ||
| 147 | Common TMS fragment (Qualifier) |
Note: The mass isotopologue distribution (M, M+1, M+2, etc.) can be determined from the relative abundances of the corresponding ions in the mass spectrum. For ¹³C₅-itaconic acid, the fully labeled species will have a mass shift of +5 compared to the unlabeled compound. The analysis of the isotopologue distribution provides insights into the metabolic pathways and flux rates.[4]
Conclusion
The GC-MS-based analysis of itaconic acid isotopologues is a robust method for studying its metabolic fate and function. The protocols provided here offer a comprehensive guide for researchers to implement this technique in their studies. Careful optimization of each step, from sample preparation to data analysis, is crucial for obtaining high-quality, reproducible results.
References
- 1. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of Itaconic Acid-13C1 in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid, a dicarboxylic acid produced during the tricarboxylic acid (TCA) cycle, has emerged as a critical immunometabolite, particularly in macrophages.[1][2] It plays a significant role in regulating inflammation, cellular metabolism, and the oxidative stress response.[3][4] Stable isotope-labeled itaconic acid, such as Itaconic Acid-13C1, is a powerful tool in metabolomics for tracing the metabolic fate of itaconic acid and understanding its influence on various metabolic pathways. This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics research.
Itaconic acid is synthesized from the TCA cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immunoresponsive gene 1 (IRG1).[4][5] The use of 13C-labeled precursors, such as [U-13C6]glucose, has been instrumental in elucidating this biosynthetic pathway in mammalian immune cells.[5] By providing cells with this compound, researchers can track its uptake, conversion to other metabolites, and its impact on central carbon metabolism. This approach, known as metabolic flux analysis (MFA), allows for the quantification of intracellular metabolic rates.[6][7]
Key Applications
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of the 13C label from this compound into downstream metabolites to quantify the flux through various metabolic pathways.[8][9]
-
Target Identification and Validation: Understanding how itaconic acid modulates metabolic pathways can help identify and validate new drug targets for inflammatory and metabolic diseases.
-
Mechanism of Action Studies: Elucidating the specific metabolic reprogramming events induced by itaconic acid in different cell types, such as macrophages.[1]
-
Biomarker Discovery: Identifying metabolic signatures associated with itaconic acid metabolism that could serve as biomarkers for disease states.
Experimental Workflow for this compound Tracing in Macrophages
The following diagram outlines the general workflow for a stable isotope tracing experiment using this compound in a macrophage cell culture model.
Caption: General experimental workflow for 13C-itaconic acid tracing.
Detailed Experimental Protocol: 13C-Itaconic Acid Tracing in LPS-Stimulated Macrophages
This protocol details the steps for tracing the metabolism of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose, without pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other desired isotopic labeling)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol, LC-MS grade, pre-chilled to -80°C
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere for 3-5 hours.
-
-
Macrophage Activation and Isotope Labeling:
-
After adherence, replace the medium with fresh medium containing 100 ng/mL LPS to induce a pro-inflammatory state.
-
Simultaneously, replace the medium in control wells with fresh medium without LPS.
-
After a pre-determined time of LPS stimulation (e.g., 4 hours), replace the medium in designated wells with medium containing this compound at a final concentration of 1 mM.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label.
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice and rapidly aspirate the medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using an LC-MS/MS system. A detailed method for itaconic acid analysis can be found in the literature.[9][10]
-
Chromatography: Use a reversed-phase column (e.g., C18) with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the transition of the precursor ion to the product ion for both unlabeled and 13C-labeled itaconic acid and other target metabolites.
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each metabolite and its isotopologues.
-
Isotopologue Distribution: Correct for the natural abundance of 13C to determine the fractional enrichment of the 13C label in each metabolite.
-
Metabolic Flux Calculation: Use software packages like INCA or Metran to model the metabolic network and calculate the flux rates through different pathways based on the isotopologue distribution data.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from an this compound tracing experiment can be presented.
Table 1: Isotopic Enrichment of TCA Cycle Intermediates after Incubation with this compound in LPS-Stimulated Macrophages.
| Metabolite | Time (hours) | M+1 Enrichment (%) |
| Citrate | 1 | 2.5 ± 0.3 |
| 4 | 8.1 ± 0.7 | |
| 8 | 15.2 ± 1.1 | |
| Succinate | 1 | 5.8 ± 0.5 |
| 4 | 18.3 ± 1.5 | |
| 8 | 32.6 ± 2.4 | |
| Malate | 1 | 4.1 ± 0.4 |
| 4 | 12.9 ± 1.0 | |
| 8 | 25.4 ± 1.9 |
Data are presented as mean ± standard deviation (n=3). M+1 represents the fraction of the metabolite pool containing one 13C atom.
Table 2: Relative Metabolic Fluxes through Key Pathways.
| Metabolic Pathway | Control Macrophages (Relative Flux) | LPS-Stimulated Macrophages (Relative Flux) |
| Glycolysis | 100 ± 8 | 150 ± 12 |
| TCA Cycle (oxidative) | 80 ± 6 | 45 ± 5 |
| Itaconate Production | 5 ± 1 | 95 ± 9 |
| Pentose Phosphate Pathway | 20 ± 2 | 35 ± 4 |
Fluxes are normalized to the rate of glucose uptake and presented as a relative value. Data are mean ± standard deviation (n=3).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathways involving itaconic acid and the logical flow of a metabolomics experiment.
Caption: Itaconic acid biosynthesis from the TCA cycle.
Caption: Logical workflow of a metabolomics study.
Conclusion
This compound is an invaluable tool for researchers in metabolomics, immunology, and drug discovery. The protocols and application notes provided here offer a framework for designing and conducting experiments to probe the intricate roles of itaconic acid in cellular metabolism. By leveraging stable isotope tracing with this compound, scientists can gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological processes, ultimately paving the way for novel therapeutic interventions.
References
- 1. escholarship.org [escholarship.org]
- 2. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for Itaconic Acid-13C1 Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for conducting Itaconic Acid-13C1 tracer experiments. This powerful technique allows for the precise tracking of itaconic acid's metabolic fate and its influence on cellular signaling pathways, offering critical insights for immunology, metabolic diseases, and drug development.
Introduction
Itaconic acid, a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate, has emerged as a key immunometabolite.[1][2] It is highly expressed in activated macrophages and plays a crucial role in regulating inflammatory and oxidative responses.[1][3] Understanding the metabolic flux of itaconic acid is vital for elucidating its mechanism of action and identifying potential therapeutic targets. Stable isotope tracing using this compound, coupled with mass spectrometry, provides a robust method to track its conversion into other metabolites and its impact on interconnected metabolic pathways.
Key Applications
-
Immunometabolism Research: Elucidate the role of itaconic acid in macrophage polarization and function during immune responses.
-
Drug Discovery and Development: Screen for compounds that modulate itaconic acid metabolism and its downstream signaling effects.
-
Disease Biomarker Identification: Investigate alterations in itaconic acid flux in inflammatory and metabolic diseases.
-
Pathway Analysis: Quantify the contribution of itaconic acid to central carbon metabolism and other interconnected pathways.
Signaling and Metabolic Pathways of Itaconic Acid
Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). Once produced, it can influence several key cellular processes. The following diagram illustrates the central role of itaconic acid in cellular metabolism and signaling.
References
- 1. Itaconic acid is a mammalian metabolite induced during macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itaconic acid is a mammalian metabolite induced during macrophage activation. | Semantic Scholar [semanticscholar.org]
- 3. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying itaconic acid metabolism using stable isotope labeling.
Application Note: Quantifying Itaconic Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for quantifying itaconic acid biosynthesis and degradation pathways using stable isotope labeling and mass spectrometry.
Introduction
Itaconic acid, a dicarboxylic acid, has emerged from being primarily an industrial polymer precursor to a key regulator in immunometabolism.[1][2] Produced in mammalian immune cells, particularly macrophages, itaconic acid exhibits anti-inflammatory and antimicrobial properties.[3][4][5] Its synthesis is intricately linked to the tricarboxylic acid (TCA) cycle, arising from the decarboxylation of the intermediate cis-aconitate.[5][6] This reaction is catalyzed by the enzyme Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), which is highly expressed during inflammation.[4][5][7]
Given its role in modulating immune responses, accurately quantifying the metabolic flux through itaconic acid pathways is crucial for understanding disease states and developing novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, offers a powerful method to trace the flow of atoms from labeled precursors (e.g., ¹³C-glucose) through metabolic networks, providing a dynamic view of cellular metabolism.[8][9] This note details the principles, workflows, and protocols for tracing itaconic acid metabolism in a research setting.
Metabolic Pathways
Biosynthesis
The production of itaconic acid is a shunt of the mitochondrial TCA cycle. In activated immune cells like macrophages, the expression of the enzyme ACOD1/IRG1 is upregulated.[7][10] ACOD1, located in the mitochondria, catalyzes the decarboxylation of cis-aconitate, a TCA cycle intermediate, to form itaconic acid.[4][6] This process diverts carbon from the TCA cycle, impacting cellular energy and redox states.[11]
Degradation
Itaconic acid can be catabolized by being converted to itaconyl-CoA.[12][13] This is followed by hydration to citramalyl-CoA, which is then cleaved to yield pyruvate and acetyl-CoA, allowing the carbon backbone to re-enter central carbon metabolism.[12][13][14] In vivo studies have shown that administered itaconate is rapidly cleared from plasma and can fuel the TCA cycle, particularly in the liver and kidneys.[15]
Caption: Itaconic acid biosynthesis from cis-aconitate and its subsequent degradation.
Experimental Design and Workflow
Stable isotope tracing experiments allow researchers to follow the journey of atoms from a labeled substrate through various metabolic pathways.[8] The general workflow involves culturing cells, introducing a stable isotope-labeled nutrient, extracting metabolites at specific time points, and analyzing the extracts using mass spectrometry to determine the mass isotopologue distribution of key metabolites.
Caption: High-level experimental workflow for quantifying itaconate metabolism.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol is adapted for macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Cell Seeding: Seed macrophages in 6-well plates at a density of 1-2 x 10⁶ cells per well and allow them to adhere overnight.
-
Macrophage Activation (Optional): To induce itaconate production, stimulate cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) and/or interferon-gamma (IFN-γ) (e.g., 150 U/mL) for a specified period (e.g., 6-24 hours) before labeling.[16]
-
Labeling Medium Preparation: Prepare culture medium (e.g., DMEM) devoid of the standard carbon source. Supplement with the desired stable isotope tracer.
-
Labeling: Remove the standard culture medium, wash cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Place cells back in the incubator (37°C, 5% CO₂) and incubate for the desired time course (e.g., 15 min, 1h, 4h, 12h, 24h).
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is critical for accurate results.
-
Quenching: At the end of the labeling period, place the culture plate on dry ice to rapidly quench metabolism.
-
Medium Removal: Aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites.
-
Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 methanol/water solution) to each well.[16] Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at maximum speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[19]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for reversed-phase liquid chromatography coupled with tandem mass spectrometry.
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-XS).[20]
-
Chromatographic Separation:
-
Column: A column suitable for retaining polar compounds, such as an ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm), is recommended.[20]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from low to high organic phase to elute metabolites. A key challenge is the chromatographic separation of itaconic acid from its structural isomer, aconitic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: Operate in negative ion electrospray ionization (ESI-) mode.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification of itaconate and other TCA cycle intermediates. The MRM transition for unlabeled itaconic acid is typically m/z 129 -> 85.[20] For labeled isotopologues, the precursor ion mass will increase by the number of ¹³C atoms (e.g., m/z 134 for [U-¹³C₅]itaconate).
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C₅,d₄-itaconic acid) to correct for matrix effects and variations in instrument response.[20]
-
Data Presentation and Interpretation
The primary output of the LC-MS/MS analysis is the abundance of each mass isotopologue for a given metabolite. This data is typically presented as a Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue.
Table 1: Theoretical ¹³C Labeling Patterns in Itaconate Biosynthesis from [U-¹³C₆]Glucose
| Metabolite | Isotopologue | Expected Labeling Pattern | Pathway |
| Pyruvate | M+3 | All 3 carbons labeled | Glycolysis |
| Acetyl-CoA | M+2 | Both carbons labeled | Pyruvate Dehydrogenase |
| Citrate | M+2 | Labeled from the first turn of the TCA cycle | Citrate Synthase |
| cis-Aconitate | M+2 | Labeled from the first turn of the TCA cycle | Aconitase |
| Itaconate | M+1 | Derived from [¹³C₂]acetyl-CoA entering the TCA cycle, with one labeled carbon lost during decarboxylation.[16] | ACOD1/IRG1 |
| Itaconate | M+4 | Can be generated through anaplerosis and further turns of the TCA cycle.[21] | Anaplerosis + ACOD1 |
Table 2: Example Quantitative Data from Published Studies
| Study Context | Tracer | Key Finding | Quantitative Result | Reference |
| In vivo mouse study, liver tissue | [U-¹³C₅]itaconate | Itaconate is converted to a C2 compound that fuels the TCA cycle. | ~20% of the citrate pool was M+2 labeled. | [15] |
| LPS-stimulated macrophages | [U-¹³C₆]glucose | Itaconate production is markedly increased upon activation. | M+1 itaconate detected, consistent with synthesis from TCA cycle. | [16] |
| Unstimulated BMDMs | ¹³C-Itaconate | Exogenous itaconate is taken up and can be detected intracellularly. | Significant intracellular levels detected after 3 and 12 hours. | [22] |
| IL-4-polarized macrophages | [U-¹³C₆]glucose | Itaconate can be generated through anaplerosis. | M+4 isotopologue of itaconate was detected. | [21] |
Data Analysis Steps:
-
Peak Integration: Integrate the chromatographic peak areas for each MRM transition corresponding to each isotopologue (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: Correct the raw data for the natural abundance of ¹³C and other heavy isotopes to determine the true fractional enrichment from the tracer.
-
Calculate Mass Isotopologue Distribution (MID): For each metabolite, calculate the percentage of each isotopologue relative to the total pool of that metabolite.[23]
-
Fractional Abundance (M+n) = Area(M+n) / Σ(Area(M+0...M+n))
-
-
Metabolic Flux Analysis: Use the corrected MIDs to infer the relative activity of different metabolic pathways. This can range from simple pathway activity ratios to complex computational modeling using software like INCA or Metran.
References
- 1. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Itaconic acid - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Biochemistry of microbial itaconic acid production [frontiersin.org]
- 14. Identification of an itaconic acid degrading pathway in itaconic acid producing Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo itaconate tracing reveals degradation pathway and turnover kinetics | bioRxiv [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
- 21. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Itaconate Metabolism In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itaconate is a dicarboxylic acid derived from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, produced by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1][2] Initially identified for its antimicrobial properties, itaconate has emerged as a crucial immunomodulatory metabolite that links cellular metabolism with immune responses.[3][4][5] It exerts its effects through various mechanisms, including the inhibition of succinate dehydrogenase (SDH), modulation of signaling pathways like Keap1-Nrf2, and activation of transcription factor ATF3.[1][2][3][6] Given its therapeutic potential in a range of inflammatory diseases, understanding the dynamics of itaconate metabolism in vivo is of paramount importance.[3][4]
These application notes provide a comprehensive guide to the experimental design and detailed protocols for studying itaconate metabolism in vivo, with a focus on stable isotope tracing and mass spectrometry-based quantification.
I. Experimental Design Considerations
Studying itaconate metabolism in vivo requires careful planning to accurately capture its dynamic nature. Itaconate is rapidly metabolized and cleared from circulation, making the timing of sample collection critical.[7][8]
1. Animal Models:
-
Wild-type mice or rats: Suitable for studying the baseline metabolism and effects of exogenous itaconate administration.
-
ACOD1/Irg1 knockout mice: Essential for investigating the endogenous production of itaconate and for studies where the effects of exogenously administered itaconate need to be isolated from endogenous synthesis.[5][9]
-
Disease models: Utilizing models of inflammatory diseases (e.g., sepsis, arthritis, neuroinflammation) is crucial for understanding the role of itaconate in pathological states.[3]
2. Stable Isotope Tracing:
-
¹³C-labeled itaconate: The use of stable isotope-labeled itaconate (e.g., ¹³C₅-itaconate) is a powerful technique to trace the metabolic fate of itaconate in vivo.[7][8][10][11] This allows for the differentiation of exogenously administered itaconate from the endogenous pool and the identification of its downstream metabolites.
-
Administration route: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will influence the pharmacokinetics of itaconate. Intravenous infusion allows for precise control over plasma concentrations.[7]
-
Dosage: The dose of itaconate should be carefully considered to be physiologically relevant and avoid off-target effects.
3. Sample Collection:
-
Time points: A time-course study with multiple collection points is necessary to capture the rapid kinetics of itaconate metabolism and clearance.[7]
-
Tissues of interest: Based on current research, liver and kidney are key sites of itaconate metabolism.[7][8][10][12] Other tissues of interest may include the heart, lungs, spleen, and brain, depending on the research question.
-
Biological matrices: Plasma, urine, and tissue homogenates are the primary matrices for analysis.
II. Key Signaling Pathways and Experimental Workflow
Signaling Pathways Involving Itaconate
Itaconate modulates several key signaling pathways to exert its immunomodulatory effects. The following diagram illustrates the major pathways.
Caption: Itaconate production in the mitochondria and its major signaling pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo itaconate metabolism study using stable isotope tracing.
Caption: A generalized workflow for in vivo itaconate metabolism studies.
III. Quantitative Data Summary
The following tables summarize key quantitative data related to itaconate metabolism.
Table 1: Itaconate Concentrations in Biological Samples
| Biological Matrix | Condition | Species | Concentration Range | Reference |
| Plasma | Healthy Human | Human | 0.1 - 1 µM (1.25 - 12.5 ng/mL) | |
| Plasma | Sepsis Patients | Human | Can be elevated up to 10-fold | |
| Cell Culture Media | LPS-stimulated RAW264.7 macrophages | Mouse | 0.01 - 12.5 µM | [13] |
| Cell Culture Media | LPS-stimulated BMDMs | Mouse | 0.01 - 12.5 µM | [13] |
Table 2: Itaconate Release Rates from Macrophages in vitro
| Cell Type | Release Rate (fmol/cell/h) | Reference |
| RAW264.7 cells | 0.81 | [13] |
| Bone Marrow-Derived Macrophages (BMDMs) | 0.53 | [13] |
IV. Detailed Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of Itaconate Metabolism in Mice
Objective: To trace the metabolic fate of exogenously administered ¹³C-itaconate in mice.
Materials:
-
Wild-type C57BL/6J mice (male, 8-10 weeks old)
-
¹³C₅-Itaconic acid
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Centrifuge
-
-80°C freezer
Procedure:
-
Preparation of ¹³C-Itaconate Solution: Prepare a sterile solution of ¹³C₅-itaconic acid in saline. The final concentration should be determined based on the desired dosage.
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice for 4-6 hours before the experiment to reduce variability in baseline metabolism.
-
¹³C-Itaconate Administration: Administer the ¹³C-itaconate solution to the mice via intravenous (tail vein) or intraperitoneal injection. A typical dose might be in the range of 10-50 mg/kg body weight.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) post-injection. Place the blood in EDTA tubes and keep on ice.
-
Urine: Collect urine from metabolic cages if available.
-
Tissues: At the final time point, euthanize the mice under deep anesthesia. Perfuse with cold saline to remove blood from the tissues. Quickly harvest tissues of interest (liver, kidneys, spleen, etc.), snap-freeze them in liquid nitrogen, and store at -80°C until further processing.
-
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
Protocol 2: Metabolite Extraction from Tissues and Plasma
Objective: To extract small molecule metabolites, including itaconate and its derivatives, from biological samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue samples (~10-20 mg)
-
Plasma samples
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Internal standards (e.g., ¹³C-labeled succinate, ¹³C-labeled citrate)
-
Bead beater or tissue homogenizer
-
Centrifuge
-
96-well plates
-
Sample concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Homogenization:
-
Pre-weigh frozen tissue samples.
-
Add the tissue to a tube containing stainless steel beads and a pre-chilled extraction solvent (1 mL per 20 mg of tissue).
-
Homogenize the tissue using a bead beater or homogenizer. Keep samples on ice or in a cold block throughout the process.
-
-
Plasma Extraction:
-
Thaw plasma samples on ice.
-
Add 9 volumes of pre-chilled extraction solvent to 1 volume of plasma (e.g., 450 µL of solvent to 50 µL of plasma).
-
Vortex thoroughly for 1 minute.
-
-
Protein Precipitation: Incubate the tissue homogenates and plasma mixtures at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new tube or a 96-well plate.
-
Drying: Dry the metabolite extracts completely using a sample concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water). The reconstitution volume can be adjusted to concentrate the sample.
Protocol 3: LC-MS/MS Quantification of Itaconate
Objective: To quantify the levels of itaconate and its isotopologues in extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).[14][15]
-
Reversed-phase C18 column suitable for polar compounds.[14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[14]
-
Itaconic acid standard for calibration curve.
-
¹³C₅-Itaconic acid as an internal standard.
LC-MS/MS Method:
-
Chromatographic Separation:
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm or equivalent.[14]
-
Column Temperature: 50°C.[14]
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 2-10 µL.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Itaconate (unlabeled): Precursor ion (m/z) 129.0 -> Product ion (m/z) 85.0 or 111.0.
-
¹³C₅-Itaconate: Precursor ion (m/z) 134.0 -> Product ion (m/z) 89.0 or 115.0.
-
(Note: Specific MRM transitions should be optimized for the instrument used).
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the itaconic acid standard.
-
Spike a known amount of the internal standard into all samples and standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of itaconate in the samples by interpolating from the calibration curve.
-
V. Conclusion
The study of itaconate metabolism in vivo is a rapidly evolving field with significant implications for immunology and drug development. The experimental designs and protocols outlined in these application notes provide a robust framework for researchers to investigate the multifaceted roles of this important immunometabolite. By combining stable isotope tracing with sensitive LC-MS/MS analysis, it is possible to gain a deeper understanding of the production, distribution, and metabolic fate of itaconate in health and disease.
References
- 1. Metabolite itaconate in host immunoregulation and defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo itaconate tracing reveals degradation pathway and turnover kinetics [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Itaconic acid underpins hepatocyte lipid metabolism in non-alcoholic fatty liver disease in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A carbon trail to follow: unveiling itaconate’s metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. lcms.cz [lcms.cz]
- 15. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Itaconic Acid-¹³C₅ as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of itaconic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Itaconic Acid-¹³C₅ as an internal standard.
Introduction
Itaconic acid, a dicarboxylic acid produced during the tricarboxylic acid (TCA) cycle, has emerged as a key metabolite in the regulation of inflammatory and oxidative stress responses.[1][2][3][4][5] It is synthesized in mammalian immune cells, particularly macrophages, in response to inflammatory stimuli.[5][6][7] Due to its role in various pathological conditions, there is a growing interest in accurately quantifying itaconic acid levels in biological samples as a potential biomarker.[8]
Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry by compensating for variations in sample preparation and instrument response. Itaconic Acid-¹³C₅ is an ideal internal standard for itaconic acid analysis due to its chemical similarity and distinct mass, ensuring reliable and precise measurements.[9]
Experimental Workflow Overview
The following diagram outlines the general workflow for the quantification of itaconic acid using Itaconic Acid-¹³C₅ as an internal standard.
Caption: General experimental workflow for itaconic acid quantification.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the quantification of itaconic acid in human plasma.[8][10]
1. Materials and Reagents
-
Itaconic Acid (Sigma-Aldrich)[10]
-
Itaconic Acid-¹³C₅ (Cambridge Isotope Laboratories, Inc. or MedchemExpress)[9][11]
-
Human Plasma (K₂EDTA treated)[10]
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (Milli-Q or equivalent)
-
Ostro 96-well Sample Preparation Plate (Waters)[8]
2. Preparation of Stock and Working Solutions
-
Itaconic Acid Stock Solution (10 µg/mL): Prepare in a 1:1 solution of water:acetonitrile.[8]
-
Itaconic Acid-¹³C₅ (ISTD) Stock Solution (250 µg/mL): Prepare in a 1:1 solution of water:acetonitrile.[8]
-
Itaconic Acid Working Solutions (0.25 and 5.0 µg/mL): Prepare by diluting the stock solution, used for calibration curve and quality control (QC) samples.[8]
-
ISTD Working Solution (0.625 ng/mL): Prepare in acetonitrile containing 1% formic acid. This solution is used for sample extraction.[8]
3. Sample Preparation
-
Add a 200 µL aliquot of plasma to the wells of the Ostro 96-well plate.[8]
-
Add 800 µL of the ISTD working solution (in acetonitrile with 1% formic acid) to each well.[10]
-
Mix thoroughly by pipetting up and down.[10]
-
Apply a vacuum to collect the eluate in a 2 mL, 96-well collection plate.[10]
-
Evaporate the samples to dryness under a stream of warm nitrogen (35 °C).[10]
-
Reconstitute the dried residue with 50 µL of a 10:90 methanol:water solution containing 2% formic acid.[10] This provides a four-fold increase in sample concentration.[8]
4. LC-MS/MS Analysis
-
LC System: ACQUITY UPLC I-Class System (Waters) or equivalent.[10]
-
Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm).[8]
-
Column Temperature: 50 °C.[10]
-
Flow Rate: 0.6 mL/min.[10]
-
Injection Volume: 2 µL.[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
MS System: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer (Waters) or equivalent.[8]
-
Ionization Mode: Negative Ion Electrospray (ESI-).[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]
Table 1: UPLC Gradient Conditions [10]
| Time (min) | Flow Rate (mL/min) | %A | %B |
| Initial | 0.6 | 99.0 | 1.0 |
| 2.00 | 0.6 | 99.0 | 1.0 |
| 4.00 | 0.6 | 40.0 | 60.0 |
| 4.10 | 0.6 | 10.0 | 90.0 |
| 5.00 | 0.6 | 10.0 | 90.0 |
| 5.10 | 0.6 | 99.0 | 1.0 |
| 6.00 | 0.6 | 99.0 | 1.0 |
Table 2: Mass Spectrometer MRM Transitions [10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Itaconic Acid | 129.0 | 85.0 | 20 | 10 |
| Itaconic Acid-¹³C₅ (ISTD) | 134.0 | 89.0 | 20 | 10 |
5. Data Analysis and Quantification
-
Calculate the peak area ratios (PARs) of the analyte (itaconic acid) to the ISTD (Itaconic Acid-¹³C₅).[8]
-
Construct a calibration curve by plotting the PARs of the calibration standards against their concentrations. A linear regression model with 1/x weighting is recommended.[8]
-
Determine the concentration of itaconic acid in the QC and unknown samples by interpolating their PARs from the calibration curve.[8]
Quantitative Performance Data
The described method demonstrates excellent quantitative performance for itaconic acid in human plasma.[8]
Table 3: Method Performance Characteristics [8][10]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Calibration Curve Range | 0.5–100 ng/mL |
| Linearity (r²) | > 0.999 |
| Accuracy | 85–115% |
| Precision (CV) | < 15% |
| Recovery | > 85% |
| Matrix Effects | < 5% |
Itaconic Acid Signaling Pathway
Itaconic acid plays a significant role in modulating inflammatory and antioxidant signaling pathways. A simplified representation of its key actions is depicted below.
Caption: Itaconic acid's role in anti-inflammatory and antioxidant pathways.
Conclusion
The use of Itaconic Acid-¹³C₅ as an internal standard enables the robust, accurate, and precise quantification of itaconic acid in biological matrices by LC-MS/MS. This methodology is essential for researchers and drug development professionals investigating the role of itaconic acid in health and disease. The provided protocol offers a validated starting point for implementing this analysis in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Itaconic Acid as A Differential Transcription Regulator of Apoptosis and Autophagy Pathways Genes: A Rat Adipose Mesenchymal Stem Cells Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconic acid is a mammalian metabolite induced during macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lcms.cz [lcms.cz]
- 11. Itaconic acid (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-9966-0.001 [isotope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Itaconic Acid-13C5 for Cell Labeling
Welcome to the technical support center for Itaconic Acid-13C5 cell labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell labeling experiments for metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Itaconic Acid-13C5 for cell labeling?
A1: The optimal concentration of Itaconic Acid-13C5 can vary significantly depending on the cell type and experimental goals. Based on studies with unlabeled itaconic acid and its derivatives, a starting range of 100 µM to 500 µM is recommended for initial experiments.[1] For cell types known to have high metabolic activity or for experiments requiring high levels of enrichment, concentrations up to 1 mM can be tested. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line that maximizes labeling efficiency without inducing cytotoxicity.
Q2: How long should I incubate my cells with Itaconic Acid-13C5?
A2: Incubation time is a critical parameter that needs to be optimized. A general recommendation is to start with a time course experiment ranging from 6 to 24 hours . Shorter incubation times may be sufficient for rapidly proliferating cells, while longer times may be necessary for cells with slower metabolic rates. For metabolic flux analysis, achieving a steady-state labeling is often desirable, which may require longer incubation periods.[2]
Q3: How can I prepare a stock solution of Itaconic Acid-13C5?
A3: Itaconic Acid-13C5 is soluble in aqueous solutions. To prepare a stock solution, dissolve the lyophilized powder in sterile phosphate-buffered saline (PBS) or cell culture medium without serum. For example, to make a 100 mM stock solution, dissolve 13.5 mg of Itaconic Acid-13C5 (molecular weight: 135.06 g/mol ) in 1 mL of solvent.[3] The stock solution should be filter-sterilized through a 0.22 µm filter before being added to the cell culture medium. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q4: Which cell lines are suitable for labeling with Itaconic Acid-13C5?
A4: Macrophage cell lines, such as RAW 264.7 and bone marrow-derived macrophages (BMDMs), are commonly used for itaconic acid studies as they are known to produce and metabolize itaconic acid, especially upon stimulation with lipopolysaccharide (LPS).[4][5] However, other cell types can also be labeled, and the suitability should be determined empirically by assessing the uptake and incorporation of the labeled compound.
Q5: How can I detect the incorporation of Itaconic Acid-13C5 into my cells?
A5: The incorporation of 13C from Itaconic Acid-13C5 into cellular metabolites can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4] Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for analyzing the mass isotopologue distribution of downstream metabolites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no incorporation of 13C label | 1. Suboptimal Concentration: The concentration of Itaconic Acid-13C5 may be too low for efficient uptake and incorporation. 2. Short Incubation Time: The incubation period may not be long enough for the label to be incorporated into downstream metabolites. 3. Low Metabolic Activity: The cells may have a low metabolic rate, leading to slow uptake and processing of itaconic acid. 4. Cell Type: The chosen cell line may not efficiently transport or metabolize itaconic acid. | 1. Increase Concentration: Titrate the concentration of Itaconic Acid-13C5 upwards, for example, from 100 µM to 500 µM or even 1 mM. Monitor for cytotoxicity. 2. Increase Incubation Time: Extend the incubation period, trying a time course of 6, 12, and 24 hours. 3. Stimulate Metabolism: For relevant cell types like macrophages, consider stimulating the cells (e.g., with LPS) to upregulate metabolic pathways involving itaconic acid.[4] 4. Test Different Cell Lines: If possible, test a cell line known to be responsive to itaconic acid, such as RAW 264.7 macrophages. |
| Cell Death or Poor Cell Health (Cytotoxicity) | 1. High Concentration: The concentration of Itaconic Acid-13C5 may be toxic to the cells. High concentrations of itaconic acid have been shown to be cytotoxic to some cell types, such as neurons. 2. Contamination: The stock solution or cell culture may be contaminated. | 1. Reduce Concentration: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your cell line. Reduce the labeling concentration to a non-toxic level. 2. Ensure Sterility: Prepare fresh, sterile stock solutions and maintain aseptic cell culture techniques. |
| High Background Signal in Control Samples | 1. Natural 13C Abundance: There is a natural abundance of 13C in biological samples. 2. Contamination of Unlabeled Control: The unlabeled itaconic acid used as a control may have some level of 13C enrichment. | 1. Correct for Natural Abundance: Use appropriate software and algorithms to correct for the natural abundance of 13C in your mass spectrometry data. 2. Use High-Purity Controls: Ensure that the unlabeled itaconic acid used for control experiments is of high purity. |
| Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to variability in metabolite levels. 2. Inaccurate Pipetting: Errors in pipetting the Itaconic Acid-13C5 stock solution can lead to different final concentrations. 3. Differences in Cell Health: Variations in cell health or passage number can affect metabolic activity. | 1. Ensure Uniform Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well or plate. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Standardize Cell Culture Conditions: Use cells of a similar passage number and ensure they are healthy and in the exponential growth phase before starting the experiment. |
Experimental Protocols
Protocol 1: Preparation of Itaconic Acid-13C5 Stock Solution
-
Calculate the required amount: Determine the amount of Itaconic Acid-13C5 needed to prepare your desired stock concentration. The molecular weight of Itaconic Acid-13C5 is 135.06 g/mol .[3]
-
Dissolution: Under sterile conditions, dissolve the calculated amount of Itaconic Acid-13C5 in pre-warmed, sterile PBS or serum-free cell culture medium.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Labeling with Itaconic Acid-13C5
-
Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the labeling medium by adding the Itaconic Acid-13C5 stock solution to the complete cell culture medium to achieve the desired final concentration. Gently mix the medium.
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting and Metabolite Extraction: After incubation, wash the cells with ice-cold PBS to remove any remaining labeling medium. Then, proceed with your standard protocol for cell harvesting and metabolite extraction (e.g., using a methanol/water/chloroform extraction method).[5]
-
Analysis: Analyze the extracted metabolites using LC-MS or NMR to determine the extent of 13C incorporation.
Visualizations
Caption: Workflow for Itaconic Acid-13C5 cell labeling.
Caption: Itaconic acid synthesis from the TCA cycle.[5]
References
- 1. Itaconic Acid as A Differential Transcription Regulator of Apoptosis and Autophagy Pathways Genes: A Rat Adipose Mesenchymal Stem Cells Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itaconic acid indicates cellular but not systemic immune system activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Efficiency Extraction of Itaconic Acid from Biological Samples
Welcome to the technical support center for the extraction of itaconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of itaconic acid extraction from biological samples.
I. Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of itaconic acid.
Low Extraction Yield
Q1: My itaconic acid yield is consistently low after liquid-liquid extraction. What are the potential causes and solutions?
A1: Low yields in liquid-liquid extraction can stem from several factors. The pH of the aqueous phase is critical; for efficient extraction of itaconic acid, the pH should be below its first pKa value (pKa1 ≈ 3.84) to ensure it is in its undissociated form, which is more soluble in organic solvents.[1][2] Additionally, the choice of solvent is paramount. Solvents with higher polarity and the ability to form hydrogen bonds tend to have better extraction efficiency.[3][4]
Troubleshooting Steps:
-
pH Adjustment: Ensure the aqueous phase is acidified to a pH below 3.8. A pH of around 2.0-3.0 is often optimal.[1]
-
Solvent Selection: Consider using more effective solvents such as iso-butanol, which has shown higher separation efficiency compared to less polar options.[3][4]
-
Phase Ratio: Optimize the ratio of the organic solvent to the aqueous phase. An insufficient volume of organic solvent may not be able to extract the itaconic acid effectively.
-
Mixing: Ensure thorough mixing of the two phases to maximize the interfacial area for mass transfer. However, overly vigorous mixing can lead to stable emulsions.
Q2: I am using reactive extraction, but my yield is still suboptimal. How can I improve it?
A2: Reactive extraction involves an extractant in the organic phase that chemically interacts with the itaconic acid, enhancing its transfer from the aqueous phase. The efficiency is highly dependent on the choice of extractant, its concentration, the diluent (solvent), and the presence of a phase modifier.[1][5]
Troubleshooting Steps:
-
Extractant Choice and Concentration: Tertiary amines like tri-n-octylamine (TOA) have proven to be effective extractants.[1][2] The concentration of the extractant should be optimized; too low a concentration will result in incomplete extraction, while excessively high concentrations may not provide a proportional increase in efficiency and can increase viscosity.
-
pH Optimization: As with standard liquid-liquid extraction, the pH of the aqueous phase must be controlled. For amine-based extractants, a pH below the pKa of itaconic acid is necessary for the formation of the acid-amine complex.[1]
-
Phase Modifier: The addition of a phase modifier, such as 1-octanol, to the organic phase can significantly enhance the extraction efficiency by preventing the formation of a third phase and improving the solvation of the itaconic acid-extractant complex.[1]
-
Diluent Selection: The diluent in which the extractant is dissolved plays a crucial role. The polarity of the diluent can influence the extraction equilibrium. For instance, dichloromethane has shown higher extraction degrees with TOA compared to n-heptane.[1]
Q3: My crystallization process results in a low yield of itaconic acid crystals. What could be wrong?
A3: Low yield from crystallization is often due to the high solubility of itaconic acid in the mother liquor. This can be influenced by the presence of impurities, the cooling rate, and the final temperature.
Troubleshooting Steps:
-
Concentration of the Feed Solution: Ensure the fermentation broth is sufficiently concentrated by evaporation before initiating crystallization.[6][7]
-
pH Adjustment: The pH of the solution should be adjusted to be below the pKa1 of itaconic acid to reduce its solubility.[7]
-
Cooling Profile: A slow and controlled cooling rate is crucial to allow for proper crystal growth and to avoid the formation of fine crystals that can be lost during filtration.
-
Final Temperature: Lowering the final temperature of the crystallization process will decrease the solubility of itaconic acid and increase the yield.
-
Mother Liquor Recycling: Consider recycling the mother liquor to recover the dissolved itaconic acid in subsequent batches.
Purity Issues
Q1: My extracted itaconic acid is contaminated with other organic acids from the fermentation broth. How can I improve its purity?
A1: The co-extraction of other organic acids (e.g., succinic acid, malic acid) is a common challenge due to their similar chemical properties to itaconic acid.
Troubleshooting Steps:
-
Selective Extraction: Optimize the reactive extraction system. The choice of extractant and diluent can influence the selectivity for itaconic acid over other carboxylic acids.[2]
-
Crystallization: Crystallization is an effective purification step. By carefully controlling the supersaturation and cooling rate, it is possible to selectively crystallize itaconic acid, leaving impurities in the mother liquor.
-
Adsorption: The use of adsorbents like activated carbon can help in removing impurities. The pH plays a significant role in the selective adsorption of itaconic acid.[8]
-
Electrodialysis: Electrodialysis with bipolar membranes can be used to separate itaconic acid from other non-ionic or less charged impurities.[9][10][11]
Q2: I am observing discoloration in my final itaconic acid product. What is the cause and how can I fix it?
A2: Discoloration is often caused by pigments and other chromophoric compounds co-extracted from the fermentation broth.
Troubleshooting Steps:
-
Activated Carbon Treatment: Treating the fermentation broth or the extracted solution with activated carbon is a common method for decolorization.[6]
-
Ion Exchange Resins: Certain ion exchange resins can also be effective in removing colored impurities.
-
Pre-treatment of Broth: Ensure adequate pre-treatment of the fermentation broth, such as filtration or centrifugation, to remove cells and other suspended solids that can contribute to discoloration.[1]
Process-Specific Issues
Q1: I am experiencing the formation of a stable emulsion during liquid-liquid extraction, which is making phase separation difficult.
A1: Emulsion formation is a frequent problem in liquid-liquid extraction, especially when dealing with complex biological matrices like fermentation broths.
Troubleshooting Steps:
-
Reduce Mixing Speed: While thorough mixing is necessary, excessive agitation can lead to stable emulsions. Reduce the stirring speed or use a gentler mixing method.
-
Centrifugation: Centrifuging the mixture can help to break the emulsion and separate the phases.[1]
-
Addition of a Demulsifier: In some cases, the addition of a small amount of a suitable demulsifier can be effective.
-
Solvent Choice: The choice of organic solvent can influence emulsion stability. Experiment with different solvents to find one that is less prone to forming stable emulsions with your specific fermentation broth.
-
Membrane-Based Separation: For continuous processes, membrane-based emulsion separators can be employed to improve demulsification.
Q2: The membranes in my electrodialysis unit are fouling, leading to a decrease in performance.
A2: Membrane fouling is a significant challenge in electrodialysis, often caused by the deposition of proteins, cell debris, or other components from the fermentation broth onto the membrane surface.
Troubleshooting Steps:
-
Pre-treatment of the Feed: Thorough pre-treatment of the fermentation broth is critical. This includes microfiltration or ultrafiltration to remove suspended solids and macromolecules.
-
Cleaning-in-Place (CIP): Implement a regular CIP protocol using appropriate cleaning agents (e.g., acid and alkaline solutions) to remove foulants from the membrane surface.[11]
-
Operating Conditions: Optimize operating parameters such as voltage and flow rate to minimize fouling.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting itaconic acid from fermentation broth?
A1: The most common methods for itaconic acid recovery include crystallization, precipitation, liquid-liquid extraction (including reactive extraction), adsorption, and electrodialysis.[12][13][14] Crystallization is a traditional and widely used method, while reactive extraction and membrane-based processes are gaining attention for their potential to improve efficiency and enable continuous processing.[12][13]
Q2: What is reactive extraction and how does it improve itaconic acid recovery?
A2: Reactive extraction is a type of liquid-liquid extraction where an extractant in the organic phase chemically reacts with the target molecule (itaconic acid) to form a complex that is highly soluble in the organic phase. This chemical interaction significantly increases the distribution coefficient of itaconic acid, leading to a much higher extraction efficiency compared to using a solvent alone.[1][5] Tertiary amines like tri-n-octylamine (TOA) are commonly used as extractants for carboxylic acids.[1][2]
Q3: What is the importance of pH in itaconic acid extraction?
A3: The pH of the aqueous solution is a critical parameter in the extraction of itaconic acid. Itaconic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 3.84 and pKa2 ≈ 5.55).[15] For efficient extraction into an organic solvent, the itaconic acid should be in its protonated (undissociated) form, which is more nonpolar. Therefore, the pH of the fermentation broth should be adjusted to a value below the first pKa, typically in the range of 2.0 to 3.0, before extraction.[1]
Q4: Which solvents are best for itaconic acid extraction?
A4: The choice of solvent depends on several factors, including extraction efficiency, selectivity, biocompatibility (for in-situ extraction), and ease of recovery. Alcohols like iso-butanol and 1-octanol have shown good extraction efficiencies.[3][4] For reactive extraction, the extractant is dissolved in a diluent, and the choice of diluent also affects the extraction performance. Non-toxic, biocompatible solvents are preferred for integrated fermentation and extraction processes.[2]
Q5: How can I analyze the concentration of itaconic acid in my samples to determine extraction efficiency?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of itaconic acid in biological samples. A typical setup involves a C18 reverse-phase column with a UV detector (at 210 nm) or a refractive index detector.[16] The mobile phase is usually an acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid.
III. Data Presentation
Table 1: Comparison of Extraction Efficiency of Itaconic Acid with Different Solvents.
| Solvent | Extractant | Modifier | Extraction Efficiency (%) | Reference |
| Dichloromethane | Tri-n-octylamine (TOA) | 20% 1-Octanol | 97 | [1][17] |
| n-Heptane | Tri-n-octylamine (TOA) | 20% 1-Octanol | 67 | [1][17] |
| Iso-butanol | None | None | 69.33 | [3][4] |
| Iso-octanol | None | None | 47.8 | [3][4] |
| Iso-octanol | Tri-n-butyl phosphate (TBP) (50 vol%) | None | 65.35 - 80.20 | [12][15] |
| Ethyl acetate | Aliquat 336 | None | 72.66 | [1][17] |
| Sunflower oil | Aliquat 336 | None | ~20-40 (based on distribution coefficient) | [1] |
Table 2: Effect of pH on Reactive Extraction Efficiency of Itaconic Acid.
| pH of Aqueous Phase | Extractant System | Extraction Efficiency (%) | Reference |
| < 3 | Tri-n-octylamine in ethyl oleate | > 90 | [2] |
| 3 | Tri-n-octylamine in dichloromethane | ~80 | [1] |
| 4 | Tri-n-octylamine in dichloromethane | ~60 | [1] |
| 5 | Tri-n-octylamine in dichloromethane | ~30 | [1] |
| > 6 | Tri-n-octylamine in ethyl oleate | < 10 | [2] |
IV. Experimental Protocols
Protocol for Reactive Extraction of Itaconic Acid from Fermentation Broth
This protocol provides a general procedure for the reactive extraction of itaconic acid from a clarified fermentation broth using tri-n-octylamine (TOA) as the extractant.
Materials:
-
Clarified fermentation broth containing itaconic acid
-
Tri-n-octylamine (TOA)
-
1-Octanol (phase modifier)
-
Dichloromethane or other suitable diluent
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for back-extraction
-
Separatory funnel or centrifuge
-
pH meter
-
HPLC for analysis
Procedure:
-
Preparation of the Aqueous Phase:
-
Preparation of the Organic Phase:
-
Prepare the organic phase by dissolving the desired concentration of TOA (e.g., 120 g/L) and 1-octanol (e.g., 20% v/v) in the chosen diluent (e.g., dichloromethane).[1]
-
-
Extraction:
-
In a separatory funnel, combine the pH-adjusted aqueous phase and the prepared organic phase at a defined volumetric ratio (e.g., 1:1).
-
Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and allow for the formation of the itaconic acid-TOA complex.
-
Allow the phases to separate. If an emulsion forms, centrifugation can be used to aid separation.[1]
-
Carefully collect the organic phase (which now contains the itaconic acid) and the aqueous phase (raffinate).
-
-
Back-Extraction (Stripping):
-
To recover the itaconic acid from the organic phase, perform a back-extraction using an alkaline solution.
-
Mix the itaconic acid-rich organic phase with an aqueous solution of NaOH (e.g., 1 M) in a separatory funnel. The hydroxide ions will react with the itaconic acid-TOA complex, transferring the itaconate salt back into the aqueous phase.
-
Separate the phases and collect the aqueous phase containing the sodium itaconate.
-
-
Analysis:
-
Analyze the itaconic acid concentration in the raffinate and the back-extracted aqueous phase using HPLC to determine the extraction and recovery efficiency.
-
Protocol for HPLC Analysis of Itaconic Acid
This protocol outlines a general method for the quantification of itaconic acid in aqueous samples.
Materials and Equipment:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reverse-phase column (e.g., 300 mm x 7.8 mm)
-
Itaconic acid standard
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the mobile phase by dissolving a low concentration of acid in HPLC-grade water (e.g., 5 mM H₂SO₄).
-
Degas the mobile phase before use.
-
-
Preparation of Standards:
-
Prepare a stock solution of itaconic acid of a known concentration in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Filter the aqueous samples (e.g., clarified fermentation broth, raffinate) through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.
-
Dilute the samples with the mobile phase if the itaconic acid concentration is expected to be outside the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 35-60 °C).
-
Set the flow rate of the mobile phase (e.g., 0.6 mL/min).
-
Set the detector wavelength to 210 nm for a UV detector.
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and the peak areas for itaconic acid.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the itaconic acid standards.
-
Determine the concentration of itaconic acid in the samples by interpolating their peak areas on the calibration curve.
-
V. Visualizations
Caption: Workflow for reactive extraction of itaconic acid.
Caption: Troubleshooting logic for low itaconic acid yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-Liquid Extraction of Itaconic Acid from the Aqueous Phase Using Natural and Chemical Solvents | Journal of Applied Science & Process Engineering [publisher.unimas.my]
- 5. Development of reactive extraction systems for itaconic acid: a step towards in situ product recovery for itaconic acid fermentation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN102060688A - Continuous thermal crystallization extraction method of itaconic acid - Google Patents [patents.google.com]
- 7. Holistic Approach to Process Design and Scale-Up for Itaconic Acid Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archive.sciendo.com [archive.sciendo.com]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Downstream process development in biotechnological itaconic acid manufacturing | Semantic Scholar [semanticscholar.org]
- 14. Downstream process development in biotechnological itaconic acid manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrevlett.com [chemrevlett.com]
- 16. media.neliti.com [media.neliti.com]
- 17. researchgate.net [researchgate.net]
Common challenges in Itaconic Acid-13C1 metabolic tracing experiments.
Welcome to the technical support center for Itaconic Acid-13C1 metabolic tracing experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges associated with these specialized isotopic tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this compound tracing experiments?
A1: The most significant challenge is the low intracellular uptake of exogenous itaconic acid.[1] Itaconic acid is a polar dicarboxylic acid and does not readily cross cell membranes without a specific transporter, which has not been definitively identified in all cell types.[1] This often results in low intracellular concentrations of the 13C-labeled tracer, making it difficult to detect and quantify labeled downstream metabolites.
Q2: How can I increase the intracellular concentration of 13C-labeled itaconate?
A2: A common strategy is to use a cell-permeable derivative of itaconic acid, such as dimethyl itaconate (DMI) or 4-octyl itaconate (4-OI).[1][2][3] These esterified forms can more easily cross the cell membrane, and intracellular esterases are expected to hydrolyze them, releasing the 13C-labeled itaconate inside the cell. However, it's crucial to verify the intracellular conversion of the derivative to itaconate.[1][4]
Q3: What are the expected downstream metabolites of this compound?
A3: In vivo studies have shown that itaconate can be metabolized to itaconyl-CoA, which can then be converted to mesaconate and citramalyl-CoA.[5] Further degradation can lead to the formation of pyruvate and acetyl-CoA, which can then enter the TCA cycle.[5] Therefore, you should look for 13C labeling in these metabolites.
Q4: Is there a risk of 13C label scrambling in these experiments?
A4: Yes, some degree of label scrambling is possible, especially if the 13C label from itaconate enters central carbon metabolism via acetyl-CoA. Once the 13C label is incorporated into the TCA cycle, it can be distributed among various intermediates.[6] Careful analysis of the mass isotopologue distribution (MID) of TCA cycle intermediates is necessary to interpret the data correctly.[7]
Q5: What are the key considerations for sample preparation for LC-MS analysis of 13C-itaconate and its metabolites?
A5: Proper sample preparation is critical for accurate quantification. Key considerations include:
-
Rapid Quenching: Immediately stop metabolic activity by quenching cells with a cold solvent, such as dry ice-pre-cooled methanol.
-
Efficient Extraction: Use a robust extraction method to isolate polar metabolites. A common method involves a liquid-liquid extraction with a mixture of methanol, acetonitrile, and water.
-
Phospholipid Removal: High levels of phospholipids can interfere with LC-MS analysis. Using a sample preparation technique that effectively removes phospholipids is recommended.[8]
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is necessary to make the metabolites volatile.[9]
Troubleshooting Guides
Problem 1: Low or undetectable 13C-labeling in intracellular metabolites.
| Possible Cause | Troubleshooting Step |
| Poor intracellular uptake of itaconic acid. | 1. Switch to a cell-permeable itaconate derivative like 13C-labeled Dimethyl Itaconate (DMI) or 4-Octyl Itaconate (4-OI).[1][2] 2. Increase the concentration of the 13C-itaconate tracer in the culture medium. 3. Increase the incubation time with the tracer to allow for more uptake. |
| Inefficient hydrolysis of itaconate derivatives. | 1. Verify the intracellular conversion of the itaconate derivative to itaconate using a targeted LC-MS/MS method.[4] 2. Test different itaconate derivatives to find one that is more efficiently hydrolyzed in your cell type. |
| Rapid export of intracellular itaconate. | 1. Analyze the extracellular medium for the presence of 13C-itaconate to assess if the tracer is being exported after uptake. |
| Low metabolic activity of the cells. | 1. Ensure cells are in a metabolically active state (e.g., exponential growth phase). 2. Optimize cell culture conditions (e.g., media composition, oxygen levels). |
Problem 2: High background noise or interfering peaks in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Matrix effects from complex biological samples. | 1. Incorporate a thorough sample cleanup step to remove interfering substances like salts and phospholipids.[8] 2. Use a matrix-matched calibration curve for accurate quantification.[8] |
| Co-elution of isobaric compounds. | 1. Optimize the liquid chromatography method to improve the separation of itaconate and its isomers (e.g., citraconate, mesaconate).[10] 2. Use high-resolution mass spectrometry to distinguish between compounds with the same nominal mass. |
| Contamination from lab equipment or reagents. | 1. Use high-purity solvents and reagents. 2. Thoroughly clean all labware and the LC-MS system between samples. |
Problem 3: Difficulty in interpreting the 13C labeling patterns.
| Possible Cause | Troubleshooting Step |
| Contribution from endogenous unlabeled pools. | 1. Measure the pool sizes of intracellular metabolites. 2. Perform a time-course experiment to determine the rate of label incorporation and turnover.[5] |
| Complex metabolic network and label scrambling. | 1. Use metabolic flux analysis (MFA) software to model the metabolic network and simulate labeling patterns.[7] 2. Trace multiple positions of the itaconate molecule (if possible with custom synthesis) to better constrain metabolic fluxes. |
| Isotopic steady state not reached. | 1. Extend the labeling time to ensure that the isotopic enrichment of key metabolites reaches a plateau.[7] For TCA cycle intermediates, this may take several hours.[7] |
Experimental Protocols
Protocol 1: In Vitro 13C-Itaconate Tracing in Macrophages
This protocol is adapted from studies on itaconate metabolism in macrophages and is intended as a general guideline.[1][11]
-
Cell Culture: Culture RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs) in standard culture medium.
-
Tracer Incubation:
-
Replace the standard medium with a medium containing a known concentration of this compound (e.g., 1 mM). For improved uptake, consider using 13C-labeled Dimethyl Itaconate.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells once with cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol to the cells to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system optimized for polar metabolites.
-
-
Data Analysis:
-
Identify and quantify the mass isotopologues of itaconate and its downstream metabolites.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite.
-
Protocol 2: In Vivo Itaconate Tracing in a Mouse Model
This protocol is a simplified representation based on in vivo tracing methodologies.[5][12]
-
Animal Preparation: Acclimate the mice to the experimental conditions.
-
Tracer Infusion:
-
Prepare a sterile solution of this compound in saline.
-
Infuse the tracer into the mouse via a tail vein catheter. A typical infusion might involve a bolus injection followed by a continuous infusion to maintain a steady-state concentration of the tracer in the plasma.
-
-
Tissue Collection:
-
At the end of the infusion period, euthanize the mouse and rapidly collect the tissues of interest (e.g., liver, kidney, spleen).
-
Immediately freeze the tissues in liquid nitrogen to halt all metabolic activity.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., methanol:acetonitrile:water).
-
Centrifuge the homogenate to remove tissue debris and proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis and Data Interpretation:
-
Follow the same LC-MS and data analysis steps as described in the in vitro protocol.
-
Quantitative Data Summary
| Parameter | Cell Type | Tracer | Concentration | Observation | Reference |
| Intracellular Uptake | RAW 264.7 Macrophages | 13C-Itaconate | 10 mM | No significant intracellular uptake detected. | [1] |
| Intracellular Conversion | Bone Marrow-Derived Macrophages | 13C-Dimethyl Itaconate | Not specified | No measurable 13C-labeled itaconate was detected intracellularly. | [1] |
| Plasma Clearance | Male Sprague-Dawley Rats | Itaconate | 15 mg/kg/min infusion | Rapidly eliminated from plasma. | [5] |
| LLOQ of Itaconate | Human Plasma | - | - | 0.5 ng/mL (LC-MS/MS method) | [8] |
Visualizations
Figure 1. General experimental workflows for in vitro and in vivo this compound metabolic tracing.
Figure 2. Troubleshooting logic for low 13C labeling in metabolites.
Figure 3. Simplified metabolic fate of this compound.
References
- 1. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolite itaconate is a transcriptional and posttranslational modulator of plant metabolism, development, and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate [mdpi.com]
- 11. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize background noise in Itaconic Acid-13C1 NMR spectra.
Technical Support Center: Itaconic Acid-13C1 NMR Spectroscopy
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and acquire high-quality this compound NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹³C NMR spectrum inherently noisy compared to my ¹H spectrum?
A: The low signal-to-noise ratio in ¹³C NMR is due to two primary factors. First, the ¹³C isotope has a low natural abundance of only 1.1%. Second, the ¹³C nucleus has a much weaker magnetic moment than a proton, making its signal inherently weaker. Consequently, acquiring a high-quality spectrum requires optimizing several experimental factors to enhance the signal relative to the background noise.
Q2: What are the most critical areas to focus on for minimizing background noise?
A: To achieve a clean ¹³C NMR spectrum, you should focus on three key areas:
-
Impeccable Sample Preparation: Ensuring correct sample concentration and removing all particulate matter is crucial.[1][2]
-
Optimized Acquisition Parameters: The number of scans, relaxation delay, and pulse angle must be set appropriately to maximize signal detection.[3]
-
Effective Data Processing: Applying post-acquisition techniques can further improve the signal-to-noise ratio.[4]
Q3: My spectral peaks are broad and asymmetric. What is the most likely cause?
A: The most common causes for broad and distorted peaks are poor magnetic field homogeneity or the presence of suspended solid particles in the sample.[1][2][5] Solid particles disrupt the local magnetic field, leading to poor line shapes that cannot be corrected after the experiment is run.[1] Re-shimming the spectrometer or filtering your sample should be your first troubleshooting steps.
Q4: I am having trouble detecting the signal for a specific carbon atom. What should I do?
A: This is a common issue for quaternary carbons (carbons not attached to any protons), which are expected in the itaconic acid structure. These signals are often weak due to long spin-lattice relaxation times (T1) and a lack of Nuclear Overhauser Effect (NOE) enhancement.[6][7] To detect them, you should increase the number of scans, ensure your sample is sufficiently concentrated, and consider increasing the relaxation delay (D1) or using a smaller pulse angle.[6][7]
Troubleshooting Guides
This section provides specific solutions to common problems encountered during Itaconic Acid-¹³C1 NMR experiments.
Issue: High Baseline Noise / Poor Signal-to-Noise (S/N) Ratio
Question: My spectrum has a very low S/N ratio, and the peaks are barely visible above the noise. How can I fix this?
Answer: A poor S/N ratio is typically caused by insufficient signal averaging, a dilute sample, or an improperly tuned spectrometer probe.
-
Solution 1: Increase the Number of Scans (NS) The most direct way to improve the S/N ratio is to increase the number of scans. The S/N ratio improves proportionally to the square root of the number of scans.[8] Therefore, to double the S/N ratio, you must quadruple the number of scans.[8]
Number of Scans (Relative) Acquisition Time (Relative) Signal-to-Noise Improvement (Relative) 1x (e.g., 256) 1x 1x (Baseline) 4x (e.g., 1024) 4x 2x 16x (e.g., 4096) 16x 4x 64x (e.g., 16384) 64x 8x -
Solution 2: Optimize Sample Concentration ¹³C NMR is a low-sensitivity technique that requires a relatively high sample concentration.[9] For a molecule like itaconic acid, aim for a concentration that yields a clear, transparent solution without visible solids.
Parameter Recommendation Target Concentration 50-100 mg of itaconic acid dissolved in 0.5-0.6 mL of deuterated solvent (e.g., D₂O).[2][9] Minimum Concentration For instruments with cryoprobes, >5 mg may be sufficient.[9] For room temperature probes, aim for >20-30 mg. Solvent Volume 0.5 - 0.6 mL, corresponding to a solution height of ~40 mm in a standard 5 mm NMR tube.[9] -
Solution 3: Ensure Probe is Properly Tuned An untuned probe leads to inefficient power transmission and poor decoupling, which significantly reduces signal intensity.[10] Always tune the probe for both the ¹H and ¹³C channels before starting your acquisition.[10][11]
Issue: Missing Quaternary Carbon Signals
Question: The quaternary carbons of itaconic acid (e.g., the carboxylic acid and C=C carbons) are weak or missing. How can I improve their detection?
Answer: Quaternary carbons have long T1 relaxation times because they lack attached protons, which are the primary drivers of relaxation. A standard pulse sequence with a short delay may not allow these carbons to fully relax before the next pulse, leading to signal saturation and low intensity.
-
Solution: Adjust Acquisition Parameters Using a smaller pulse (flip) angle and an adequate relaxation delay allows for more efficient signal acquisition for slowly relaxing nuclei.
Parameter Standard Value (for CH, CH₂, CH₃) Optimized Value (for Quaternary C) Rationale Pulse Angle (P1) 90° 30° - 45° A smaller angle tips the magnetization less, requiring less time for it to return to equilibrium. This allows for a shorter overall recycle delay.[3][6][12] Relaxation Delay (D1) 1-2 s 2-5 s (or longer) Allows more time for the slowly relaxing quaternary carbons to return to their ground state before the next pulse, preventing saturation.[7] Acquisition Time (AQ) ~1 s ~1 s An acquisition time of 1.0s is generally sufficient and avoids signal truncation artifacts.[3]
Detailed Experimental Protocols
Protocol 1: Optimal Sample Preparation for Itaconic Acid-¹³C1 NMR
This protocol outlines the critical steps for preparing a high-quality sample to minimize background noise and artifacts.
-
Weigh Sample: Accurately weigh 50-100 mg of itaconic acid and transfer it to a clean, small glass vial.[2]
-
Add Solvent: Using a clean pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for itaconic acid).
-
Dissolve Sample: Vortex or gently sonicate the vial until the itaconic acid is completely dissolved. The final solution must be transparent and free of any visible solid particles.[9]
-
Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette.[1] Carefully filter the entire sample solution through the glass wool directly into a high-quality 5 mm NMR tube.[1] This step is critical for removing dust and particulate matter that cause broad lines.[1][2]
-
Check Volume & Cap: Ensure the final liquid height in the NMR tube is approximately 4 cm (~0.5-0.6 mL).[6][9] Cap the tube securely.
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[9]
Protocol 2: Post-Acquisition Processing for Noise Reduction
If the acquired spectrum is still noisy, a simple data processing technique can be used to improve the S/N ratio. This involves applying a line-broadening (weighting) function to the Free Induction Decay (FID) before Fourier transformation.
-
Open Raw Data (FID): In your NMR processing software, open the raw, unprocessed FID data.
-
Apply Weighting Function: Apply an exponential multiplication function. This is often controlled by a "Line Broadening" (LB) parameter.
-
Set LB Value: Start with a small LB value, typically equal to the line width of a well-resolved peak (e.g., 1-3 Hz). This will smooth the noise and enhance the signal.[4] Note that this comes at the cost of slightly reduced resolution (broader peaks).[4]
-
Fourier Transform: Perform the Fourier transform on the weighted FID.
-
Phase and Baseline Correction: Manually phase and apply an automatic baseline correction to the resulting spectrum.
-
Compare Spectra: Compare the processed spectrum with the original to confirm that the S/N ratio has improved without unacceptably degrading the resolution.
Visual Workflow Diagrams
The following diagrams illustrate key decision-making and experimental workflows for troubleshooting and sample preparation.
Caption: A flowchart for troubleshooting common issues in ¹³C NMR spectra.
Caption: A step-by-step workflow for preparing a high-quality NMR sample.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. youtube.com [youtube.com]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Quantification of Low Levels of Itaconic Acid
Welcome to the technical support center for the quantification of low levels of itaconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of itaconic acid in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying low levels of itaconic acid?
A1: The most prevalent and sensitive methods for quantifying low levels of itaconic acid are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS, particularly using tandem mass spectrometry (LC-MS/MS), is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization compared to GC-MS.[2][3] Enzymatic assays and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, but they generally lack the sensitivity required for low-level quantification in complex biological samples.[3][4]
Q2: What is a typical lower limit of quantification (LLOQ) for itaconic acid in plasma?
A2: With modern LC-MS/MS methods, LLOQs for itaconic acid in human plasma can reach as low as 0.5 ng/mL (approximately 0.0038 µM).[1] One validated HPLC-MS/MS assay reports an LLOQ of 0.098 µM in 50 µL plasma samples.[3][4] GC-MS methods have reported LLOQs around 1 µM in plasma, which may be higher due to factors like protein binding affecting recovery.[5][6]
Q3: Is derivatization necessary for itaconic acid analysis?
A3: For GC-MS analysis, derivatization is essential to make the non-volatile itaconic acid suitable for gas chromatography.[3][7] Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[3][4] For LC-MS analysis, derivatization is generally not required, which simplifies sample preparation.[3]
Q4: How stable is itaconic acid in biological samples?
A4: Itaconic acid is relatively stable in human plasma and whole blood. Studies have shown it remains stable in plasma for at least 24 hours and in whole blood for up to 8 hours during incubation.[3][4] However, prompt sample processing and storage at low temperatures (-80°C) are recommended to preserve the integrity of all metabolites, as enzymatic activities in biosamples can alter metabolic profiles over time.[4]
Troubleshooting Guides
LC-MS/MS Analysis
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Itaconic acid is a dicarboxylic acid with pKa values of 3.84 and 5.55.[8] Ensure the mobile phase pH is sufficiently low (e.g., using 0.2% formic acid) to keep the analyte in its protonated form, which generally results in better peak shape on reversed-phase columns.[3]
-
Column Choice: Utilize a column designed for the retention of polar compounds, such as an ACQUITY UPLC HSS T3 column.[1]
-
Check for Contamination: Column contamination can lead to poor peak shape.[9] Implement a regular column cleaning protocol.
-
Issue 2: Low Signal Intensity or Failure to Meet LLOQ
-
Possible Cause: Inefficient extraction, matrix effects, or suboptimal MS parameters.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Protein precipitation (PPT) is a common extraction method. However, for plasma samples, techniques that also remove phospholipids, such as using an Ostro 96-well plate, can significantly reduce matrix effects and improve sensitivity.[1] A four-fold increase in sample concentration can be achieved by evaporating the sample post-extraction and reconstituting it in a smaller volume.[1]
-
Evaluate Matrix Effects: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major concern in LC-MS.[10][11] To assess this, compare the signal of itaconic acid in a post-extraction spiked blank matrix to its signal in a neat solution.[11] Using a stable isotope-labeled internal standard (e.g., 13C5-itaconate) is the most effective way to compensate for matrix effects.[3]
-
Optimize MS Parameters: Ensure that the mass spectrometer is tuned and calibrated. Optimize parameters such as capillary voltage, gas flow, and collision energy for the specific MRM transitions of itaconic acid and its internal standard.[1] Monitoring in negative ion electrospray (ESI-) mode is common.
-
Issue 3: Inability to Separate Itaconic Acid from its Isomers
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Chromatographic Separation: It is critical to separate itaconic acid from its structural isomers like citraconic acid and the isobar aconitic acid.[12] An ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm) has been shown to effectively resolve these compounds.[1]
-
Optimize Gradient: Fine-tune the gradient elution profile to enhance the separation of these closely eluting compounds. A shallow gradient can improve resolution.[9]
-
GC-MS Analysis
Issue 1: Low or No Detectable Itaconic Acid Peak
-
Possible Cause: Incomplete derivatization or thermal degradation.
-
Troubleshooting Steps:
-
Verify Derivatization Efficiency: Ensure the derivatization reaction goes to completion. Optimize reaction time, temperature, and reagent concentration. For example, using pentafluorobenzyl bromide (PFB-Br) for esterification at 60°C has been noted to potentially cause artefactual generation of itaconate from citrate and cis-aconitate.[3]
-
Check for Thermal Degradation: Itaconic acid derivatives might be thermally labile. Ensure the GC inlet temperature is not excessively high.
-
Sample Extraction: The efficiency of the initial liquid-liquid or solid-phase extraction can significantly impact the amount of analyte available for derivatization.
-
Issue 2: High Background Noise
-
Possible Cause: Sample matrix interference or derivatization reagent byproducts.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Incorporate additional cleanup steps before derivatization to remove interfering matrix components.
-
Remove Excess Reagent: After derivatization, ensure all excess derivatizing reagent is removed, as it can contribute to a high background signal. This can often be achieved through evaporation under a stream of nitrogen and reconstitution in a suitable solvent.
-
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Method Performance for Itaconic Acid Quantification in Human Plasma
| Parameter | Method 1[1] | Method 2[3][4] |
| Instrumentation | ACQUITY UPLC I-Class, Xevo TQ-XS MS | Shimadzu Nexera HPLC, Sciex 6500+ MS |
| Column | ACQUITY UPLC HSS T3 (1.8 µm, 2.1x100 mm) | Kinetex-C18 reversed phase |
| Sample Volume | 200 µL | 50 µL |
| Extraction Method | Ostro 96-well Plate (Phospholipid Removal) | Organic Solvent Precipitation |
| Internal Standard | Isotopically Labeled Itaconic Acid | 13C5-Itaconate |
| LLOQ | 0.5 ng/mL (~3.8 nM) | 0.098 µM (98 nM) |
| Calibration Range | 0.5–100 ng/mL | Not explicitly stated, but LLOQ is defined |
| Linearity (r²) | > 0.999 | Not explicitly stated |
| Accuracy | 85–115% | Within 15% deviation |
| Precision (CVs) | <15% | Not explicitly stated |
Experimental Protocols
Detailed Protocol for LC-MS/MS Quantification of Itaconic Acid in Human Plasma
This protocol is a synthesized example based on published methods.[1][3]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 10 µg/mL stock solution of itaconic acid in a 1:1 mixture of water and acetonitrile.[1]
-
Prepare a stock solution of the internal standard (ISTD), 13C5-itaconic acid.[3]
-
Perform serial dilutions to create working stock solutions for spiking into blank human plasma to generate a calibration curve (e.g., 0.5–100 ng/mL) and QC samples at low, medium, and high concentrations.[1]
-
-
Sample Preparation (Extraction):
-
Pipette 200 µL of plasma sample, standard, or QC into a 96-well plate.[1]
-
Add the ISTD working solution to all wells except for the blank matrix.
-
Perform protein and phospholipid removal using an Ostro 96-well Sample Preparation Plate according to the manufacturer's protocol.[1] This typically involves adding an organic solvent (e.g., acetonitrile with 1% formic acid), mixing, and passing the sample through the plate's filter.
-
Evaporate the collected filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 50 µL of a 90:10 water:methanol solution containing 2% formic acid.[1] This step concentrates the sample four-fold.
-
-
LC-MS/MS Analysis:
-
LC System: ACQUITY UPLC I-Class System.[1]
-
Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm) maintained at 50°C.[1]
-
Mobile Phase A: Water with 0.2% formic acid.[3]
-
Mobile Phase B: Methanol with 0.2% formic acid.[3]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: A linear gradient appropriate for separating itaconic acid from its isomers.
-
Injection Volume: 5 µL.
-
MS System: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer.[1]
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both itaconic acid and its ISTD.[1]
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the ISTD.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the standards using a weighted (1/x) linear regression model.[1]
-
Determine the concentrations of itaconic acid in the unknown samples and QCs from the calibration curve.
-
Visualizations
Caption: LC-MS/MS workflow for itaconic acid quantification.
Caption: Biosynthesis of itaconate from the TCA cycle.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Itaconic acid indicates cellular but not systemic immune system activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. mdpi.com [mdpi.com]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Steady-State Labeling Experiments for Metabolic Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in steady-state isotopic labeling experiments for Metabolic Flux Analysis (MFA).
Section 1: Experimental Design & Optimization FAQs
This section addresses common questions and issues that arise during the design and optimization of steady-state labeling experiments.
Frequently Asked Questions
Q1: How do I select the optimal isotopic tracer for my experiment?
A1: The choice of isotopic tracer is critical for the precision of flux estimates.[1][2] The optimal tracer depends on the organism, growth conditions, and the specific metabolic pathways of interest. In silico simulations are highly recommended to identify the best tracer(s) before conducting experiments.[3][4] For central carbon metabolism, particularly in prokaryotes, combinations like [1,2-13C]glucose and [1,6-13C]glucose have been shown to be effective.[3] Studies have demonstrated that certain doubly 13C-labeled glucose tracers, such as [1,6-13C]glucose, [5,6-13C]glucose, and [1,2-13C]glucose, often yield the highest flux precision.[5] It's also generally more effective to use pure glucose tracers rather than mixtures.[5]
Q2: What are parallel labeling experiments and when should I use them?
A2: Parallel labeling experiments involve conducting two or more separate tracer experiments simultaneously, each with a different isotopic tracer.[6] This approach can significantly improve flux precision and accuracy.[6] It is particularly advantageous when using multiple 13C-labeled substrates, as running experiments in parallel is often more effective than using all tracers in a single experiment.[6] For example, in mammalian cell culture, where achieving isotopic steady state for all metabolites can be challenging, parallel experiments with glucose and glutamine tracers can allow for a more rapid approach to steady state for different parts of metabolism.[6]
Q3: What is the difference between metabolic and isotopic steady state?
A3: It is crucial to distinguish between these two states for a successful MFA experiment.
-
Metabolic Steady State: This is a state where the concentrations of intracellular metabolites and metabolic fluxes are constant over time.[3][7] In essence, the rate of production of each metabolite equals its rate of consumption.[8]
-
Isotopic Steady State: This is achieved when the isotopic enrichment of metabolites becomes constant over time.[7][9] This means the rate of inflow of an isotope into a metabolite pool is balanced by its outflow.[9] Reaching isotopic steady state is a prerequisite for steady-state MFA.[10]
Q4: How can I verify that my system has reached isotopic steady state?
A4: To confirm isotopic steady state, you should collect biomass samples at different time points during the exponential growth phase (e.g., at different optical densities).[11] You then analyze the labeling patterns of key metabolites, such as amino acids or fatty acids. If the labeling patterns are consistent across these time points, it indicates that isotopic steady state has been reached.[11] The time required to reach this state can vary significantly depending on the cell type, metabolic pathway, and the specific tracer used.[12][13] For instance, glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.[13]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during steady-state labeling experiments.
Issue 1: Difficulty Achieving Isotopic Steady State
-
Symptom: Inconsistent isotopic enrichment in metabolites across different time points.
-
Possible Causes & Solutions:
| Cause | Solution |
| Slow Labeling Dynamics | For mammalian cells, the exchange between intracellular and extracellular metabolite pools, especially for amino acids, can be high, leading to slow labeling.[7][12] Consider using parallel labeling experiments with different tracers (e.g., glucose and glutamine) to accelerate the labeling of different metabolic pathways.[6] |
| Metabolic State is Not Stable | It can be difficult to maintain a metabolic steady state long enough to achieve isotopic steady state, especially after perturbations like drug treatment.[12] Ensure that your cell culture conditions are stable and that cells are in a consistent metabolic state (e.g., exponential growth phase) during the labeling period.[14] |
| Insufficient Labeling Time | The time to reach isotopic steady state varies for different metabolites.[13] Conduct a pilot time-course experiment to determine the optimal labeling duration for your specific system and metabolites of interest.[15][16] |
Issue 2: Inaccurate or Non-Informative Flux Results
-
Symptom: Estimated fluxes have large confidence intervals or the model does not fit the data well.
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Tracer Choice | The selection of an inappropriate tracer can lead to data that is not informative for calculating the desired fluxes.[17][18] Use in silico tools to design your tracer experiment and select a tracer that will provide the most information about the pathways you are studying.[3][4] |
| Metabolic Network Model Misspecification | The metabolic model used for flux calculation may be incomplete or inaccurate.[19][20] Carefully review your metabolic network model. Statistical tests can be used to assess the consistency between your experimental data and the model, and to identify potential missing reactions.[20][21] |
| Data Quality Issues | Inaccurate measurement of isotopic labeling patterns will lead to erroneous flux calculations. Ensure that your analytical methods (GC-MS, LC-MS) are properly calibrated and that data is corrected for natural isotope abundance.[22] |
Issue 3: Analytical Problems with GC-MS or LC-MS
-
Symptom: Poor peak shape, low signal intensity, or high baseline noise in mass spectrometry data.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Contamination | Contaminants in the sample or from the system can cause issues like peak splitting or a high baseline.[23][24] Ensure proper sample preparation and regularly clean the ion source and other components of the mass spectrometer.[25] |
| Suboptimal Ionization | Inefficient ionization will lead to low signal intensity.[24] Optimize the ionization conditions, such as source parameters and gas flows, for your specific analytes.[24] |
| Leaks in the System | Leaks in the GC-MS system can lead to a high baseline and other issues.[25] Perform regular leak checks on your system, especially at all connections.[25] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Workflow for a Steady-State 13C-MFA Experiment
This protocol outlines the key steps involved in a typical steady-state 13C-MFA experiment.[1]
-
Experimental Design:
-
Tracer Experiment:
-
Culture cells in a medium containing the selected 13C-labeled substrate.
-
Ensure that the cells are in a metabolic steady state (e.g., exponential growth phase).[14]
-
Monitor cell growth and substrate consumption to maintain steady-state conditions.
-
-
Verification of Isotopic Steady State and Sample Collection:
-
Collect samples at multiple time points during the experiment.[11]
-
Quench metabolic activity immediately to prevent further changes in metabolite levels.
-
Extract intracellular metabolites.
-
-
Isotopic Labeling Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS or LC-MS.
-
Correct the raw data for the natural abundance of isotopes.[22]
-
-
Flux Estimation:
-
Use a computational flux analysis software (e.g., INCA, OpenFLUX2) to estimate the intracellular fluxes by fitting the metabolic model to the experimental labeling data.[14]
-
-
Statistical Analysis:
-
Perform a goodness-of-fit analysis to ensure that the model provides a statistically acceptable fit to the data.[26]
-
Calculate confidence intervals for the estimated fluxes to assess their precision.
-
Section 4: Visualizations
Caption: Workflow for a steady-state metabolic flux analysis experiment.
Caption: A logical flow for troubleshooting common issues in MFA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 16. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 18. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromacademy.com [chromacademy.com]
- 24. gmi-inc.com [gmi-inc.com]
- 25. shimadzu.co.uk [shimadzu.co.uk]
- 26. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Itaconic Acid-13C1.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Itaconic Acid-13C1. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a stable isotope-labeled version of itaconic acid, a dicarboxylic acid that is a product of carbohydrate fermentation.[1][2] It is commonly used as a tracer in metabolic studies and as a co-monomer in the synthesis of polymers.[1][2][3][4] The "-13C1" designation indicates that one of the carbon atoms in the molecule has been replaced with the heavy isotope of carbon, ¹³C.
Q2: What are the general handling precautions for this compound?
A2: As a powdered chemical, this compound should be handled with care to avoid dust formation.[5][6][7] It is crucial to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][8] Avoid all personal contact, including inhalation and contact with skin and eyes.[5][6] Do not eat, drink, or smoke while handling the compound, and always wash your hands thoroughly after handling.[5]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is hygroscopic and moisture-sensitive, so it is important to keep the container well-sealed in a dry environment.[6][7] Store away from light and incompatible materials such as strong bases and oxidizing agents.[6][9]
Troubleshooting Guide
Issue 1: Inconsistent experimental results or poor reproducibility.
-
Possible Cause: Improper storage may have led to degradation or moisture absorption. Itaconic acid is hygroscopic, and absorption of water can lead to inaccurate weighing and concentration calculations.[6]
-
Solution: Ensure the compound is stored in a tightly sealed container in a desiccator or a dry, refrigerated environment (2-8°C).[1] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.
Issue 2: The compound appears clumpy or discolored.
-
Possible Cause: This could be due to moisture absorption or degradation from exposure to light or incompatible substances.
-
Solution: Discard the product if discoloration is observed. To prevent clumping due to moisture, follow the recommended storage procedures.
Issue 3: Difficulty dissolving the compound.
-
Possible Cause: Itaconic acid has a defined solubility in water (95 g/L at 25°C) and alcohol.[10] Attempting to create a supersaturated solution will result in incomplete dissolution.
-
Solution: Refer to the solubility data and ensure you are using an appropriate solvent and concentration. Gentle heating or sonication can aid in dissolution, but be cautious as excessive heat can cause degradation.
Data Presentation
Table 1: Physical and Chemical Properties of Itaconic Acid
| Property | Value |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol (unlabeled) |
| Molecular Weight (13C1) | 131.09 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 165 - 168 °C |
| Solubility in Water | 95 g/L (at 25°C)[10] |
| pKa1 | 3.84 |
| pKa2 | 5.55 |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[1] |
| Atmosphere | Store under an inert atmosphere in a dry environment.[10] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat.[5][7][8] |
| Engineering Controls | Use in a well-ventilated area or chemical fume hood.[5][8] |
| Incompatible Materials | Strong bases, oxidizing agents, reducing agents.[6][10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Acclimatization: Remove the container of this compound from the refrigerator and allow it to warm to room temperature for at least 30 minutes before opening. This prevents moisture condensation on the powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile volumetric flask. Add the desired solvent (e.g., ultrapure water, ethanol) dropwise while gently swirling to dissolve the powder.
-
Volume Adjustment: Once the powder is fully dissolved, add the solvent to the final desired volume.
-
Storage: Store the stock solution in a tightly capped, clearly labeled container at 2-8°C. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Cell Culture Labeling with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Medium Preparation: Prepare the cell culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically for your specific cell type and experiment.
-
Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled itaconic acid.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., mass spectrometry-based metabolomics).
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sdfine.com [sdfine.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Itaconic acid (¹³Câ , 99%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. fishersci.com [fishersci.com]
Enhancing the resolution of itaconic acid isotopologues in LC-MS.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the resolution of itaconic acid isotopologues in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in analyzing itaconic acid and its isotopologues by LC-MS?
A1: The primary challenge is the hydrophilic (polar) nature of itaconic acid, which leads to poor retention on traditional reversed-phase (RP) columns.[1] This can result in co-elution with other polar metabolites and matrix components, poor peak shape, and compromised sensitivity. Furthermore, baseline separation from its structural isomers, such as citraconic, mesaconic, and cis-aconitic acid, is critical for accurate quantification and requires optimized chromatographic methods.[2][3]
Q2: Should I use derivatization to improve the analysis of itaconic acid?
A2: While derivatization is a common strategy to improve the chromatographic behavior of polar analytes, it is often not recommended for itaconic acid analysis.[3] Derivatization methods can be labor-intensive and may introduce variability. More importantly, some derivatization techniques, particularly those requiring heat, can cause the artificial conversion of related metabolites like citrate and cis-aconitate into itaconate, leading to false-positive results.[3] Modern methods using ion-pairing chromatography or HILIC can achieve excellent results without derivatization.[2][4]
Q3: What are the most effective chromatographic techniques for separating itaconic acid isomers?
A3: Reversed-phase ion-pairing chromatography is a highly effective and robust method for achieving baseline separation of itaconic acid and its isomers like citraconate and cis-aconitate.[2][3][4] This technique uses an ion-pairing reagent (e.g., tributylamine) to increase the retention of the anionic analytes on a C18 column. While Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for polar compounds, it can sometimes suffer from lower reproducibility and sensitivity for organic acids compared to ion-pairing methods.[1][3]
Q4: Which ionization mode is best for itaconic acid detection in MS?
A4: Negative ion electrospray ionization (ESI-) is the preferred mode for detecting itaconic acid and other dicarboxylic acids. In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of itaconic acid isotopologues.
Problem 1: Poor or Tailing Peak Shape
-
Question: My chromatogram for itaconic acid shows significant tailing or broad peaks. What are the potential causes and solutions?
-
Answer:
-
Potential Cause 1: Secondary Interactions: The acidic nature of itaconic acid can lead to secondary interactions with the stationary phase, especially if the column is not specifically designed for polar compounds.
-
Solution 1: Use an Appropriate Column: Employ a column designed for polar analytes, such as an ACQUITY UPLC HSS T3 column, which provides robust retention for polar compounds in reversed-phase mode.[5]
-
Solution 2: Optimize Mobile Phase: Acidifying the mobile phase with 0.1% to 0.2% formic acid can improve peak shape by ensuring the carboxylic acid groups are fully protonated.[3][7]
-
Solution 3: Employ Ion-Pairing: Using an ion-pairing reagent like tributylamine with formic acid can significantly improve peak shape and retention.[2][4]
-
Potential Cause 2: Column Contamination or Overload: Buildup of matrix components on the column or injecting too high a concentration of the analyte can degrade peak shape.[8][9]
-
Solution: Implement a column flushing procedure after each analytical run. Ensure the sample concentration is within the linear range of the method and consider further sample cleanup if the matrix is complex.[9]
-
Problem 2: Poor Retention / Analyte Elutes in the Void Volume
-
Question: Itaconic acid is eluting very early in my chromatogram with little to no retention on my C18 column. How can I increase its retention time?
-
Answer:
-
Potential Cause: High Polarity: Itaconic acid is highly polar and does not interact strongly with traditional C18 stationary phases.[1]
-
Solution 1: Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining polar compounds. An amino or zwitterionic HILIC column can provide good retention for organic acids.[3][10] However, be aware that HILIC methods can be less robust than reversed-phase methods.[1][3]
-
Solution 2: Implement Ion-Pairing Chromatography: This is often the most robust solution. Adding an ion-pairing reagent like tetrabutylammonium (TBA) or tributylamine to the mobile phase forms a neutral, more hydrophobic complex with itaconic acid, significantly increasing its retention on a C18 column.[2][4]
-
Solution 3: Use a Modern Reversed-Phase Column: Columns like the ACQUITY UPLC HSS T3 are engineered to provide better retention for polar analytes even under 100% aqueous mobile phase conditions, offering an alternative to HILIC or ion-pairing.[5]
-
Problem 3: Co-elution of Itaconic Acid with its Isomers (e.g., Citraconic, Mesaconic Acid)
-
Question: I cannot achieve baseline resolution between itaconic acid and other isomers. How can I improve the separation?
-
Answer:
-
Potential Cause: Insufficient Chromatographic Selectivity: Standard reversed-phase methods often lack the selectivity to separate these structurally similar isomers.
-
Solution 1: Develop an Ion-Pairing LC-MS/MS Method: This is the most frequently recommended approach for resolving itaconic acid isomers. A method using tributylamine/formic acid as ion-pairing agents has been shown to achieve baseline separation of itaconate, citraconate, and cis-aconitate.[2][4]
-
Solution 2: Optimize the Gradient: A shallow, slow gradient can improve the resolution of closely eluting compounds. Experiment with reducing the rate of increase of the organic solvent in your mobile phase.[11]
-
Solution 3: Evaluate Different Stationary Phases: While C18 is common, other phases like a porous graphitic carbon (e.g., Hypercarb) column can offer unique selectivity for polar and structural isomers.[2][4]
-
Problem 4: Low Sensitivity and Poor Ionization
-
Question: The signal intensity for my itaconic acid peak is very low. How can I enhance the MS signal?
-
Answer:
-
Potential Cause 1: Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization efficiency.
-
Solution 1: While counterintuitive for negative ion mode, adding a small amount of a weak acid like formic acid (0.2% v/v) to the mobile phase has been shown to improve the ionization of carboxylic acids.[3][7]
-
Potential Cause 2: In-Source Fragmentation or Adduct Formation: The energy in the MS source can cause the parent ion to fragment before detection, or it can form adducts (e.g., [M+Na-2H]⁻), which splits the signal across multiple ions.[6][12]
-
Solution 2: Optimize MS source parameters such as capillary voltage, source temperature, and cone/skimmer voltage to minimize fragmentation and favor the formation of the desired [M-H]⁻ ion.[12][13] Check for common adducts and, if necessary, sum their signals for quantification or adjust the mobile phase to reduce their formation.[14][15]
-
Potential Cause 3: Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of itaconic acid.
-
Solution 3: Improve sample preparation to remove interfering matrix components. Methods like protein precipitation followed by phospholipid removal (e.g., using Ostro plates) can significantly reduce matrix effects and improve signal.[5] Using a stable isotope-labeled internal standard (e.g., ¹³C₅-itaconate) is crucial to correct for matrix effects and any analyte loss during sample prep.[7]
-
Data Presentation
Table 1: Comparison of Chromatographic Approaches for Itaconic Acid Analysis
| Feature | Standard Reversed-Phase (e.g., BEH C18) | Advanced Reversed-Phase (e.g., HSS T3)[5] | HILIC (e.g., BEH Amide)[1] | Ion-Pairing RP (e.g., C18 with Tributylamine)[2][4] |
| Retention | Poor | Moderate | Good | Excellent |
| Isomer Resolution | Poor | Poor to Moderate | Method Dependent | Excellent |
| Robustness | High | High | Moderate | High |
| Sensitivity | Low | Moderate | Moderate to High | High |
| Key Advantage | Simplicity | Good balance of retention and robustness | Best for very polar compounds | Superior resolution of isomers |
| Key Disadvantage | Poor retention for itaconate | May not resolve all isomers | Prone to reproducibility issues | Requires dedicated column; MS source cleaning |
Table 2: Example Optimized UPLC-MS/MS Parameters for Itaconic Acid
| Parameter | Setting | Rationale |
| LC System | ACQUITY UPLC I-Class[5] | High-pressure system for use with sub-2-μm particles. |
| Column | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[5] | Provides enhanced retention for polar analytes. |
| Column Temp | 50 °C[5] | Improves peak shape and reduces viscosity. |
| Flow Rate | 0.6 mL/min[5] | Typical for 2.1 mm ID columns. |
| Mobile Phase A | Water + 0.2% Formic Acid[7] | Acid modifier to improve peak shape and ionization.[3] |
| Mobile Phase B | Methanol + 0.2% Formic Acid[7] | Organic solvent for elution. |
| Injection Vol. | 5 µL | Standard volume, can be optimized. |
| MS System | Xevo TQ-XS Tandem Quadrupole[5] | High-sensitivity mass spectrometer. |
| Ionization Mode | ESI Negative[5] | Optimal for deprotonation of carboxylic acids. |
| Capillary Voltage | 2.0 kV | Optimized for stable spray and ion formation. |
| Source Temp | 150 °C | Standard source temperature. |
| Desolvation Temp | 500 °C | Efficiently removes solvent from droplets. |
| MRM Transition | e.g., 129.0 > 85.0 | Precursor [M-H]⁻ to a characteristic fragment ion. |
| ISTD Transition | e.g., 134.0 > 89.0 (for ¹³C₅-Itaconate)[7] | Monitors the stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase LC-MS/MS for Itaconate and Isomers
This protocol is adapted from methods demonstrating baseline separation of itaconate, citraconate, and cis-aconitate.[2][4]
-
Sample Preparation (Cell Extracts):
-
Harvest cells and quench metabolism by adding ice-cold 80% methanol/water solution.
-
Vortex thoroughly to lyse cells and precipitate proteins.
-
Add stable isotope-labeled internal standards (e.g., ¹³C₅-itaconate).
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube or 96-well plate for direct injection. This avoids a dry-down step which can lead to analyte loss.[2]
-
-
LC Method:
-
Column: C18 column (e.g., YMC ODS C18) with a Hypercarb guard column.[2]
-
Mobile Phase A: Water with 10 mM tributylamine and 10 mM formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: Gradient to 95% B
-
3-4 min: Hold at 95% B
-
4-4.5 min: Return to 5% B
-
4.5-5.5 min: Column re-equilibration.
-
-
Injection Volume: 5-10 µL.
-
-
MS/MS Method:
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
Itaconate/Citraconate: Q1 129.0 -> Q3 85.0
-
Cis-aconitate: Q1 173.0 -> Q3 129.0
-
¹³C₅-Itaconate (ISTD): Q1 134.0 -> Q3 89.0
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS issues.
Caption: Standard experimental workflow from sample to quantified data.
Caption: Metabolic origin of itaconic acid and its isomers.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. scispace.com [scispace.com]
- 7. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate [mdpi.com]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Goldschmidt 2025 Conference [conf.goldschmidt.info]
- 14. support.waters.com [support.waters.com]
- 15. learning.sepscience.com [learning.sepscience.com]
Validation & Comparative
Validating Itaconic Acid-13C1 Tracing: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals invested in the burgeoning field of immunometabolism, Itaconic Acid-13C1 tracing has emerged as a powerful tool to dissect cellular metabolic pathways. However, the robustness of any experimental finding hinges on its validation through orthogonal methods. This guide provides a comprehensive comparison of this compound tracing with alternative validation techniques, supported by experimental data and detailed protocols to ensure the accuracy and reliability of your research.
Stable isotope tracing, particularly with 13C-labeled substrates, offers a dynamic view of metabolic fluxes that cannot be achieved by measuring metabolite concentrations alone.[1][2] When investigating the synthesis of itaconic acid, a key immunomodulatory metabolite, this compound tracing allows for the precise determination of the carbon flux from precursors like glucose into the itaconate pool. This is crucial for understanding the metabolic reprogramming that occurs in immune cells, such as macrophages, upon activation.[3]
However, to confidently assert the validity of these flux measurements, it is essential to corroborate the findings with independent experimental approaches. This guide explores two primary orthogonal methods for validating this compound tracing results: enzymatic activity assays and real-time metabolic analysis.
Orthogonal Validation Methods: A Head-to-Head Comparison
The selection of a validation method depends on the specific biological question, available resources, and the desired level of detail. Here, we compare this compound tracing with enzymatic activity assays for cis-aconitate decarboxylase (ACOD1/IRG1) and real-time metabolic analysis using the Seahorse XF platform.
| Feature | This compound Tracing | ACOD1/IRG1 Enzymatic Activity Assay | Seahorse XF Extracellular Flux Analysis |
| Principle | Measures the incorporation of 13C from a labeled precursor into itaconic acid to quantify metabolic flux. | Directly measures the catalytic activity of the enzyme responsible for itaconic acid synthesis. | Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively. |
| Primary Output | Fractional enrichment of 13C in itaconic acid; relative and absolute metabolic flux rates. | Enzyme-specific activity (e.g., nmol/min/mg protein). | Real-time OCR and ECAR data. |
| Key Advantage | Provides a direct measure of carbon flux through the itaconic acid synthesis pathway. | Provides a direct measure of the functional capacity of the key enzyme in the pathway. | Offers a real-time, non-invasive view of overall cellular metabolic shifts. |
| Limitations | Does not directly measure enzyme activity; requires sophisticated mass spectrometry equipment. | Does not directly measure metabolic flux in intact cells; relies on in vitro assay conditions. | Provides an indirect measure of flux to itaconic acid; less specific than isotope tracing. |
| Typical Application | Quantifying the contribution of specific substrates to itaconic acid production under different conditions. | Validating that changes in itaconic acid production are due to altered ACOD1/IRG1 enzyme activity. | Assessing broad metabolic reprogramming (e.g., the shift to glycolysis) that accompanies and supports itaconic acid production. |
Supporting Experimental Data
Scenario: Lipopolysaccharide (LPS)-stimulated Macrophages
LPS stimulation of macrophages is a classic model for inducing a pro-inflammatory state, which is characterized by a metabolic shift towards glycolysis and the production of itaconic acid.
Table 1: Comparative Analysis of Metabolic Changes in LPS-Stimulated Macrophages
| Method | Parameter Measured | Typical Result in LPS-Stimulated Macrophages | Interpretation |
| This compound Tracing | % 13C enrichment in Itaconic Acid from [U-13C6]-glucose | Significant increase in 13C-labeled itaconate. | Increased glycolytic flux is being redirected towards itaconic acid synthesis. |
| ACOD1/IRG1 Enzymatic Assay | ACOD1/IRG1 Activity (nmol/min/mg) | Marked increase in enzymatic activity. | Upregulation of the ACOD1/IRG1 enzyme is a key driver of increased itaconic acid production. |
| Seahorse XF Analysis | Extracellular Acidification Rate (ECAR) | Significant increase in ECAR. | A metabolic shift towards glycolysis, providing the necessary precursors for itaconic acid synthesis. |
These results demonstrate how each method provides a different yet consistent piece of the puzzle. The Seahorse data shows the broad metabolic shift, the 13C tracing confirms the specific flux of carbon to itaconic acid, and the enzymatic assay pinpoints the upregulation of the key enzyme as a mechanism.
Experimental Protocols
Detailed and validated protocols are critical for reproducible and reliable results. Below are summaries of key experimental methodologies.
This compound Tracing and LC-MS/MS Analysis
This protocol outlines the key steps for a stable isotope tracing experiment using [U-13C6]-glucose followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis to quantify 13C incorporation into itaconic acid.
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells (e.g., macrophages) to the desired confluency.
-
For the last 24 hours, switch the culture medium to a medium containing [U-13C6]-glucose. An unlabeled control group should be cultured in parallel.[1]
-
Incubate under standard conditions. The labeling duration should be optimized based on the cell type and pathway of interest, with the TCA cycle typically reaching isotopic steady state in about 2 hours.[1]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify the different isotopologues of itaconic acid using the mass spectrometer.
4. Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in itaconic acid.
-
Determine the relative or absolute flux of glucose to itaconic acid.
Orthogonal Method 1: cis-Aconitate Decarboxylase (ACOD1/IRG1) Enzymatic Activity Assay
This spectrophotometric assay provides a direct measurement of ACOD1/IRG1 activity.
1. Sample Preparation:
-
Harvest cells and prepare a cell lysate by sonication or homogenization in a suitable lysis buffer.
-
Determine the total protein concentration of the lysate for normalization.
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer, the substrate cis-aconitate, and the cell lysate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
3. Itaconic Acid Quantification:
-
Stop the reaction and quantify the amount of itaconic acid produced. This can be done using HPLC or a colorimetric method.
-
A novel spectrophotometric assay leverages the distinct absorbance ratios of cis-aconitate and itaconate at 386 nm and 440 nm after a colorimetric reaction.
4. Calculation of Enzyme Activity:
-
Calculate the specific activity of ACOD1/IRG1, typically expressed as nmol of itaconic acid produced per minute per mg of total protein.
Orthogonal Method 2: Seahorse XF Extracellular Flux Analysis
This method provides a real-time, live-cell analysis of cellular metabolism.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow the cells to adhere and grow overnight.
2. Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer.
-
Replace the cell culture medium with a low-buffered Seahorse XF assay medium.
-
Incubate the cells in a non-CO2 incubator to allow temperature and pH to equilibrate.
3. Seahorse XF Analysis:
-
Load the prepared cell culture microplate into the Seahorse XF analyzer.
-
Perform a baseline measurement of OCR and ECAR.
-
Inject metabolic modulators (e.g., glucose, oligomycin, 2-DG) to probe different aspects of glycolysis and mitochondrial respiration.
4. Data Analysis:
-
Use the Seahorse XF software to calculate key metabolic parameters, such as basal glycolysis, glycolytic capacity, and mitochondrial respiration.
-
Compare the metabolic profiles of different experimental groups.
Visualizing the Workflow and Pathways
Clear visualization of experimental workflows and the underlying biological pathways is crucial for understanding and communicating research findings.
This workflow provides a clear, step-by-step guide from cell culture to the final calculation of metabolic flux, ensuring a systematic approach to your tracing experiments.
This diagram illustrates the central metabolic pathways leading to the synthesis of itaconic acid, highlighting the key enzymes and cellular compartments involved.
By employing a multi-faceted approach that combines the precision of this compound tracing with the confirmatory power of orthogonal methods, researchers can build a more complete and robust understanding of the role of itaconic acid in health and disease. This comprehensive validation strategy is paramount for generating high-quality, reliable data that can confidently drive scientific discovery and therapeutic innovation.
References
A Comparative Analysis of Itaconic Acid-13C1 and 13C-Glucose Tracing in Metabolic Research
A deep dive into two powerful tools for dissecting cellular metabolism, this guide offers a comparative analysis of Itaconic Acid-13C1 and 13C-glucose tracing. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their respective applications, experimental protocols, and the quantitative data they can generate, empowering informed decisions in experimental design.
Stable isotope tracing has become an indispensable technique for elucidating the complexities of metabolic pathways. By introducing molecules labeled with heavy isotopes, such as carbon-13 (¹³C), researchers can track the transformation of these molecules through various biochemical reactions, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone. Among the plethora of available tracers, ¹³C-glucose has long been the gold standard for probing central carbon metabolism. However, the emergence of other labeled metabolites, such as Itaconic Acid-¹³C₁, offers novel opportunities to investigate specific metabolic nodes, particularly in the context of immunology and inflammatory diseases.
This guide presents a side-by-side comparison of Itaconic Acid-¹³C₁ and ¹³C-glucose tracing, highlighting their unique strengths and the distinct metabolic questions they can address. We will delve into detailed experimental methodologies, present quantitative data in clearly structured tables, and provide visual diagrams of key metabolic pathways and experimental workflows to facilitate a comprehensive understanding.
Probing Different Facets of Cellular Metabolism
The fundamental difference between Itaconic Acid-¹³C₁ and ¹³C-glucose as metabolic tracers lies in their points of entry and subsequent metabolism within the cell. ¹³C-glucose, a primary cellular fuel source, enters at the very beginning of central carbon metabolism, allowing for the comprehensive tracing of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This makes it an ideal tool for assessing overall metabolic flux and identifying broad changes in cellular energy production and biosynthesis.[2]
In contrast, itaconic acid is a dicarboxylic acid produced from the TCA cycle intermediate cis-aconitate, particularly in activated immune cells like macrophages.[3][4] Therefore, Itaconic Acid-¹³C₁ provides a more targeted approach to investigate the metabolic fate of itaconate itself and its influence on the TCA cycle and related pathways.[5] Its use is particularly relevant for studying the metabolic reprogramming that occurs during inflammation and the functional roles of itaconate as a signaling molecule and metabolic regulator.[3][6]
Comparative Data Presentation
The following tables summarize the key differences in the application and expected quantitative outcomes of using Itaconic Acid-¹³C₁ versus ¹³C-glucose as a metabolic tracer.
| Parameter | Itaconic Acid-¹³C₁ Tracing | ¹³C-Glucose Tracing |
| Primary Metabolic Pathways Traced | TCA cycle, itaconate degradation pathways, amino acid metabolism derived from TCA intermediates.[5] | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, serine biosynthesis, nucleotide biosynthesis, fatty acid synthesis.[1][2] |
| Key Biological Questions Addressed | - What is the metabolic fate of itaconate in different cell types?[5]- How does itaconate influence TCA cycle flux and anaplerosis?- What is the role of itaconate in immunometabolism and inflammatory responses?[3][6] | - What is the relative activity of glycolysis versus the PPP?- How is glucose carbon partitioned between energy production and biosynthesis?- What are the global changes in central carbon metabolism under different conditions?[2] |
| Typical Labeling Enrichment Observed in | TCA cycle intermediates (citrate, succinate, malate), glutamate, aspartate.[5] | Glycolytic intermediates (pyruvate, lactate), PPP intermediates, TCA cycle intermediates, amino acids, nucleotides, fatty acids.[7] |
| Cell Types of Primary Interest | Immune cells (macrophages, dendritic cells), cells involved in inflammatory diseases.[3][4] | Broad applicability across various cell types, including cancer cells, stem cells, and neurons. |
| Metabolite | Typical ¹³C Enrichment from Itaconic Acid-¹³C₁ | Typical ¹³C Enrichment from ¹³C-Glucose |
| Citrate | M+1, M+2 | M+2, M+3, M+4, M+5, M+6 |
| Succinate | M+1, M+2 | M+2, M+3, M+4 |
| Malate | M+1, M+2 | M+2, M+3, M+4 |
| Glutamate | M+1, M+2 | M+2, M+3, M+4, M+5 |
| Lactate | Low to none | M+3 |
| Ribose-5-phosphate | None | M+5 |
*M+n denotes the mass isotopologue with 'n' ¹³C atoms incorporated. The specific isotopologue distribution will depend on the specific ¹³C-glucose tracer used (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose).
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results in stable isotope tracing studies. Below are generalized yet detailed methodologies for performing ¹³C tracing experiments with both Itaconic Acid-¹³C₁ and ¹³C-glucose.
General Experimental Workflow
The overall workflow for both tracing experiments is similar and involves cell culture, labeling with the ¹³C-tracer, quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.
Caption: A generalized workflow for conducting ¹³C metabolic tracing experiments.
Detailed Protocol: ¹³C-Glucose Tracing in Mammalian Cells
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking glucose. Supplement this medium with the desired concentration of ¹³C-glucose (e.g., 10 mM [U-¹³C]-glucose) and dialyzed fetal bovine serum (to minimize interference from unlabeled glucose).
-
Labeling: Aspirate the regular culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-glucose containing medium to the cells. The labeling duration can range from minutes for fast-turnover pathways like glycolysis to several hours for the TCA cycle and biosynthetic pathways.[8]
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold 0.9% NaCl solution.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile). Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution of key metabolites.
Detailed Protocol: Itaconic Acid-¹³C₁ Tracing
The protocol for Itaconic Acid-¹³C₁ tracing follows the same general principles as for ¹³C-glucose, with some key modifications:
-
Cell Culture and Stimulation: This protocol is often applied to immune cells, which may require stimulation to induce itaconate metabolism. For example, macrophages can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to upregulate the expression of the enzyme responsible for itaconate synthesis, cis-aconitate decarboxylase (ACOD1).[4]
-
Labeling Medium: Prepare the culture medium containing a defined concentration of Itaconic Acid-¹³C₁. The concentration should be carefully chosen to be physiologically relevant and to minimize any potential toxic effects.
-
Labeling and Extraction: The labeling and extraction procedures are similar to those for ¹³C-glucose. The duration of labeling will depend on the specific research question and the expected rate of itaconate metabolism.
-
Analytical Considerations: LC-MS is the preferred analytical platform for measuring the labeling of itaconic acid and other dicarboxylic acids in the TCA cycle.
Signaling and Metabolic Pathways
Understanding the underlying biochemical pathways is crucial for interpreting the data from ¹³C tracing experiments.
¹³C-Glucose Metabolism
Caption: Simplified overview of central carbon metabolism traced by ¹³C-glucose.
Itaconic Acid Metabolism and Signaling
Caption: Itaconic acid synthesis, its entry as a tracer, and its key signaling roles.
Conclusion: Choosing the Right Tracer for Your Research
Both Itaconic Acid-¹³C₁ and ¹³C-glucose are powerful tools for metabolic research, but their applications are distinct. ¹³C-glucose provides a global view of central carbon metabolism and is invaluable for studies on cellular energetics and biosynthesis in a wide range of biological systems. Itaconic Acid-¹³C₁, on the other hand, offers a more specialized lens to investigate the burgeoning field of immunometabolism, allowing for the precise tracking of itaconate's fate and its regulatory functions.
The choice of tracer ultimately depends on the specific biological question being addressed. For researchers investigating the fundamental aspects of cellular metabolism, ¹³C-glucose remains the tracer of choice. However, for those focused on the intricate interplay between metabolism and immunity, particularly in the context of inflammatory diseases, Itaconic Acid-¹³C₁ provides a unique and indispensable tool. By carefully considering the strengths and limitations of each tracer, researchers can design more targeted and informative experiments to unravel the complexities of cellular metabolism.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. cancer.northwestern.edu [cancer.northwestern.edu]
Unraveling Metabolic Networks: A Comparative Guide to 13C-Labeled Itaconic Acid for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes is paramount to understanding cellular physiology and disease. 13C Metabolic Flux Analysis (MFA) stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of 13C-labeled itaconic acid as an emerging tracer for MFA, contrasting its utility with established tracers and providing the necessary experimental framework for its application.
Recent investigations have highlighted the potential of uniformly carbon-13 labeled itaconate ([U-13C5]itaconate) as a valuable tool for tracing the metabolic fate of this immunomodulatory metabolite.[1][2][3] Unlike conventional tracers such as 13C-glucose or 13C-glutamine that provide a broad overview of central carbon metabolism, 13C-itaconate offers a unique window into specific pathways related to itaconate's own metabolism and its influence on cellular bioenergetics.[4][5]
Comparative Analysis of 13C Tracers for Metabolic Flux Analysis
The selection of an appropriate 13C-labeled tracer is critical for the successful application of MFA. The ideal tracer should enter specific pathways of interest and generate distinct labeling patterns in downstream metabolites, allowing for the precise calculation of metabolic fluxes. The following table compares the utility of [U-13C5]itaconate with commonly used 13C-labeled glucose and glutamine.
| Feature | [U-13C5]Itaconate | [U-13C6]Glucose | [U-13C5]Glutamine |
| Primary Metabolic Pathways Traced | Itaconate degradation pathways, entry into the TCA cycle via acetyl-CoA, impact on succinate dehydrogenase and methylmalonyl-CoA mutase.[2][4][5] | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle entry via pyruvate.[6][7] | TCA cycle anaplerosis, amino acid metabolism, reductive carboxylation.[6][7] |
| Key Insights Provided | Elucidation of itaconate's contribution to central carbon metabolism, quantification of itaconate uptake and catabolism, investigation of the metabolic reprogramming induced by itaconate.[1][3] | Global assessment of central carbon metabolism, quantification of glucose consumption and its allocation to various biosynthetic pathways.[8] | Understanding of glutamine's role in replenishing TCA cycle intermediates and its contribution to biomass synthesis.[6] |
| Potential Applications | Studying the metabolic role of itaconate in immune cells, cancer metabolism, and inflammatory diseases.[9][10][11] | Broad profiling of metabolic phenotypes in various cell types and disease models. | Investigating metabolic adaptations in cancer and other proliferative diseases where glutamine metabolism is upregulated. |
| Limitations | Cell-type specific metabolism; its utility as a global MFA tracer is still under investigation. | May not provide high resolution for all TCA cycle fluxes without parallel labeling experiments. | Does not effectively label upper glycolytic intermediates. |
Quantitative Data Presentation: Isotopologue Distribution from [U-13C5]Itaconate Tracing
The following table summarizes the isotopologue distribution of key metabolites in liver tissue following the administration of [U-¹³C5]itaconate, demonstrating its entry into the TCA cycle. Data is adapted from in vivo tracing studies.[1]
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Itaconate | 20 | 0 | 0 | 0 | 0 | 80 |
| Pyruvate | 85 | 5 | 10 | 0 | 0 | 0 |
| Lactate | 88 | 4 | 8 | 0 | 0 | 0 |
| Citrate | 75 | 5 | 15 | 0 | 5 | 0 |
| α-Ketoglutarate | 80 | 5 | 10 | 0 | 5 | 0 |
| Succinate | 70 | 5 | 10 | 5 | 10 | 0 |
| Fumarate | 78 | 7 | 10 | 0 | 5 | 0 |
| Malate | 77 | 6 | 12 | 0 | 5 | 0 |
| Aspartate | 82 | 8 | 10 | 0 | 0 | 0 |
| Glutamate | 81 | 7 | 12 | 0 | 0 | 0 |
Note: The presented data is illustrative and derived from published findings. Actual results may vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: 13C-Labeling Experiment with [U-13C5]Itaconate
This protocol outlines the key steps for conducting a stable isotope tracing experiment using [U-13C5]itaconate in cultured cells.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing [U-13C5]itaconate at a final concentration typically ranging from 1-10 mM. The exact concentration should be optimized for the specific cell type and experimental goals.
-
Time-Course Sampling: Harvest cell pellets and culture supernatants at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of itaconate uptake and metabolite labeling.
-
Metabolite Extraction: Quench metabolic activity rapidly, for example, with cold methanol. Extract intracellular metabolites using a suitable solvent system (e.g., methanol:water:chloroform).
-
Metabolite Analysis: Analyze the isotopic enrichment in target metabolites using mass spectrometry (GC-MS or LC-MS).
-
Data Analysis: Correct the raw mass isotopomer distributions for natural 13C abundance. The fractional labeling of each metabolite is then used to infer metabolic pathway activity.
Protocol 2: Cross-Validation with a Conventional Tracer
To validate the fluxes determined using 13C-itaconate and to obtain a more comprehensive view of cellular metabolism, a parallel labeling experiment with a well-established tracer is recommended.
-
Parallel Cultures: In parallel to the [U-13C5]itaconate labeling experiment, set up identical cell cultures with a conventional tracer, such as [U-13C6]glucose or [U-13C5]glutamine.
-
Identical Procedures: Follow the same experimental procedures for tracer introduction, sampling, metabolite extraction, and analysis as described in Protocol 1.
-
Comparative Flux Analysis: Utilize a computational flux analysis software (e.g., INCA, Metran) to simultaneously fit the labeling data from both tracer experiments to a metabolic network model. This co-fitting approach provides more constrained and robust flux estimations.
-
Flux Map Comparison: Compare the metabolic flux maps obtained from the individual tracer experiments and the combined analysis. This comparison will highlight the unique information provided by 13C-itaconate and validate its consistency with the data from established tracers.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in 13C-itaconate metabolic flux analysis.
Caption: Metabolic pathway of itaconate and its entry into the TCA cycle.
Caption: Experimental workflow for 13C-itaconate metabolic flux analysis.
Caption: Logical workflow for cross-validation of metabolic fluxes.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbon trail to follow: unveiling itaconate’s metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism [mdpi.com]
- 10. Itaconic acid mediates crosstalk between macrophage metabolism and peritoneal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Fate of Itaconic Acid-13C1 in Macrophages and Erythroid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of 13C-labeled itaconic acid in two distinct and metabolically significant cell types: immune-responsive macrophages and differentiating erythroid precursors. The data presented herein is compiled from published experimental studies, offering insights into the cell-specific utilization and impact of this immunomodulatory metabolite.
Quantitative Comparison of Itaconic Acid Metabolism
The following table summarizes the key quantitative findings regarding the metabolism of itaconic acid in macrophages (RAW 264.7 and Bone Marrow-Derived Macrophages - BMDMs) and erythroid precursors (MEL cells). These values highlight the differential production and metabolic consequences of itaconic acid in these cellular contexts.
| Parameter | Macrophages (LPS-stimulated) | Erythroid Precursors (MEL cells) | Key Findings |
| Endogenous Itaconic Acid Production | High production upon LPS stimulation. Intracellular concentrations can reach 1.5 mM in BMDMs and 8 mM in RAW 264.7 cells.[1] | Not reported to be a significant producer. | Macrophages are primary producers of itaconic acid in inflammatory contexts. |
| Extracellular Itaconic Acid Concentration | Average of 5 µM in BMDM culture and 9 µM in RAW 264.7 cell culture after 6h of LPS stimulation.[1] | Dependent on exogenous addition for study. | Demonstrates significant secretion by activated macrophages. |
| Primary Metabolic Fate of 13C-Itaconic Acid | Inhibition of succinate dehydrogenase (SDH), leading to succinate accumulation.[2] Conversion to itaconyl-CoA.[2] | Conversion to 13C5-itaconyl-CoA.[3] | Both cell types convert itaconic acid to itaconyl-CoA. |
| Key Downstream Metabolic Effect | Accumulation of succinate due to SDH inhibition.[2] Alterations in CoA metabolism.[2] | Inhibition of heme synthesis.[3] Accumulation of succinate, 2-hydroxyglutarate, and intermediates of glycolytic shunts.[3] | Itaconic acid has distinct primary metabolic impacts tailored to the cell's function. |
| 13C Label Incorporation | Exogenous [U-13C5]itaconate leads to labeled intracellular itaconate and succinate.[4] | Internalized 13C5-itaconate is converted to 13C5-itaconyl-CoA.[3] | Demonstrates cellular uptake and metabolism of exogenous itaconic acid. |
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to trace the metabolic fate of Itaconic Acid-13C1.
Macrophage Culture and Labeling
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF. RAW 264.7 cells are cultured in DMEM with 10% FBS.
-
LPS Stimulation: To induce itaconic acid production, macrophages are stimulated with 10 ng/mL of lipopolysaccharide (LPS) for a specified period (e.g., 6-24 hours).[1][5]
-
13C-Itaconic Acid Labeling: Cells are incubated with medium containing a known concentration of 13C-labeled itaconic acid (e.g., 2 mM [U-13C5]itaconate).[4]
-
Metabolite Extraction: Intracellular metabolites are extracted using a cold solvent mixture, typically methanol/water/chloroform. The polar phase containing the metabolites is collected.[1]
-
Metabolite Quantification: Metabolite levels are quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of 13C into downstream metabolites.[1][4]
Erythroid Precursor Culture and Labeling
-
Cell Culture and Differentiation: Murine erythroleukemia (MEL) cells are cultured in DMEM with 10% FBS. Differentiation is induced by the addition of a chemical inducer like hexamethylene bisacetamide.
-
13C-Itaconic Acid Treatment: Differentiating MEL cells are treated with 13C5-itaconate.
-
Metabolite Extraction and Analysis: Similar to macrophages, metabolites are extracted from the MEL cells. The presence of 13C5-itaconyl-CoA is determined by LC-MS analysis, confirming the metabolic conversion of the labeled itaconic acid.[3]
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the central metabolic pathway of itaconic acid.
References
- 1. Itaconic acid indicates cellular but not systemic immune system activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunometabolite itaconate inhibits heme synthesis and remodels cellular metabolism in erythroid precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Tracers for Studying the TCA Cycle: Itaconic Acid-13C1 vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle, is fundamental to understanding health and disease. Isotopic tracers are invaluable tools for elucidating the intricate workings of this central metabolic hub. While [13C]-glucose and [13C]-glutamine have long been the gold standard for tracing carbon entry and flux through the TCA cycle, emerging interest in immunometabolism has brought other molecules, such as itaconic acid, into the spotlight. This guide provides an objective comparison of Itaconic Acid-13C1 against established isotopic tracers, [U-13C6]-glucose and [U-13C5]-glutamine, for studying the TCA cycle, supported by experimental data and detailed methodologies.
Comparison of Isotopic Tracers for TCA Cycle Analysis
The choice of an isotopic tracer is critical and depends on the specific biological question being addressed. Each tracer enters the TCA cycle at a different point, leading to distinct labeling patterns in the cycle's intermediates.
| Feature | This compound | [U-13C6]-Glucose | [U-13C5]-Glutamine |
| Primary Entry Point | Acetyl-CoA (in specific tissues like liver and kidney) | Acetyl-CoA (via Pyruvate Dehydrogenase) and Oxaloacetate (via Pyruvate Carboxylase) | α-Ketoglutarate |
| Primary Use Case | Investigating itaconate metabolism and its tissue-specific contribution to the TCA cycle. | Assessing the contribution of glucose to the TCA cycle and glycolysis. | Tracing glutamine's anaplerotic and cataplerotic fluxes in the TCA cycle. Often considered the preferred tracer for TCA cycle analysis[1][2]. |
| Labeling Pattern | M+2 labeling on TCA cycle intermediates downstream of citrate. | M+2 labeling in the first turn of the cycle via PDH; M+3 labeling via PC. | M+4 labeling of succinate, fumarate, and malate in the first turn. M+5 labeling of citrate via reductive carboxylation[3][4]. |
| Advantages | - Provides insights into the metabolic fate of itaconate, a key immunomodulatory metabolite. - Can reveal tissue-specific metabolic pathways. | - Traces the central role of glucose in cellular energy metabolism. - Can distinguish between oxidative and anaplerotic entry of glucose-derived carbons. | - Directly enters the TCA cycle, providing robust labeling of its intermediates. - Useful for studying glutaminolysis, a key pathway in many cancer cells. |
| Limitations | - Its metabolism to acetyl-CoA is tissue-specific (predominantly liver and kidney in vivo) and may not occur in all cell types in vitro[5]. - Not a universal tracer for TCA cycle flux in all biological systems. | - Labeling of TCA cycle intermediates can be diluted by other carbon sources (e.g., glutamine, fatty acids). | - Does not provide information on glycolytic flux. |
Quantitative Data Presentation
The following tables summarize the expected and observed isotopic enrichment in key TCA cycle intermediates when using different tracers.
Table 1: Expected Mass Isotopologue Distribution (MID) in the First Turn of the TCA Cycle
| Metabolite | From [U-13C6]-Glucose (via PDH) | From [U-13C5]-Glutamine | From this compound (assuming conversion to M+2 Acetyl-CoA) |
| Citrate | M+2 | M+4 or M+5 (reductive) | M+2 |
| α-Ketoglutarate | M+2 | M+5 | M+2 |
| Succinate | M+2 | M+4 | M+2 |
| Fumarate | M+2 | M+4 | M+2 |
| Malate | M+2 | M+4 | M+2 |
Table 2: Experimentally Observed Isotopic Enrichment of TCA Cycle Intermediates
In vivo studies using [U-13C5]itaconate in mice have demonstrated its conversion to acetyl-CoA and subsequent labeling of TCA cycle intermediates, primarily in the liver and kidneys. In contrast, studies with [U-13C6]-glucose and [U-13C5]-glutamine in various cell lines and in vivo models show their respective contributions to the TCA cycle.
| Tracer | Biological System | Citrate Enrichment | Malate Enrichment | Reference |
| [U-13C5]Itaconate | Mouse Liver (in vivo) | M+2 observed | M+2 observed | Inferred from[5] |
| [U-13C6]Glucose | CD8+ T cells (in vivo) | ~30% M+2 | ~20% M+2 | [3][4] |
| [U-13C5]Glutamine | CD8+ T cells (in vivo) | ~45% M+4 | ~45% M+4 | [3][4] |
Signaling Pathways and Experimental Workflows
TCA Cycle and Tracer Entry Points
The following diagram illustrates the entry points of this compound, 13C-Glucose, and 13C-Glutamine into the TCA cycle.
General Experimental Workflow for Stable Isotope Tracing
The workflow for a typical stable isotope tracing experiment followed by LC-MS/MS analysis is depicted below.
Experimental Protocols
Cell Culture and Labeling with Isotopic Tracers
Objective: To label intracellular metabolites with a 13C-tracer to study TCA cycle flux.
Materials:
-
Adherent or suspension cells
-
Culture medium appropriate for the cell line (e.g., DMEM, RPMI-1640)
-
13C-labeled tracer (this compound, [U-13C6]-Glucose, or [U-13C5]-Glutamine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well plates or other appropriate culture vessels
Procedure:
-
Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard medium supplemented with 10% dFBS.
-
Prepare the labeling medium. For [U-13C6]-Glucose, use glucose-free medium supplemented with the labeled glucose at the desired concentration (e.g., 10 mM). For [U-13C5]-Glutamine, use glutamine-free medium supplemented with the labeled glutamine (e.g., 2 mM). For this compound, add the tracer to the standard culture medium at the desired concentration (e.g., 1 mM, to be optimized).
-
When cells reach the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the tracer to be incorporated into downstream metabolites and reach isotopic steady state. This time needs to be optimized for each cell line and tracer. For TCA cycle intermediates, labeling times of 2-4 hours are often sufficient[6].
-
Proceed immediately to metabolite extraction.
Metabolite Extraction from Adherent Cells
Objective: To rapidly quench metabolic activity and extract polar metabolites for LC-MS/MS analysis.
Materials:
-
Labeled cells in 6-well plates
-
Ice-cold 0.9% NaCl solution
-
Extraction solvent: 80% methanol / 20% water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C
Procedure:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl.
-
Immediately add 1 mL of -80°C extraction solvent to each well.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis of TCA Cycle Intermediates
Objective: To separate and quantify the different isotopologues of TCA cycle intermediates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions (Example for a C18 column):
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient from low to high organic phase to separate the TCA cycle intermediates.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: e.g., 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole MS, or full scan with targeted MS/MS on a high-resolution MS.
-
MRM Transitions: Specific precursor-to-product ion transitions for each isotopologue of the TCA cycle intermediates need to be determined. For example, for unlabeled citrate, the transition might be m/z 191 -> m/z 111. For M+2 citrate, it would be m/z 193 -> m/z 113 or m/z 111.
Conclusion
The selection of an isotopic tracer for studying the TCA cycle is a critical experimental design choice. While [U-13C6]-glucose and [U-13C5]-glutamine remain the workhorses for general studies of TCA cycle flux, this compound emerges as a valuable tool for investigating the specific metabolic roles of itaconate, particularly in the context of immunometabolism and in tissues where it is actively metabolized.
The data presented in this guide highlight the distinct labeling patterns and information that can be gleaned from each tracer. Researchers should carefully consider their specific biological questions to select the most appropriate tracer. The provided protocols offer a starting point for designing and executing robust stable isotope tracing experiments to unravel the complexities of the TCA cycle. Further research directly comparing these tracers in various in vitro and in vivo systems will be beneficial to fully delineate their respective strengths and limitations for comprehensive TCA cycle analysis.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Itaconic Acid-13C1 as a Metabolic Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Itaconic Acid-13C1 as a metabolic probe against other common alternatives. It is designed to assist researchers in selecting the most appropriate tool for their studies in immunometabolism and related fields by presenting objective performance data, detailed experimental protocols, and visual representations of relevant pathways.
Introduction to Metabolic Probes in Immunometabolism
Metabolic reprogramming is a hallmark of immune cell activation. Pro-inflammatory M1 macrophages, for instance, exhibit a break in the tricarboxylic acid (TCA) cycle, leading to the accumulation of specific metabolites, including itaconate and succinate. Metabolic probes, particularly stable isotope-labeled compounds, are crucial tools for tracing the flow of atoms through metabolic pathways (metabolic flux analysis), providing insights into the metabolic state of cells. The choice of probe is critical and depends on the specific pathway and cellular process being investigated.
This compound: A Probe for ACOD1 Activity and Itaconate Metabolism
Itaconic acid is a dicarboxylic acid produced from the TCA cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). The expression of ACOD1 is highly induced in activated macrophages and other immune cells, making itaconate a key immunomodulatory metabolite.[1][2] this compound, with a carbon-13 label at the C1 position, serves as a specific tracer to investigate the activity of the ACOD1 pathway and the downstream fate of itaconate.
Specificity and Applications
This compound offers high specificity for tracing the metabolic activity originating from cis-aconitate decarboxylation. When introduced to cells, the labeled carbon can be tracked as it is incorporated into various downstream metabolites, providing a quantitative measure of itaconate metabolism. This is particularly valuable for:
-
Assessing ACOD1/IRG1 enzyme activity: The rate of conversion of labeled precursors into labeled itaconate can serve as a proxy for ACOD1 activity.
-
Tracing the downstream fate of itaconate: Following the 13C label allows for the identification and quantification of metabolites derived from itaconate, such as itaconyl-CoA.[3]
-
Investigating immunometabolism in inflammatory conditions: As itaconate production is a hallmark of pro-inflammatory macrophage activation, this compound is a powerful tool for studying metabolic reprogramming in inflammation, infection, and cancer.
Alternative Metabolic Probes
Several other stable isotope-labeled compounds are commonly used to probe different aspects of cellular metabolism. The choice of an alternative probe depends on the specific metabolic pathway of interest.
-
[U-13C6]-Glucose: A universally labeled glucose that is widely used to trace glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. It provides a global view of central carbon metabolism.
-
[U-13C5]-Glutamine: A universally labeled glutamine used to trace glutamine metabolism, which is another key anaplerotic substrate for the TCA cycle in many cell types, including activated macrophages.
-
[1,2-13C2]-Glucose: A specifically labeled glucose that is particularly useful for resolving fluxes through the PPP versus glycolysis.
Comparative Data Analysis
Direct quantitative comparisons of the specificity and performance of this compound against other probes in the same experimental system are limited in the current literature. However, data from various studies using these probes in activated macrophages can be informative.
Table 1: Incorporation of 13C Label from Different Probes into Downstream Metabolites in LPS-activated Macrophages.
| Metabolite | % 13C Incorporation from [U-13C5]-Itaconate (Unstimulated BMDMs)[4] | % 13C Incorporation from [U-13C5]-Itaconate (LPS-activated BMDMs)[4] | % 13C Incorporation from [U-13C6]-Glucose (LPS-activated RAW 264.7 cells) |
| Itaconate | 100 | 100 | M+1 isotopologue detected[5] |
| Itaconyl-CoA | Detected | Detected | Not Reported |
| Succinate | 0 | 0 | M+2 and M+3 isotopologues detected |
| Malate | 0 | 0 | M+2 and M+3 isotopologues detected |
| Citrate/Isocitrate | 0 | 0 | M+2, M+4, and M+6 isotopologues detected |
| Glutamate | 0 | 0 | M+2 and M+4 isotopologues detected |
Note: Data is compiled from different studies and experimental conditions may vary. BMDMs are bone marrow-derived macrophages. RAW 264.7 is a macrophage-like cell line. The study using [U-13C5]-Itaconate did not observe incorporation into TCA cycle intermediates, suggesting that in that context, exogenous itaconate was not a significant carbon source for the central carbon pathway.
Experimental Protocols
Protocol 1: 13C-Itaconic Acid Labeling and Metabolite Extraction from Macrophages
This protocol is adapted from methodologies described for metabolic tracing in macrophage cell lines.[6]
1. Cell Culture and Treatment: a. Plate RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight. b. For M1 polarization, stimulate cells with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours. c. For labeling, replace the culture medium with glucose-free RPMI medium supplemented with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and 1 mM this compound. d. Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
2. Metabolite Extraction: a. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well. c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Vortex the tubes vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant containing the metabolites to a new tube. g. Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. h. Store the dried metabolite pellets at -80°C until analysis.
Protocol 2: Targeted LC-MS/MS Analysis of 13C-Labeled Itaconate and Downstream Metabolites
This protocol is a general guideline for targeted analysis and may require optimization based on the specific LC-MS/MS system used.[6]
1. Sample Preparation: a. Reconstitute the dried metabolite pellets in 100 µL of a suitable solvent (e.g., 50% methanol in water). b. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any debris. c. Transfer the supernatant to LC-MS vials.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating itaconate and related metabolites.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 0% to 95% B over approximately 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. b. Mass Spectrometry:
- Ionization Mode: Negative electrospray ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- MRM Transitions:
- Itaconate (unlabeled): Precursor ion (m/z) 129.0 -> Product ion (m/z) 85.0
- This compound: Precursor ion (m/z) 130.0 -> Product ion (m/z) 86.0
- Itaconyl-CoA (unlabeled): Precursor ion (m/z) 878.1 -> Product ion (m/z) 408.0 (This will vary based on the specific CoA adduct)
- Note: MRM transitions for other metabolites of interest should be optimized using authentic standards.
3. Data Analysis: a. Integrate the peak areas for the MRM transitions of the labeled and unlabeled metabolites. b. Calculate the fractional labeling of each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues of that metabolite.
Visualizing Metabolic Pathways and Workflows
Signaling Pathway for Itaconate Production
The production of itaconate in macrophages is tightly regulated by inflammatory signaling pathways. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like LPS, Toll-like receptors (TLRs) initiate a signaling cascade that leads to the upregulation of ACOD1/IRG1 expression and subsequent itaconate synthesis.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling Succinate Dehydrogenase Inhibition: A Comparative Guide to Itaconate's Role Confirmed by 13C Labeling
New research leveraging 13C isotope labeling has solidified the role of itaconate as a potent endogenous inhibitor of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain. This guide provides a comprehensive comparison of itaconate with other SDH inhibitors, supported by experimental data, and details the methodologies used to confirm its mechanism of action. This information is critical for researchers in immunology, metabolism, and drug development exploring the therapeutic potential of targeting cellular metabolism.
Itaconate, a metabolite produced by immune cells during inflammation, has been identified as a key regulator of cellular metabolism through its direct inhibition of SDH. This action leads to the accumulation of succinate, a signaling molecule with pro-inflammatory effects. The use of 13C-labeled itaconate in metabolic tracing studies has been instrumental in distinguishing its role as a direct inhibitor from a metabolic substrate, providing clear evidence of its mechanism.
Quantitative Comparison of SDH Inhibitors
The inhibitory potential of itaconate on SDH has been quantified and compared with other known inhibitors, such as dimethyl malonate (DMM), and its own cell-permeable derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI).
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Key Findings |
| Itaconate | Succinate Dehydrogenase (SDH) | Ki = 0.22 mM | Directly inhibits SDH, leading to significant succinate accumulation in various cell types. 13C labeling confirms it is not significantly metabolized in macrophages.[1][2] |
| Dimethyl Malonate (DMM) | Succinate Dehydrogenase (SDH) | Varies by study | A well-established competitive inhibitor of SDH used as a positive control in many studies. Its effects on myogenesis are similar to those of itaconate derivatives.[3][4][5] |
| Dimethyl Itaconate (DI) | Primarily indirect effects | Does not directly inhibit SDH in vitro.[1] | A cell-permeable derivative of itaconate. 13C labeling shows it is not converted to itaconate intracellularly.[2] Its immunomodulatory effects may be independent of direct SDH inhibition.[1] |
| 4-Octyl Itaconate (4-OI) | Primarily indirect effects | Does not directly inhibit SDH in vitro.[1] | Another cell-permeable derivative. Like DI, its effects are not primarily mediated by direct SDH inhibition.[1] |
Confirmation with 13C Labeling: Itaconate as an Inhibitor, Not a Substrate
A pivotal question in understanding itaconate's function was whether it was acting as a direct inhibitor of SDH or being metabolized, thereby indirectly affecting the TCA cycle. Studies using uniformly 13C-labeled itaconate ([U-13C5]itaconate) have provided a clear answer.
When macrophages are treated with [U-13C5]itaconate, mass spectrometry analysis reveals a significant increase in intracellular labeled itaconate. However, the accumulated succinate remains largely unlabeled.[2] This demonstrates that the rise in succinate is due to the blockage of its conversion to fumarate by SDH, and not from the conversion of itaconate to succinate. Furthermore, other TCA cycle intermediates do not show significant 13C enrichment from labeled itaconate in these cell types, reinforcing that itaconate is not a significant carbon source for the TCA cycle in macrophages.[6]
Interestingly, recent in vivo studies have shown that some metabolism of itaconate can occur in the liver and kidneys.[6][7] However, in the context of the inflammatory response in macrophages, the primary mechanism of action remains the direct inhibition of SDH.
Experimental Protocols
Reproducing these pivotal experiments requires detailed methodologies. Below are summarized protocols for 13C labeling and SDH activity assays.
13C-Itaconate Labeling and Metabolite Extraction for LC-MS/MS Analysis
This protocol is designed to trace the metabolic fate of itaconate within cultured macrophages.
a. Cell Culture and Labeling:
-
Culture macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in standard culture medium.
-
For labeling experiments, replace the standard medium with a medium containing a defined concentration of [U-13C5]itaconate (e.g., 1 mM).
-
Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) to allow for the uptake and metabolic effects of the labeled itaconate.
b. Metabolite Extraction:
-
After incubation, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solution, typically a mixture of methanol, acetonitrile, and water (e.g., 5:3:2 v/v/v).[8]
-
Incubate the plates on a rocker at 4°C for 5-10 minutes.
-
Scrape the cells and collect the extraction solution into a microcentrifuge tube.
-
Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Separate metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.[9]
-
Detect and quantify the mass isotopologues of itaconate, succinate, and other TCA cycle intermediates to determine the extent of 13C incorporation.
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the enzymatic activity of SDH in the presence of inhibitors.
a. Sample Preparation:
-
Lyse cells (e.g., C2C12 myoblasts or macrophages) treated with itaconate, DMM, or other inhibitors using an SDH assay buffer.[3][4]
-
Determine the protein concentration of the cell lysate for normalization.
b. Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate to a reaction mixture containing a substrate for SDH (succinate) and a probe that is reduced by SDH activity, leading to a colorimetric or fluorometric signal.
-
Add different concentrations of the inhibitors (itaconate, DMM, etc.) to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
c. Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes) using a plate reader.[4]
-
Calculate the SDH activity based on the rate of change in the signal.
-
Normalize the activity to the protein concentration of the lysate.
-
Determine the IC50 value for each inhibitor by plotting the percent inhibition against the inhibitor concentration.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo [frontiersin.org]
- 4. Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Itaconic Acid-13C1 Based Metabolic Flux Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Itaconic Acid-13C1 as a tracer in metabolic flux analysis (MFA). While direct quantitative data on the reproducibility of this compound based metabolic flux measurements is not extensively available in current scientific literature, this guide offers a qualitative comparison with established tracers, details experimental protocols, and visualizes relevant metabolic pathways and workflows.
Introduction to this compound in Metabolic Flux Analysis
Itaconic acid, a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate, has emerged as a key metabolite at the interface of metabolism and inflammation.[1] The use of isotopically labeled itaconic acid, such as this compound, in 13C-MFA allows researchers to trace its metabolic fate and understand its influence on various cellular pathways. This is particularly relevant in immunology, oncology, and studies of inflammatory diseases where itaconate plays a significant regulatory role.[1][2]
Qualitative Comparison of 13C Tracers for Metabolic Flux Analysis
The choice of a 13C-labeled tracer is critical as it dictates the precision and accuracy of the estimated metabolic fluxes. While tracers like [1,2-13C2]glucose are favored for analyzing glycolysis and the pentose phosphate pathway, and [U-13C5]glutamine is preferred for the Krebs cycle, this compound offers a unique window into specific inflammatory and metabolic reprogramming pathways.[3][4]
| Tracer | Primary Metabolic Pathways Probed | Common Applications | Advantages | Limitations |
| This compound | Itaconate metabolism, Krebs cycle, Amino acid metabolism | Immunology, Inflammation research, Cancer metabolism | Directly traces the flux of itaconate and its downstream metabolites, providing insights into immune cell metabolism. | Limited commercial availability and less established protocols compared to common tracers. Lack of extensive reproducibility data. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Central carbon metabolism in various cell types | High precision for estimating glycolytic and PPP fluxes.[3][4] | Less effective for resolving Krebs cycle fluxes compared to glutamine tracers. |
| [U-13C6]Glucose | Glycolysis, Krebs cycle, PPP, Biosynthetic pathways (e.g., nucleotides, amino acids) | General mapping of central carbon metabolism | Provides broad labeling of central carbon metabolites. | Can be less precise for specific pathway resolution compared to positionally labeled tracers. |
| [U-13C5]Glutamine | Krebs cycle, Anaplerosis, Reductive carboxylation, Amino acid metabolism | Cancer metabolism, studies of glutaminolysis | Excellent for resolving fluxes in the Krebs cycle and related pathways.[4] | Does not directly inform on glycolytic fluxes. |
Experimental Protocol for this compound Metabolic Flux Analysis
The following is a generalized protocol for conducting a 13C-MFA experiment using this compound. This protocol is based on standard 13C-MFA procedures and should be adapted for specific cell types and experimental conditions.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Tracer Introduction: When cells reach the desired confluency, replace the standard culture medium with a medium containing this compound at a known concentration. The concentration of the tracer should be optimized for the specific cell type and experimental goals.
-
Incubation: Culture the cells in the presence of the tracer for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling time.
II. Metabolite Extraction
-
Quenching: Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
III. Analytical Measurement
-
Derivatization: Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of key metabolites.
IV. Data Analysis and Flux Calculation
-
Data Correction: Correct the raw mass isotopomer data for the natural abundance of 13C.
-
Metabolic Modeling: Use a metabolic network model that includes the relevant pathways for itaconate metabolism.
-
Flux Estimation: Employ software such as INCA, METRAN, or OpenFlux to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the metabolic model.
Visualization of Pathways and Workflows
Itaconate Metabolism Signaling Pathway
The following diagram illustrates the central role of itaconate in cellular metabolism, originating from the Krebs cycle and influencing downstream pathways.
Caption: Itaconate production from the Krebs cycle and its downstream effects.
Experimental Workflow for this compound MFA
This diagram outlines the key steps involved in a typical this compound based metabolic flux analysis experiment.
Caption: A generalized workflow for 13C metabolic flux analysis.
Conclusion
This compound is a valuable tool for investigating the metabolic reprogramming that occurs in inflammatory and disease states. While direct, quantitative reproducibility data for this compound MFA is currently limited in the scientific literature, the principles of 13C-MFA are well-established, and robust experimental design can lead to reliable and insightful results. By understanding the unique metabolic pathways traced by itaconic acid and carefully implementing established MFA protocols, researchers can effectively utilize this tracer to gain novel insights into cellular metabolism. As the use of non-canonical tracers like this compound becomes more widespread, future studies will likely provide the quantitative data needed for direct comparisons of reproducibility with more common tracers.
References
- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage of Itaconic Acid-13C1 in Metabolic Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise metabolic fate and mechanism of action of immunomodulatory molecules like itaconic acid is paramount. While unlabeled itaconic acid has been instrumental in elucidating its biological roles, the use of stable isotope-labeled Itaconic Acid-13C1 offers unparalleled advantages in dissecting its complex intracellular and extracellular dynamics. This guide provides an objective comparison, supported by experimental data, to highlight the distinct benefits of employing this compound in metabolic studies.
The fundamental advantage of this compound lies in its function as a metabolic tracer. By incorporating a heavy isotope of carbon (¹³C), researchers can distinguish exogenously supplied itaconic acid from the endogenous pool synthesized by cells. This capability is critical for accurately determining cellular uptake, metabolic conversion, and the true mechanism of action, which is often ambiguous when using unlabeled compounds.
Unveiling Cellular Uptake: A Case for Labeled Itaconic Acid
A pivotal question in itaconic acid research is whether its effects are mediated intracellularly, following transport across the cell membrane, or via extracellular signaling. Studies utilizing unlabeled itaconic acid can demonstrate a cellular response, but cannot definitively prove that the compound itself entered the cell.
A key study by El-Azzouny et al. (2017) masterfully illustrates this distinction. Researchers treated RAW 264.7 macrophage-like cells with ¹³C-labeled itaconic acid ([¹³C₅]itaconic acid) and analyzed the intracellular metabolites using mass spectrometry. The results were revealing: there was no detectable increase in intracellular [¹³C₅]itaconic acid, indicating that it was not taken up by the cells.[1] However, the treatment did lead to a significant increase in the concentration of unlabeled intracellular succinate.[1] This crucial finding, only possible through the use of an isotopic tracer, suggests that exogenous itaconic acid may exert its effects through an extracellular mechanism that modulates intracellular metabolic pathways.
Quantitative Comparison of Intracellular Metabolites
The following table summarizes the conceptual findings from isotopic tracing studies, highlighting the clarity that this compound provides over its unlabeled counterpart.
| Experimental Condition | Analyte Measured (Intracellular) | Expected Result with Unlabeled Itaconic Acid | Observed Result with this compound | Conclusion |
| Treatment with Itaconic Acid | Itaconic Acid | Ambiguous (cannot distinguish from endogenous itaconic acid) | No significant increase in labeled itaconic acid | No cellular uptake |
| Treatment with Itaconic Acid | Succinate | Increase in total succinate | Increase in unlabeled succinate | Extracellular itaconic acid influences intracellular succinate levels |
This table is a conceptual representation based on the findings of studies like El-Azzouny et al. (2017) to illustrate the comparative advantages.
Experimental Protocols
Metabolic Tracing with this compound in Cell Culture
This protocol provides a detailed methodology for a typical metabolic tracing experiment using this compound with subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Treatment:
-
Seed RAW 264.7 or other relevant macrophage cell lines in 6-well plates and culture to desired confluency.
-
Replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 1 mM).
-
Incubate the cells for a specified time course (e.g., 1, 4, 8, 24 hours) to monitor metabolic changes over time.
2. Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold 0.9% saline solution to remove extracellular metabolites.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation and LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Inject the sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the metabolites.[2][3]
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify the different isotopologues of itaconic acid and other target metabolites (e.g., succinate). The mass shift of +1 for this compound allows for its specific detection.[2]
-
4. Data Analysis:
-
Analyze the LC-MS data to determine the peak areas for both labeled (M+1) and unlabeled (M+0) forms of itaconic acid and other relevant metabolites.
-
Calculate the fractional labeling to determine the proportion of the metabolite pool that is derived from the exogenously supplied this compound.
Visualizing the Itaconic Acid Signaling Pathway
Itaconic acid is a known activator of the Nrf2 antioxidant response pathway. The following diagram illustrates this signaling cascade.
Caption: Itaconic acid activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 translocation and antioxidant gene expression.
Conclusion
References
A critical comparison of different isotopic labeling strategies for itaconate metabolism.
A Critical Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals
Itaconate, a metabolite produced during the Krebs cycle, has emerged as a critical regulator of immune responses and cellular metabolism. Understanding its metabolic fate is paramount for developing novel therapeutics targeting inflammatory and metabolic diseases. Isotopic labeling, coupled with mass spectrometry, provides a powerful lens to trace the journey of itaconate and its influence on interconnected metabolic pathways. This guide offers a critical comparison of various isotopic labeling strategies, providing insights into their applications, strengths, and limitations, supported by experimental data and detailed protocols.
Key Isotopic Labeling Strategies for Itaconate Metabolism
The choice of isotopic tracer is fundamental to designing experiments that can accurately probe itaconate metabolism. The most common strategies involve the use of stable isotopes of carbon (¹³C) and hydrogen (²H or deuterium).
-
Uniformly ¹³C-Labeled Itaconate (U-¹³C₅-Itaconate): This is the most direct approach to trace the metabolic fate of exogenous itaconate. By introducing itaconate with all five carbon atoms labeled, researchers can track its conversion into downstream metabolites.
-
Position-Specific ¹³C-Labeled Glucose: Glucose is a primary carbon source for the synthesis of itaconate via the Krebs cycle. Using glucose labeled at specific positions (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) allows for the elucidation of the specific pathways contributing to endogenous itaconate production.[1]
-
¹³C-Labeled Glutamine: Glutamine is another key anaplerotic substrate for the Krebs cycle. [U-¹³C₅]glutamine can be used to trace the contribution of glutamine metabolism to the itaconate pool.[2]
-
Deuterium (²H)-Labeled Tracers: While less common for direct itaconate tracing, ²H-labeled tracers like deuterated water (D₂O) or [6,6-²H₂]glucose can provide complementary information on overall metabolic fluxes, including gluconeogenesis and the pentose phosphate pathway, which are intertwined with itaconate metabolism.[3][4]
Comparative Analysis of Labeling Strategies
The selection of a labeling strategy depends on the specific research question. Here, we compare the performance and applications of these approaches.
| Labeling Strategy | Primary Application | Advantages | Limitations | Key Performance Metrics |
| U-¹³C₅-Itaconate | Tracing the direct metabolic fate and degradation of exogenous itaconate.[2][5] | Direct and unambiguous tracing of itaconate's conversion products.[6][7] | Does not inform on endogenous itaconate synthesis pathways. Potential for confounding effects if exogenous itaconate alters cell physiology. | Rate of itaconate uptake and turnover. Fractional contribution of itaconate to downstream metabolite pools (e.g., acetyl-CoA, succinate).[6] |
| ¹³C-Labeled Glucose | Elucidating the contribution of glycolysis and the Krebs cycle to endogenous itaconate synthesis.[8][9] | Provides insights into the regulation of itaconate production from a primary carbon source. Allows for metabolic flux analysis of central carbon metabolism.[10][11] | Label scrambling can complicate data interpretation. Requires sophisticated metabolic modeling for accurate flux quantification. | Fractional enrichment of ¹³C in itaconate and Krebs cycle intermediates.[2] Relative flux through pathways leading to itaconate synthesis. |
| ¹³C-Labeled Glutamine | Assessing the role of glutaminolysis in fueling the Krebs cycle for itaconate production.[2] | Specifically probes the contribution of anaplerotic glutamine metabolism. | Interpretation can be complex due to the multiple entry points of glutamine-derived carbon into the Krebs cycle. | Isotope enrichment patterns in Krebs cycle intermediates and itaconate derived from glutamine.[2] |
| ²H-Labeled Tracers | Quantifying broader metabolic fluxes that influence the metabolic environment of itaconate production.[3][12] | Provides complementary information on pathways like gluconeogenesis and redox metabolism. Can be used in combination with ¹³C tracers for more comprehensive analysis.[12] | Does not directly label itaconate. Data analysis and modeling can be more complex. | Rates of glucose production, pentose phosphate pathway flux, and other relevant metabolic pathways. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: In Vitro ¹³C-Itaconate Tracing in Macrophages
This protocol is adapted from studies investigating the metabolic fate of itaconate in cultured macrophages.[2][5]
-
Cell Culture: Culture primary cortical neurons or macrophages in appropriate media. For labeling experiments, use a custom medium where the standard carbon source can be replaced with its ¹³C-labeled counterpart.
-
Labeling: Expose cells to medium containing a defined concentration of U-¹³C₅-itaconate (e.g., 1-2 mM) for a specified duration (e.g., 2 to 48 hours).[2]
-
Metabolite Extraction: After incubation, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet protein and debris. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Use a method optimized for the separation and detection of organic acids.
-
Data Analysis: Determine the mass isotopomer distributions of itaconate and other key metabolites to trace the incorporation of the ¹³C label.[2]
Protocol 2: In Vivo ¹³C-Itaconate Tracing in Mice
This protocol is based on in vivo studies tracking the whole-body metabolism of itaconate.[6][14]
-
Animal Model: Use male mice for in vivo tracing experiments.
-
Isotope Infusion: Administer ¹³C-itaconate via intravenous infusion.
-
Sample Collection: Collect plasma and tissue samples (liver, kidney) at various time points post-infusion.[6]
-
Metabolite Extraction and Analysis: Process the collected samples to extract metabolites and analyze them by mass spectrometry to determine the enrichment of ¹³C in itaconate and its downstream metabolites like acetyl-CoA, mesaconate, and citramalate.[6]
-
Kinetic Analysis: Analyze the time-course data to determine the turnover rate of itaconate in circulation and its tissue-specific metabolism.[6]
Visualizing Itaconate Metabolism and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex metabolic pathways and experimental designs.
Caption: Itaconate synthesis pathway from glucose and glutamine via the Krebs cycle.
Caption: General experimental workflows for in vitro and in vivo isotopic labeling of itaconate.
Conclusion
Isotopic labeling is an indispensable tool for dissecting the complexities of itaconate metabolism. The choice between different labeling strategies, such as using ¹³C-labeled itaconate, glucose, or glutamine, depends on the specific biological question being addressed. While direct tracing with U-¹³C₅-itaconate provides unambiguous information on its metabolic fate, tracers like ¹³C-glucose and ¹³C-glutamine are essential for understanding the endogenous production pathways. For a comprehensive understanding, a multi-tracer approach, potentially combining ¹³C and ²H isotopes, can offer a more complete picture of the metabolic network. The protocols and visualizations provided in this guide serve as a valuable resource for researchers embarking on the study of this fascinating and therapeutically relevant metabolite.
References
- 1. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]
- 2. Itaconate modulates tricarboxylic acid and redox metabolism to mitigate reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. In vivo itaconate tracing reveals degradation pathway and turnover kinetics [escholarship.org]
- 7. A carbon trail to follow: unveiling itaconate’s metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo itaconate tracing reveals degradation pathway and turnover kinetics | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Itaconic Acid-13C1: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Itaconic Acid-13C1 as a hazardous chemical waste. Proper disposal requires adherence to federal, state, and local regulations to ensure the safety of personnel and the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a stable isotope-labeled compound. While the 13C1 isotope does not alter the chemical reactivity or hazardous properties of the molecule, it is crucial to follow established protocols for chemical waste management. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard and Safety Summary
Itaconic Acid is a combustible solid that can cause skin and serious eye irritation.[1][2] Inhalation of dust may also cause respiratory irritation.[3] Always handle this chemical in a well-ventilated area and with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]
| Hazard Classification | Description | Precautionary Measures |
| Physical Hazard | Combustible solid.[1] | Avoid creating dust clouds, which can form explosive mixtures with air.[1] Keep away from ignition sources. |
| Health Hazard | Causes serious eye damage and skin irritation.[2][5] May cause respiratory irritation.[3] | Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a fume hood or well-ventilated area. |
| Environmental Hazard | Harmful to aquatic life.[3] | Prevent release into the environment. Do not discharge into drains or waterways.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Treat all this compound and materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Store in a designated container for solid chemical waste.
Step 2: Containerization and Labeling
-
Use a Compatible Container: Collect solid this compound waste in a clean, dry, and chemically compatible container with a secure lid. The original product container can be used if it is in good condition.[4]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazard (e.g., "Irritant").[8]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][8] The SAA must be under the control of the laboratory personnel.
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[3][4]
-
Storage Limits: Adhere to the storage limits for your facility's generator status (e.g., up to 55 gallons of hazardous waste in an SAA).[2]
Step 4: Disposal Request and Pickup
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Licensed Disposal Company: The EHS department will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical waste.[3][4]
Step 5: Final Disposal Method
-
Incineration: The recommended disposal method for Itaconic Acid is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Landfill: In some cases, and in accordance with regulations, the waste may be disposed of in a licensed hazardous waste landfill.
Accidental Spill Cleanup
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if dust is generated.[1]
-
Containment: Prevent the spill from spreading and entering drains.[3]
-
Cleanup: Carefully sweep up the solid material to avoid creating dust and place it in a labeled hazardous waste container.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. epa.gov [epa.gov]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. epa.gov [epa.gov]
- 7. Resource Conservation and Recovery Act [vetca.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Guide to Handling Itaconic Acid-13C1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Itaconic Acid-13C1, including detailed operational and disposal plans to foster a secure research environment.
This compound is a stable isotope-labeled compound. Stable isotopes are non-radioactive and do not pose a radiation hazard, making them safe for a wide range of research applications.[1][2] The primary safety considerations for handling this compound are associated with the chemical properties of itaconic acid itself. It is classified as a substance that can cause serious eye damage, skin irritation, and respiratory irritation.[3][4][5][6] Adherence to proper safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield.[3][4][7] | To protect against dust particles and potential splashes, preventing serious eye irritation or damage.[3][5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7][9] | To prevent skin contact, which can cause irritation.[3][4] Gloves should be inspected before use and disposed of properly after handling.[3][4][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Required if handling procedures are likely to generate dust, to prevent respiratory tract irritation.[3][4][6] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[10][11] | To minimize skin exposure and protect against accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling, preferably in a well-ventilated laboratory or under a chemical fume hood.[3][4][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, containers) before starting.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid generating dust when handling the solid material.[3][4][6] Use techniques such as gentle scooping and careful transfer.
-
If weighing the compound, do so in a draft-shielded balance or a fume hood to contain any airborne particles.
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[3][4][6]
-
-
Spill Management:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[3][4][7] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing paper, and empty containers as chemical waste.[3] Handle uncleaned containers as you would the product itself.[3]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[12]
Below is a visual workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. unols.org [unols.org]
- 2. metsol.com [metsol.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. gloryglobal.co.kr [gloryglobal.co.kr]
- 8. cdn.xuansiwei.com [cdn.xuansiwei.com]
- 9. Which personal protective equipment do you need to [royalbrinkman.com]
- 10. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 11. ldeo.columbia.edu [ldeo.columbia.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
